molecular formula C14H20N2O2 B1524182 tert-Butyl 3-(aminomethyl)indoline-1-carboxylate CAS No. 1086392-24-6

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Cat. No.: B1524182
CAS No.: 1086392-24-6
M. Wt: 248.32 g/mol
InChI Key: FLRGVFQWIPNTAJ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6) is a high-purity chemical building block featuring a protected indoline core, which is a privileged scaffold in medicinal chemistry . This compound, with a molecular formula of C14H20N2O2 and a molecular weight of 248.33 g/mol, is particularly valued for the aminomethyl functional group at the 3-position of the saturated indoline ring . This structure makes it a versatile synthon for constructing diverse chemical libraries and for the synthesis of more complex molecules, especially in the development of pharmaceutical candidates . The tert-butoxycarbonyl (Boc) group provides a protective handle for the secondary amine, allowing for selective functionalization of the aminomethyl side chain and subsequent deprotection under mild acidic conditions. Researchers utilize this compound in various applications, including Friedel-Crafts alkylation studies and as a precursor for synthesizing serotonin analogues and other biologically active molecules targeting the central nervous system . It is available in quantities from 100 mg to 5 g and must be stored in a cool, dark place under an inert atmosphere . This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. Handling and Safety: This compound may be harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation . Appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, should be worn. Handling should occur only in a well-ventilated area, and users should not breathe its dust .

Properties

IUPAC Name

tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-14(2,3)18-13(17)16-9-10(8-15)11-6-4-5-7-12(11)16/h4-7,10H,8-9,15H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRGVFQWIPNTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50696013
Record name tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
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Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1086392-24-6
Record name 1H-Indole-1-carboxylic acid, 3-(aminomethyl)-2,3-dihydro-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086392-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-(aminomethyl)-2,3-dihydro-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50696013
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate synthesis and properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: Synthesis, Properties, and Applications

Abstract

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a pivotal bifunctional molecule in modern medicinal chemistry. Its indoline core, coupled with a protected nitrogen and a reactive primary amine, makes it a versatile building block for the synthesis of complex therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a detailed, field-proven synthetic protocol with mechanistic insights, and a discussion of its applications in drug development. It is intended for researchers, synthetic chemists, and professionals in the pharmaceutical industry who require a practical and in-depth understanding of this key intermediate.

Physicochemical and Structural Properties

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, often referred to as Boc-3-aminomethylindoline, is a chiral molecule whose properties are essential for its handling and application in synthesis. The tert-butyloxycarbonyl (Boc) group serves as a crucial protecting group for the indoline nitrogen, preventing its participation in undesired side reactions while enhancing the compound's solubility in common organic solvents.

PropertyValueSource
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[1]
CAS Number 1086392-24-6[1][2]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Typically a light brown solid or oil[3]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN[1]

Synthesis: A Reliable Path from Nitrile Precursor

The most common and efficient synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of its corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate. This method is favored for its high yield and selectivity.

Rationale Behind the Synthetic Strategy

The choice of catalytic hydrogenation for the nitrile reduction is a deliberate one, guided by the principles of green chemistry and functional group tolerance.

  • Precursor Availability: The starting material, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate, is a commercially available or readily synthesized intermediate[4].

  • Selective Reduction: Catalytic hydrogenation using catalysts like Raney Nickel or Palladium on Carbon (Pd/C) is highly effective for reducing nitriles to primary amines. Unlike more aggressive reducing agents such as lithium aluminum hydride (LiAlH₄), catalytic hydrogenation does not typically affect the Boc protecting group or the aromatic ring, ensuring a clean conversion.

  • Safety and Workup: This method avoids the highly reactive and water-sensitive nature of metal hydrides, leading to a safer procedure and a more straightforward aqueous workup to remove the catalyst and any inorganic byproducts.

Detailed Experimental Protocol

Reaction: Reduction of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq).

  • Catalyst Addition: Under an inert atmosphere (e.g., Argon or Nitrogen), carefully add Raney Nickel (approx. 10-20% by weight) or 10% Palladium on Carbon. The catalyst should be handled as a slurry in the reaction solvent to mitigate pyrophoric risks.

  • Solvent and Base: Add a suitable solvent such as methanol or ethanol. The addition of a base, typically ammonia in methanol (methanolic ammonia), is critical to prevent the formation of secondary amine byproducts by suppressing the intermediate imine's reaction with the final product.

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen (typically 50-100 psi) and stir the reaction mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Workup and Isolation:

    • Carefully vent the hydrogen pressure and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the reaction solvent. Caution: The catalyst on the filter pad may be pyrophoric; do not allow it to dry completely and quench it carefully with water.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: The resulting crude amine can be purified by silica gel column chromatography, eluting with a gradient of dichloromethane and methanol (often with a small percentage of ammonium hydroxide in the methanol to prevent the amine from streaking on the silica gel), to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate as a pure compound.

Synthetic Pathway Visualization

The following diagram illustrates the transformation from the nitrile precursor to the final primary amine.

G cluster_start Starting Material cluster_product Final Product SM tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate Reagents H₂ (g, 50-100 psi) Raney Ni or Pd/C MeOH/NH₃ SM->Reagents P tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Reagents->P Reduction

Caption: Synthetic route from nitrile to amine.

Experimental Workflow: From Synthesis to Analysis

A successful synthesis relies on a structured workflow encompassing reaction execution, purification, and rigorous characterization to validate the final product's identity and purity.

G A 1. Reaction Setup (Precursor, Catalyst, Solvent) B 2. Catalytic Hydrogenation (H₂ atmosphere, Stirring) A->B C 3. Workup (Catalyst Filtration) B->C D 4. Purification (Column Chromatography) C->D E 5. Characterization (NMR, MS, IR) D->E F Pure Product E->F

Caption: Standard experimental workflow.

Spectroscopic Characterization

Confirming the structure of the synthesized compound is a critical step. The following are expected spectroscopic signatures:

  • ¹H NMR: The spectrum would show characteristic peaks for the tert-butyl protons (a singlet at ~1.5 ppm), the aliphatic protons of the indoline ring, the newly formed -CH₂-NH₂ methylene protons, and the aromatic protons. The NH₂ protons often appear as a broad singlet.

  • ¹³C NMR: Key signals would include the quaternary carbon of the tert-butyl group, the carbonyl carbon of the Boc group (~154 ppm), the aliphatic carbons of the indoline ring, and the four distinct aromatic carbons.

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) would typically show the protonated molecular ion [M+H]⁺ at m/z 249.16.

  • Infrared (IR) Spectroscopy: The spectrum would be characterized by the disappearance of the nitrile (C≡N) stretch (around 2250 cm⁻¹) from the starting material and the appearance of N-H stretching vibrations (two bands in the 3300-3400 cm⁻¹ region) characteristic of a primary amine.

Applications in Drug Discovery and Development

The indoline scaffold is a privileged structure in medicinal chemistry, and tert-butyl 3-(aminomethyl)indoline-1-carboxylate serves as a key entry point for creating derivatives with significant biological activity.

  • Scaffold for Bioactive Molecules: The primary amine provides a reactive handle for derivatization. It can be acylated, alkylated, or used in reductive amination to append various side chains, allowing for the exploration of structure-activity relationships (SAR). This makes the compound an ideal starting point for creating libraries of potential drug candidates[3].

  • Synthesis of Receptor Modulators: It is a documented intermediate in the synthesis of compounds targeting serotonin and dopamine receptors, which are crucial in the treatment of neurological and psychiatric disorders[5].

  • Development of Novel Therapeutic Agents: The structural motif is found in molecules designed for various therapeutic purposes, including as DNA minor groove alkylating agents for anticancer applications, showcasing the versatility of the indoline core in generating potent cytotoxins[6].

Safety and Handling

As with all chemical reagents, proper safety protocols must be followed.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust or vapors and contact with skin and eyes.

  • Storage: Store in a cool, dry place, tightly sealed and protected from light.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical research. Its well-defined structure, reliable synthetic route, and versatile reactivity provide chemists with a robust platform for constructing novel molecules with therapeutic potential. A thorough understanding of its synthesis and properties, as outlined in this guide, is essential for its effective application in the demanding field of drug discovery.

References

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Tidwell, J. H., et al. (1999). Synthesis of 1-substituted 3-(chloromethyl)-6-aminoindoline (6-amino-seco-CI) DNA minor groove alkylating agents and structure-activity relationships for their cytotoxicity. Journal of Medicinal Chemistry, 42(4), 649–658. Retrieved from [Link]

  • MySkinRecipes. (n.d.). tert-Butyl3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]

Sources

An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a key intermediate in pharmaceutical synthesis. Recognizing the nuanced requirements of researchers and drug development professionals, this document moves beyond a simple data sheet to offer practical insights and detailed experimental protocols. The structure of this guide is designed to logically flow from fundamental properties to practical applications, ensuring a thorough understanding of this versatile molecule.

Core Molecular Attributes

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a bifunctional molecule featuring a protected indoline scaffold and a primary amine, is a valuable building block in medicinal chemistry. Its structure allows for diverse chemical modifications, making it a sought-after intermediate in the synthesis of various therapeutic agents.[1]

Table 1: Key Identifiers and Molecular Properties

PropertyValueSource
CAS Number 1086392-24-6[2]
Molecular Formula C14H20N2O2[2]
Molecular Weight 248.32 g/mol [2]
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[2]
InChI Key FLRGVFQWIPNTAJ-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)(C)OC(=O)N1CC(C2=CC=CC=C21)CN[2]

Physicochemical Characterization: An Experimental Perspective

A thorough understanding of the physicochemical properties of a drug intermediate is paramount for process development, formulation, and quality control. While some data for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is available, several key experimental values are not yet reported in the literature. This section provides both known data and outlines protocols for the experimental determination of unavailable parameters.

Table 2: Physicochemical Properties

PropertyValueRemarks
Melting Point Not experimentally determined. A similar isomer, tert-butyl 4-(aminomethyl)indoline-1-carboxylate, has a reported melting point of >80°C.[3]An experimental determination is recommended for precise process control.
Boiling Point Not experimentally determined.Due to the compound's likely high boiling point and potential for thermal decomposition, vacuum distillation would be necessary for an accurate determination.
Solubility Data in common organic solvents is not readily available.Experimental determination is crucial for reaction and purification solvent selection.
pKa Not experimentally determined.The presence of a primary amine suggests a basic pKa, which is critical for understanding its behavior in different pH environments.
LogP (XLogP3) 1.6This calculated value suggests moderate lipophilicity.[2]
Recommended Experimental Protocols

For properties where experimental data is lacking, the following established methodologies are recommended.

The melting point can be accurately determined using a standard capillary melting point apparatus.

Protocol:

  • Ensure the sample is dry and finely powdered.

  • Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in the melting point apparatus.

  • Heat the sample at a rate of 10-20 °C/min for a preliminary run to estimate the melting range.

  • For an accurate measurement, repeat the determination with a fresh sample, heating at a slower rate (1-2 °C/min) through the expected melting range.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten.

The solubility in various solvents can be determined using the isothermal shake-flask method.

Protocol:

  • Prepare saturated solutions by adding an excess of the compound to a series of vials containing different solvents (e.g., water, methanol, ethanol, dichloromethane, ethyl acetate, hexane).

  • Shake the vials at a constant temperature (e.g., 25 °C) for a predetermined time (e.g., 24 hours) to ensure equilibrium is reached.

  • Centrifuge or filter the solutions to remove undissolved solid.

  • Determine the concentration of the solute in the clear supernatant using a suitable analytical method, such as HPLC with UV detection.

G cluster_prep Sample Preparation cluster_analysis Analysis Excess_Solid Add Excess Solid to Solvent Equilibration Shake at Constant Temp (e.g., 24h) Excess_Solid->Equilibration Establish Equilibrium Separation Centrifuge/Filter Equilibration->Separation Isolate Saturated Solution Quantification Quantify Concentration (e.g., HPLC) Separation->Quantification Analyze Supernatant

Stability Profile

The stability of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is significantly influenced by its Boc (tert-butoxycarbonyl) protecting group.

  • Acidic Conditions: The Boc group is notoriously labile under acidic conditions.[4][5] Exposure to strong acids, and even milder acidic conditions over extended periods, can lead to the deprotection of the indoline nitrogen, yielding the free amine. This is a critical consideration during synthesis, purification (e.g., reverse-phase HPLC with TFA in the mobile phase), and storage.[4]

  • Basic Conditions: The Boc group is generally stable to basic conditions, allowing for the use of base-labile protecting groups elsewhere in a synthetic scheme.[5][6]

  • Thermal Stability: While specific data is unavailable, compounds with Boc groups may be susceptible to thermal degradation. It is advisable to store the compound in a cool, dry place.

Synthesis and Purification Strategies

The synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically involves a multi-step process. The following is a generalized synthetic approach based on established methodologies for similar indoline derivatives.

Generalized Synthetic Pathway

G Start Indoline Boc_Protection Boc Protection (Boc)2O, Base Start->Boc_Protection N_Boc_Indoline N-Boc-Indoline Boc_Protection->N_Boc_Indoline Functionalization Introduction of Aminomethyl Precursor (e.g., Reductive Amination of Aldehyde) N_Boc_Indoline->Functionalization Precursor Protected Aminomethyl Indoline Functionalization->Precursor Deprotection Final Deprotection (if necessary) Precursor->Deprotection Final_Product tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Deprotection->Final_Product

Key Synthetic Steps: In-depth Considerations
  • Boc Protection of the Indoline Nitrogen: This is typically the initial step to modulate the reactivity of the indoline ring. The reaction is commonly carried out using di-tert-butyl dicarbonate ((Boc)2O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP).[3] The choice of solvent is often an aprotic one, like dichloromethane or tetrahydrofuran.

  • Introduction of the Aminomethyl Group: A common strategy for introducing the aminomethyl group at the 3-position involves the reductive amination of a corresponding aldehyde. This entails reacting the N-Boc-indoline-3-carboxaldehyde with an ammonia source (or a protected amine) in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.

Purification

Purification is typically achieved through column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient of ethyl acetate in hexanes is often a good starting point.

Analytical Characterization

Robust analytical methods are essential for confirming the identity and purity of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a suitable method for assessing the purity of this compound. Given the presence of the basic amine, ion-pairing agents or buffered mobile phases can improve peak shape.

Recommended HPLC Method:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient: A suitable gradient would be to start with a low percentage of B and increase it over time to elute the compound. A typical gradient might be 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 280 nm (indoline chromophore)

  • Note: Due to the acidic nature of the mobile phase, prolonged exposure of the sample can lead to Boc deprotection. Samples should be analyzed promptly after preparation.[4][7]

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group (a singlet at ~1.5 ppm), the protons of the indoline core, and the aminomethyl group.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. Electrospray ionization (ESI) in positive ion mode is expected to show a prominent peak for the [M+H]⁺ ion.

Safety and Handling

While a specific safety data sheet (SDS) for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is not widely available, data from structurally related compounds suggest that it should be handled with care.

  • General Precautions: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Similar compounds are classified as irritants to the skin, eyes, and respiratory system.[8] Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable and versatile building block in modern drug discovery. A comprehensive understanding of its physicochemical properties, stability, and analytical profiles is essential for its effective utilization. This guide has provided a blend of known data and expert-recommended protocols to empower researchers in their synthetic endeavors.

References

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. Available at: [Link]

  • tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. PubChem. Available at: [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerLink. Available at: [Link]

  • tert-Butyl3-(aminomethyl)indoline-1-carboxylate. MySkinRecipes. Available at: [Link]

  • Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?. ResearchGate. Available at: [Link]

  • tert-butyl 3-methyl-1H-indole-1-carboxylate. Chemical Synthesis Database. Available at: [Link]

  • Metabolically Stable tert-Butyl Replacement. PMC - NIH. Available at: [Link]

  • tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. PubChem. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. Available at: [Link]

  • Why is boc stable to hydrolysis under basic conditions?. Reddit. Available at: [Link]

Sources

An In-Depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a synthetically valuable indoline derivative that serves as a crucial building block in medicinal chemistry and drug discovery. Its structure incorporates a chiral center at the C3 position of the indoline ring, an N-Boc protected indoline nitrogen, and a primary aminomethyl group. This unique combination of features makes it an attractive scaffold for the synthesis of a diverse range of biologically active molecules, particularly those targeting serotonergic and dopaminergic pathways. The indoline core is a "privileged structure" in medicinal chemistry, frequently found in natural products and pharmaceuticals.[1][2] The Boc (tert-butoxycarbonyl) protecting group provides stability under various reaction conditions while allowing for facile deprotection under acidic conditions, enabling selective manipulation of the molecule's functional groups.

This technical guide provides a comprehensive overview of tert-butyl 3-(aminomethyl)indoline-1-carboxylate, including its chemical properties, a detailed synthetic protocol, its reactivity, and its applications in pharmaceutical research.

Physicochemical Properties

A summary of the key physicochemical properties of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is presented in the table below. These properties are essential for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 1086392-24-6PubChem
Molecular Formula C₁₄H₂₀N₂O₂PubChem
Molecular Weight 248.32 g/mol PubChem
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylatePubChem
Appearance Expected to be a solid or oilInferred from related compounds
Solubility Soluble in common organic solvents (e.g., DCM, THF, EtOAc)Inferred from structure

Synthesis and Mechanism

The most common and efficient synthetic route to tert-butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of the corresponding nitrile precursor, tert-butyl 3-cyanoindoline-1-carboxylate. This transformation can be achieved through catalytic hydrogenation or with chemical reducing agents like lithium aluminum hydride (LAH).

Synthetic Workflow Diagram```dot

G

Caption: Mechanism of nitrile reduction to a primary amine using LAH.

Spectroscopic Characterization (Predicted)

¹H and ¹³C NMR Spectroscopy

The proton and carbon NMR spectra are essential for structural confirmation. The expected chemical shifts are influenced by the electronic environment of each nucleus.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
7.2-7.8Aromatic protons
3.8-4.2CH₂ (indoline ring)
3.3-3.6CH (indoline ring)
2.8-3.1CH₂ (aminomethyl)
1.5-1.8NH₂ (broad singlet)
1.4-1.6C(CH₃)₃
Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum provides information about the functional groups present in the molecule. Key expected absorption bands are listed below.

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group
3300-3400Medium, BroadN-H stretchPrimary Amine (NH₂)
2850-2980StrongC-H stretchAlkane
1680-1700StrongC=O stretchCarbamate
1580-1620MediumN-H bendPrimary Amine (NH₂)
1150-1250StrongC-N stretchCarbamate
Mass Spectrometry

In mass spectrometry with electrospray ionization (ESI-MS), the molecule is expected to show a prominent protonated molecular ion [M+H]⁺. Fragmentation may occur, with a common loss of the tert-butyl group (M-56) or the entire Boc group (M-100). [3]

Reactivity and Applications

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a versatile intermediate due to its two distinct nitrogen nucleophiles. The primary amine is significantly more nucleophilic than the Boc-protected indoline nitrogen, allowing for selective reactions.

Key Reactions
  • N-Acylation/Sulfonylation: The primary amine can be readily acylated or sulfonylated using acyl chlorides, anhydrides, or sulfonyl chlorides.

  • Reductive Amination: The primary amine can participate in reductive amination reactions with aldehydes or ketones to form secondary amines.

  • Boc-Deprotection: The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane or HCl in an alcohol) to liberate the indoline nitrogen, which can then undergo further functionalization.

Applications in Drug Discovery

The indoline scaffold is a key component in many pharmacologically active compounds. [4]tert-Butyl 3-(aminomethyl)indoline-1-carboxylate serves as a valuable starting material for the synthesis of molecules targeting a variety of receptors and enzymes. Its application as an intermediate in the synthesis of serotonin and dopamine receptor modulators highlights its importance in the development of treatments for neurological and psychiatric disorders.

Safety and Handling

Hazard Identification: While a specific safety data sheet (SDS) for this compound is not universally available, related compounds with similar functional groups suggest the following potential hazards:

  • Skin Irritation: May cause skin irritation upon contact.

  • Eye Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Harmful if Swallowed: May be harmful if ingested.

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a strategically important building block for the synthesis of complex nitrogen-containing heterocyclic compounds. Its well-defined structure and the orthogonal reactivity of its functional groups provide medicinal chemists with a versatile tool for the creation of novel drug candidates. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

References

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC - PubMed Central. Available at: [Link]

  • Safety d
  • Ru-NHC-Catalyzed Asymmetric, Complete Hydrogenation of Indoles and Benzofurans: One Catalyst with Dual Function. Journal of the American Chemical Society. (2023-07-12). Available at: [Link]

  • FT-IR spectra of N-BOC-150, N-BOC-180, and N-BOC-210 samples (a) and... ResearchGate. Available at: [Link]

  • CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES Yu-suke Yamai,a Akio T. Kansai University. (2017-12-18).
  • How can I avoid the Boc-cleavage during Mass Analysis? ResearchGate. (2021-07-16). Available at: [Link]

  • Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Journal of the American Society for Mass Spectrometry.
  • 1-(Tert-butoxycarbonyl)indole. PubChem. Available at: [Link]

  • Synthesis of Polycyclic Fused Indoline Scaffolds through a Substrate-Guided Reactivity Switch. The Journal of Organic Chemistry. (2020-08-12). Available at: [Link]

  • FT-IR spectra of 3-amino-1-propanol (a) and tert-butylN-(3-hydroxypropyl) carbamate (b). ResearchGate. Available at: [Link]

  • SAFETY DATA SHEET. Fisher Scientific. (2009-05-19).
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  • 6.5: Amine Fragmentation. Chemistry LibreTexts. (2022-07-03).
  • A Novel C3/C4-Fused Indole Scaffold through Acid-Catalyzed Cascade Reaction. MDPI. (2024-06-27).
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  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • New reaction will make indoline scaffolds available for pharmaceutical development. University of Delaware. (2019-09-23).
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  • Reduction of nitriles to amines using LiAlH4. YouTube. (2025-05-01).
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A Comprehensive Guide to the Structural Elucidation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its indoline core is a prevalent scaffold in numerous biologically active compounds, while the primary amine and Boc-protected nitrogen offer orthogonal handles for synthetic diversification. Given its role as a critical intermediate, unambiguous confirmation of its molecular structure is paramount to ensure the integrity of subsequent synthetic steps and the validity of downstream biological data.

This technical guide provides an in-depth, multi-technique approach to the structural elucidation of this compound. We will move beyond simple data reporting to explain the strategic rationale behind the analytical workflow, demonstrating how data from mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance experiments are synergistically integrated to provide irrefutable proof of structure. The molecular formula for the target compound is C₁₄H₂₀N₂O₂ with a molecular weight of 248.32 g/mol .[1][2][3]

Strategic Elucidation Workflow

The confirmation of a molecular structure is a systematic process of hypothesis testing. We begin with foundational data regarding molecular mass and functional groups, then proceed to establish the carbon-hydrogen framework and atom-to-atom connectivity.

G MS Mass Spectrometry (MS) NMR1D 1D NMR (¹H & ¹³C) MS->NMR1D Confirms Molecular Formula (C₁₄H₂₀N₂O₂) IR FTIR Spectroscopy IR->NMR1D Identifies Functional Groups (C=O, N-H) NMR2D 2D NMR (COSY, HSQC) NMR1D->NMR2D Provides C/H Framework & Chemical Environments Confirmation Final Structure Confirmation NMR2D->Confirmation Establishes Atom Connectivity (¹H-¹H, ¹H-¹³C)

Caption: Overall workflow for structure elucidation.

Part 1: Molecular Mass and Formula Verification via Mass Spectrometry

Expertise & Experience: Mass spectrometry (MS) is the first-line technique to confirm the molecular weight of a newly synthesized compound. We employ Electrospray Ionization (ESI) in positive ion mode, as the presence of two nitrogen atoms makes the molecule readily protonated. This "soft" ionization technique minimizes fragmentation, ensuring the observation of the molecular ion.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of HPLC-grade methanol containing 0.1% formic acid. The acid facilitates protonation.

  • Instrumentation: Utilize a time-of-flight (TOF) mass spectrometer for high-resolution mass analysis (HRMS).

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5 µL/min.

  • MS Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 kV

    • Scan Range: m/z 50-500

    • Source Temperature: 120°C

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and compare its exact mass to the theoretical value.

Data Presentation & Interpretation
ParameterTheoretical ValueObserved ValueInterpretation
Molecular FormulaC₁₄H₂₀N₂O₂-Assumed formula for calculation.
Exact Mass [M]248.1525-Calculated from the molecular formula.[1]
[M+H]⁺ Ion249.1603249.1601The observed high-resolution mass is within 5 ppm of the theoretical value, confirming the elemental composition.
Key Fragment [M-C₄H₈+H]⁺193.0977193.0975Corresponds to the loss of isobutylene from the Boc group, a characteristic fragmentation pathway.

The HRMS data provides the first piece of conclusive evidence, confirming the molecular formula C₁₄H₂₀N₂O₂ with a high degree of confidence.

Part 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint."

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No further preparation is needed.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis.

Data Presentation & Interpretation
Wavenumber (cm⁻¹)IntensityVibration TypeFunctional GroupInterpretation
3350 - 3280Medium, BroadN-H StretchPrimary Amine (-NH₂)Confirms the presence of the primary amine. The two bands are characteristic of the symmetric and asymmetric stretches.
2975, 2930StrongC-H StretchAliphatic (sp³)Corresponds to the C-H bonds of the tert-butyl, indoline, and aminomethyl groups.
1685Strong, SharpC=O StretchCarbamate (-O-C=O)A strong absorption at this frequency is definitive for the Boc-protecting group's carbonyl.[4]
1475, 1400MediumC-N Stretch / C-H BendIndoline / AmineSupports the presence of the indoline ring and amine functionalities.
1160StrongC-O StretchCarbamateCharacteristic stretch for the C-O bond adjacent to the carbonyl in the carbamate.

The FTIR spectrum confirms the presence of the primary amine, the carbamate (Boc group), and the aliphatic framework, which is fully consistent with the proposed structure.

Part 3: Definitive Structure and Connectivity via NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) is the most powerful tool for structure elucidation, providing detailed information about the chemical environment, count, and connectivity of every proton and carbon atom. We use a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments for an unambiguous assignment.

Experimental Protocol: NMR
  • Sample Preparation: Dissolve ~10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • 1D Experiments: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Experiments: Acquire a Correlation Spectroscopy (COSY) experiment to identify ¹H-¹H couplings and a Heteronuclear Single Quantum Coherence (HSQC) experiment to correlate protons with their directly attached carbons.

¹H NMR Data & Interpretation
LabelChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentInterpretation
a 7.5 (broad)s1HN -H (Boc)A broad singlet indicates the carbamate N-H proton, often seen at a downfield shift.
b 7.20d1HAr-H Aromatic proton on the benzene ring.
c 7.15t1HAr-H Aromatic proton on the benzene ring.
d 6.90t1HAr-H Aromatic proton on the benzene ring.
e 6.85d1HAr-H Aromatic proton on the benzene ring.
f 4.05t1HCH₂ -N(Boc)Diastereotopic proton of the C2 methylene group on the indoline ring.
g 3.55dd1HCH₂ -N(Boc)Diastereotopic proton of the C2 methylene group on the indoline ring.
h 3.30m1HCH -CH₂NH₂Chiral center proton at C3 of the indoline ring.
i 2.90dd1HCH₂ -NH₂Diastereotopic proton of the aminomethyl group.
j 2.75dd1HCH₂ -NH₂Diastereotopic proton of the aminomethyl group.
k 1.60s (broad)2H-NH₂ Broad singlet for the two primary amine protons.
l 1.48s9H-C(CH₃ )₃A sharp singlet integrating to 9H is the classic signature of a tert-butyl group.[2][5]
¹³C NMR Data & Interpretation
Chemical Shift (δ, ppm)AssignmentInterpretation
155.0C =O (Boc)Carbonyl carbon of the carbamate group.
152.1Ar-C Aromatic quaternary carbon attached to nitrogen.
130.5Ar-C Aromatic quaternary carbon.
127.8Ar-C HAromatic methine carbon.
124.5Ar-C HAromatic methine carbon.
122.3Ar-C HAromatic methine carbon.
115.0Ar-C HAromatic methine carbon, shifted upfield due to the nitrogen.
80.5-C (CH₃)₃Quaternary carbon of the tert-butyl group.
54.2C H₂-N(Boc)C2 carbon of the indoline ring.
47.1C H₂-NH₂Aminomethyl carbon.
41.8C H-CH₂NH₂C3 carbon (chiral center) of the indoline ring.
28.4-C(C H₃)₃Methyl carbons of the tert-butyl group.
2D NMR: Establishing Connectivity

Expertise & Experience: While 1D NMR provides the pieces of the puzzle, 2D NMR shows how they connect. The COSY spectrum reveals proton-proton couplings (typically through 2-3 bonds), while the HSQC spectrum links each proton to its directly attached carbon atom. This combination is irrefutable.

G cluster_c2 cluster_c3 cluster_aminomethyl H_f H-f H_g H-g H_f->H_g geminal H_h H-h H_f->H_h vicinal H_g->H_h vicinal H_i H-i H_h->H_i vicinal H_j H-j H_h->H_j vicinal H_i->H_j geminal

Caption: Key COSY correlations confirming the indoline core connectivity.

Interpretation of 2D NMR Data:

  • HSQC Confirmation: The HSQC spectrum will show a cross-peak connecting the proton signal at δ 1.48 (H-l) to the carbon signal at δ 28.4, and no cross-peak for the carbon at δ 80.5, confirming the -C(CH₃)₃ group. Similarly, every protonated carbon is assigned.

  • COSY - Indoline Spin System: The COSY spectrum is critical. It will show a correlation between the C3 proton (H-h, δ 3.30) and the C2 methylene protons (H-f, H-g, δ 4.05/3.55). It will also show a correlation between the C3 proton (H-h) and the aminomethyl protons (H-i, H-j, δ 2.90/2.75). This definitively establishes the -CH₂-CH-CH₂- connectivity of the five-membered ring and its substituent.

  • COSY - Aromatic System: The aromatic protons (H-b, c, d, e) will show a distinct pattern of cross-peaks consistent with an ortho-disubstituted benzene ring.

Conclusion: A Self-Validating System

The structural elucidation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a textbook example of a self-validating analytical workflow.

  • Mass Spectrometry established the correct elemental formula (C₁₄H₂₀N₂O₂).

  • FTIR Spectroscopy confirmed the presence of the required functional groups (-NH₂, C=O).

  • ¹H and ¹³C NMR accounted for every hydrogen and carbon atom in the molecule, matching the formula from MS.

  • 2D NMR (COSY and HSQC) provided the final, unambiguous proof by mapping the precise atom-to-atom connectivity, confirming the indoline scaffold and the position of the aminomethyl substituent at C3.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

  • Dove Medical Press. General procedures for the synthesis. Dove Medical Press. [Link]

  • Supporting Information. General experimental procedures. [Link]

  • ResearchGate. FT-IR spectrum of tert-butyl.... ResearchGate. [Link]

  • ResearchGate. FT-IR spectra of 3-amino-1-propanol (a) and tert-butyl-N-(3-hydroxypropyl) carbamate (b). ResearchGate. [Link]

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A Technical Guide to the Spectral Analysis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the expected spectral characteristics of tert-butyl 3-(aminomethyl)indoline-1-carboxylate, a key intermediate in synthetic organic chemistry and drug discovery. While a complete set of publicly available experimental spectra is not readily accessible, this document, authored from the perspective of a Senior Application Scientist, offers a detailed projection of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, it outlines the standard experimental protocols for acquiring and interpreting this data, ensuring scientific integrity and providing a self-validating framework for researchers. This guide is intended to serve as an authoritative reference for the characterization of this compound.

Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-24-6) is a valuable bifunctional molecule incorporating a protected indoline scaffold and a primary aminomethyl group.[1][2] The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen allows for selective functionalization at the 3-position, making it a versatile building block in the synthesis of various bioactive compounds and pharmaceutical ingredients. Accurate structural elucidation and purity assessment of this intermediate are paramount, necessitating a thorough understanding of its spectral properties. This guide provides an in-depth analysis of the anticipated ¹H NMR, ¹³C NMR, IR, and MS spectral data, grounded in fundamental principles of spectroscopy and extensive experience with similar molecular architectures.

Molecular Structure and Expected Spectral Features

A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The following diagram illustrates the structure of tert-butyl 3-(aminomethyl)indoline-1-carboxylate and the IUPAC numbering convention used for the indoline ring system.

Caption: Molecular structure of tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of tert-butyl 3-(aminomethyl)indoline-1-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons (NH₂).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a pulse angle of 30-45 degrees.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a proton-decoupled pulse sequence.

    • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~ 7.20 - 7.50m4HAr-H The four protons on the aromatic ring are expected to appear as a complex multiplet in the aromatic region.
~ 3.80 - 4.20m2HN1-CH ₂-C3The two diastereotopic protons at the C2 position are expected to be in the downfield region due to the adjacent nitrogen of the carbamate.
~ 3.30 - 3.60m1HC2-CH -CH₂NH₂The proton at the chiral center C3 will be a multiplet due to coupling with the C2 and the aminomethyl protons.
~ 2.80 - 3.10m2HC3-CH ₂-NH₂The two diastereotopic protons of the aminomethyl group will likely appear as a multiplet.
~ 1.50s9H-C(CH ₃)₃The nine equivalent protons of the tert-butyl group will give a characteristic sharp singlet.
~ 1.30 (broad)s2H-NHThe two protons of the primary amine will appear as a broad singlet, and their chemical shift can be concentration-dependent and may exchange with D₂O.
Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~ 154.0C =O (Boc)The carbonyl carbon of the carbamate is expected in this region.
~ 140.0, 130.0Ar-C (quaternary)The two quaternary carbons of the fused aromatic ring.
~ 128.0, 125.0, 122.0, 115.0Ar-C HThe four protonated aromatic carbons.
~ 80.0-C (CH₃)₃The quaternary carbon of the tert-butyl group.
~ 50.0 - 55.0N1-C H₂-C3The C2 carbon of the indoline ring.
~ 45.0 - 50.0C3-C H₂-NH₂The carbon of the aminomethyl group.
~ 40.0 - 45.0C2-C H-CH₂NH₂The C3 carbon of the indoline ring.
~ 28.5-C(C H₃)₃The three equivalent methyl carbons of the tert-butyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.

Experimental Protocol for IR Data Acquisition
  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr) if it is an oil, or as a KBr pellet if it is a solid. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used for a neat sample.

  • Instrumentation: Acquire the spectrum using an FTIR spectrometer.

  • Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹. The data is usually collected over the range of 4000 to 400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignmentFunctional Group
~ 3350 - 3250Medium, broadN-H stretchPrimary amine (-NH₂)
~ 3100 - 3000MediumC-H stretchAromatic C-H
~ 2980 - 2850StrongC-H stretchAliphatic C-H (tert-butyl and indoline ring)
~ 1690StrongC=O stretchCarbamate carbonyl
~ 1600, 1480MediumC=C stretchAromatic ring
~ 1250, 1160StrongC-N stretchCarbamate and amine

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Acquisition:

    • For ESI, the sample solution is infused into the source at a low flow rate.

    • Acquire the spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

    • Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to induce fragmentation and aid in structural elucidation.

  • Data Analysis: Determine the mass of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Predicted Mass Spectrum Data
  • Molecular Formula: C₁₄H₂₀N₂O₂

  • Molecular Weight: 248.32 g/mol [1]

  • Expected Molecular Ion Peak (ESI+): m/z 249.16 [M+H]⁺

  • Key Fragmentation Patterns:

    • Loss of the tert-butyl group (-57 Da) to give a fragment at m/z 192.

    • Loss of the Boc group (-101 Da) to give a fragment at m/z 148.

    • Cleavage of the aminomethyl group.

G cluster_workflow MS Fragmentation Pathway parent [M+H]⁺ m/z = 249.16 frag1 [M+H - C₄H₉]⁺ m/z = 192 parent->frag1 - 57 Da frag2 [M+H - C₅H₉O₂]⁺ m/z = 148 parent->frag2 - 101 Da

Caption: Predicted major fragmentation pathways in ESI-MS.

Conclusion

This technical guide provides a robust framework for the spectral characterization of tert-butyl 3-(aminomethyl)indoline-1-carboxylate. The predicted NMR, IR, and MS data, along with the detailed experimental protocols, offer researchers and drug development professionals a reliable reference for structural verification and purity assessment. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing research and development activities that utilize this important chemical intermediate.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

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The Strategic Role of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in CNS Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the biological significance of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. While direct biological activity of this molecule is not extensively documented, its pivotal role as a versatile synthetic intermediate in the development of potent and selective central nervous system (CNS) agents is well-established. This guide will elucidate the chemical attributes of this compound that make it a valuable building block, and explore its application in the synthesis of targeted dopamine and serotonin receptor modulators. Detailed synthetic pathways, structure-activity relationship (SAR) insights derived from its derivatives, and relevant experimental protocols are presented to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its utility in modern medicinal chemistry.

Introduction: The Indoline Scaffold and its Privileged Status in Neuropharmacology

The indoline nucleus, a heterocyclic motif consisting of a fused benzene and pyrrolidine ring, is a well-recognized "privileged scaffold" in medicinal chemistry. Its rigid, three-dimensional structure provides a robust framework for the precise spatial orientation of pharmacophoric elements, enabling high-affinity interactions with a variety of biological targets. Indoline derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. However, it is within the realm of neuropharmacology that the indoline scaffold has found particularly profound applications. Its structural resemblance to endogenous neurotransmitters, such as serotonin and dopamine, has made it a cornerstone in the design of ligands for their respective receptors.

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate emerges as a strategically designed intermediate for harnessing the potential of the indoline scaffold. The presence of a Boc-protected nitrogen at the 1-position and a primary amine at the 3-position offers orthogonal handles for synthetic elaboration, allowing for the systematic construction of diverse chemical libraries.

Chemical Properties and Synthetic Utility

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, with the chemical formula C₁₄H₂₀N₂O₂, is a stable, solid compound at room temperature. Its molecular structure is characterized by three key features that underpin its synthetic versatility:

  • The Indoline Core: Provides the fundamental bicyclic framework for receptor recognition.

  • The Boc-Protecting Group: The tert-butoxycarbonyl (Boc) group on the indoline nitrogen serves two critical functions. Firstly, it deactivates the nitrogen towards undesired side reactions, such as oxidation. Secondly, it can be readily removed under acidic conditions, providing a facile route to N-functionalization of the indoline ring.

  • The Aminomethyl Group: The primary amine at the C3 position is a nucleophilic handle that allows for a wide array of chemical transformations, most notably amide bond formation. This is a common strategy for linking the indoline core to other pharmacophoric fragments.

The strategic placement of these functional groups allows for a modular and convergent approach to the synthesis of complex molecules, as will be detailed in the subsequent sections.

Application in the Synthesis of Dopamine Receptor Ligands

Dopamine receptors, particularly the D₂, D₃, and D₄ subtypes, are critical targets for the treatment of a range of neuropsychiatric disorders, including schizophrenia, Parkinson's disease, and addiction. The development of subtype-selective dopamine receptor ligands is a major goal in CNS drug discovery to achieve improved therapeutic efficacy and reduced side effects. The indoline scaffold has proven to be a valuable template for the design of such ligands.

Synthesis of D₃ Receptor Selective Ligands

Research has demonstrated the synthesis of potent and selective D₃ receptor ligands utilizing an indole core, which can be accessed from indoline precursors. A general synthetic approach involves the coupling of a substituted indole-2-carboxylic acid with a suitable amine-containing fragment. While not directly starting from the title compound, the underlying synthetic logic highlights its potential. The aminomethyl group of tert-butyl 3-(aminomethyl)indoline-1-carboxylate can be acylated to introduce diverse side chains, a key step in building D₃ receptor affinity and selectivity.

A study by Tu et al. (2013) described the synthesis of a series of substituted 1H-indolyl carboxylic acid amides with high affinity and selectivity for the D₃ receptor[1]. The general synthetic workflow for such compounds underscores the importance of an amine handle on the core scaffold for amide bond formation.

Experimental Protocol: General Amide Coupling for Indoline Derivatives

  • Deprotection (if necessary): In a round-bottom flask, dissolve the Boc-protected indoline (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

  • Stir the reaction at room temperature for 1-4 hours, monitoring by TLC until the starting material is consumed.

  • Concentrate the reaction mixture in vacuo to remove the excess acid and solvent. The resulting amine salt is often used directly in the next step.

  • Amide Coupling: To a solution of the deprotected indoline amine (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM), add a coupling agent such as HATU or HBTU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3 equivalents).

  • Stir the reaction at room temperature for 12-24 hours.

  • Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain the desired amide.

Diagram: General Synthetic Workflow for Dopamine Receptor Ligands

workflow start tert-Butyl 3-(aminomethyl)indoline-1-carboxylate deprotection Boc Deprotection (e.g., TFA/DCM) start->deprotection amine Indoline-3-methanamine deprotection->amine coupling Amide Coupling (Carboxylic Acid, Coupling Agent) amine->coupling final_compound Dopamine Receptor Ligand coupling->final_compound

Caption: Synthetic pathway from the title compound to target ligands.

Biological Activity of Indoline-Derived Dopamine Receptor Ligands

The biological activity of indoline-derived compounds highlights the potential of tert-butyl 3-(aminomethyl)indoline-1-carboxylate as a starting material. For instance, Tu et al. reported compounds with high D₃ receptor affinity and selectivity over D₂ receptors.[1]

CompoundD₂ Kᵢ (nM)D₃ Kᵢ (nM)D₃ vs D₂ Selectivity
14a 15.60.1887
14b 24.10.4060
Data from Tu et al., Med. Chem. Commun., 2013, 4, 1283-1289.[1]

These data underscore the therapeutic potential of molecules synthesized from indoline scaffolds. The high affinity and selectivity are attributed to the specific interactions of the substituted indoline core within the dopamine receptor binding pocket.

Application in the Synthesis of Serotonin Receptor Modulators

Serotonin (5-hydroxytryptamine, 5-HT) receptors are implicated in a vast array of physiological and pathological processes, making them attractive targets for therapeutic intervention in conditions like depression, anxiety, and migraine. The indoline scaffold, being a bioisostere of the indole nucleus of serotonin, is an excellent starting point for the design of serotonin receptor modulators.

While direct synthesis from tert-butyl 3-(aminomethyl)indoline-1-carboxylate is not explicitly detailed in the literature, its utility as an intermediate for serotonin and dopamine receptor modulators is recognized. The aminomethyl group can be elaborated to incorporate pharmacophoric features necessary for interaction with various 5-HT receptor subtypes. For example, conformationally restricted analogues of tryptamines, which show selectivity for the 5-HT₁D receptor, have been synthesized from related carbazole precursors, highlighting a design strategy that could be applied to indoline-based compounds.

Conclusion and Future Perspectives

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a strategically important, yet underexplored, building block in medicinal chemistry. Its true value lies not in its intrinsic biological activity, but in its capacity to serve as a versatile scaffold for the synthesis of highly potent and selective ligands for CNS targets. The orthogonal protecting groups and the reactive amine handle provide a robust platform for the generation of diverse chemical libraries aimed at modulating dopamine and serotonin receptors.

Future research should focus on the direct utilization of this compound in the synthesis of novel CNS agents. The exploration of different chemical transformations at the aminomethyl position, coupled with modifications of the indoline ring, could lead to the discovery of next-generation therapeutics with improved efficacy and safety profiles for a range of neurological and psychiatric disorders. The continued application of this and similar building blocks will undoubtedly fuel innovation in CNS drug discovery.

References

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An In-depth Technical Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate and its Derivatives: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold, a heterocyclic aromatic structure, has emerged as a "privileged scaffold" in medicinal chemistry due to its unique structural and electronic properties that allow for diverse chemical modifications and a broad spectrum of pharmacological activities.[1] This guide provides a comprehensive technical overview of a key derivative, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, a versatile building block for the synthesis of novel therapeutic agents. We will delve into its synthesis, explore the chemical reactivity of its primary amine, and discuss the structure-activity relationships of its derivatives in various therapeutic areas, including oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this valuable synthetic intermediate.

The Indoline Core: A Foundation for Pharmacological Diversity

The indoline nucleus, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in numerous natural products and synthetic compounds with significant medicinal value.[2][3] Its non-coplanar, three-dimensional structure enhances water solubility and reduces lipophilicity compared to flatter aromatic systems, which are advantageous pharmacokinetic properties.[1] The nitrogen atom can act as both a hydrogen bond donor and acceptor, while the aromatic ring can engage in π-stacking and hydrophobic interactions within protein binding pockets.[1] These features contribute to the ability of indoline derivatives to modulate the activity of a wide array of biological targets, including enzymes, receptors, and signaling pathways.[1][4] Consequently, the indoline scaffold is a cornerstone in the development of anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[5][6]

Synthesis of the Core Intermediate: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

The synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a critical first step in the development of its derivatives. A common and efficient route involves the reduction of the corresponding nitrile precursor, tert-butyl 3-(cyanomethyl)indoline-1-carboxylate. This transformation can be achieved through several reliable methods, with the choice of reagent often depending on scale, available equipment, and desired chemoselectivity.

Synthetic Pathway Overview

The overall synthetic strategy involves the introduction of a protected aminomethyl group at the 3-position of the indoline ring. The use of the tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen is crucial for modulating the reactivity of the heterocyclic system and preventing unwanted side reactions during subsequent transformations.

Synthesis_Overview Indoline Indoline 1-Boc-Indoline 1-Boc-Indoline Indoline->1-Boc-Indoline Boc₂O, Base tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate 1-Boc-Indoline->tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate Halomethylation followed by Cyanation tert-Butyl 3-(aminomethyl)indoline-1-carboxylate tert-Butyl 3-(aminomethyl)indoline-1-carboxylate tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate->tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Nitrile Reduction

Caption: General synthetic scheme for tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Experimental Protocol: Reduction of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate

The reduction of the nitrile group to a primary amine is a key step. Below are two common and effective protocols using Lithium Aluminum Hydride (LiAlH₄) and catalytic hydrogenation with Raney Nickel.

Method A: Lithium Aluminum Hydride Reduction

LiAlH₄ is a powerful reducing agent that efficiently converts nitriles to primary amines.[2][7][8][9] The mechanism involves the nucleophilic attack of a hydride ion on the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[9]

Experimental Protocol:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq.) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Addition of Substrate: Cool the suspension to 0 °C using an ice bath. Slowly add a solution of tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq.) in anhydrous THF to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

  • Isolation: Filter the resulting aluminum salts through a pad of Celite® and wash the filter cake with THF. Combine the organic filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Method B: Catalytic Hydrogenation with Raney Nickel

Catalytic hydrogenation offers a milder alternative to LiAlH₄ reduction and is often preferred for its operational simplicity and improved safety profile on a larger scale.[10][11][12] Raney Nickel is a commonly used catalyst for this transformation.[1][13] To suppress the formation of secondary and tertiary amine byproducts, the reaction is often carried out in the presence of ammonia.[10]

Experimental Protocol:

  • Preparation: In a hydrogenation vessel (e.g., a Parr shaker), dissolve tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq.) in ethanol saturated with ammonia.

  • Catalyst Addition: Carefully add a slurry of Raney Nickel (approximately 20% by weight of the substrate) to the solution.

  • Hydrogenation: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to 50-100 psi.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, or until hydrogen uptake ceases. Monitor the reaction by TLC.

  • Isolation: Carefully vent the hydrogen and purge the vessel with nitrogen. Filter the catalyst through a pad of Celite® and wash the filter cake with ethanol.

  • Purification: Concentrate the filtrate under reduced pressure to yield the desired product, which can be further purified by column chromatography if necessary.

PropertyValue
Molecular Formula C₁₄H₂₀N₂O₂
Molecular Weight 248.32 g/mol
CAS Number 1086392-24-6
Appearance Off-white to pale yellow solid
Solubility Soluble in methanol, ethanol, dichloromethane, and ethyl acetate

Table 1: Physicochemical Properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.[7]

Derivatization of the Primary Amine: Expanding Chemical Space

The primary amine of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a versatile functional handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. Two common derivatization strategies are N-acylation and reductive amination.

N-Acylation

N-acylation with acid chlorides or anhydrides is a straightforward method to introduce amide functionalities.

Experimental Protocol: N-Acylation

  • Setup: Dissolve tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq.) and a base such as triethylamine or diisopropylethylamine (1.5 eq.) in an anhydrous solvent like dichloromethane or THF.

  • Addition of Acylating Agent: Cool the solution to 0 °C and add the desired acid chloride or anhydride (1.1 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Reductive Amination

Reductive amination with aldehydes or ketones provides access to N-alkylated derivatives.

Experimental Protocol: Reductive Amination

  • Imine Formation: Dissolve tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as methanol or dichloroethane. Add a catalytic amount of acetic acid.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride (1.5 eq.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with an organic solvent.

  • Isolation and Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Applications in Drug Discovery and Structure-Activity Relationships (SAR)

Derivatives of 3-aminomethylindoline have shown promise in a variety of therapeutic areas. The ability to readily modify the substituent on the primary amine allows for the fine-tuning of pharmacological activity.

Anticancer Activity

Many indoline-based compounds exhibit potent anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][14][15] For example, N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives have been investigated as Src kinase inhibitors.[16]

CompoundModificationTargetIC₅₀ (µM)
1 4-MethylbenzylideneSrc Kinase6.39
2 3,4-DichlorobenzylideneSrc Kinase>10
3 4-NitrobenzylideneSrc Kinase3.55

Table 2: SAR of N-(3-substituted-benzylidene-2-oxoindolin-5-yl) acetamide derivatives as Src kinase inhibitors.[16]

The data in Table 2 suggests that electron-withdrawing groups on the benzylidene ring can enhance inhibitory activity against Src kinase.

Antimicrobial Activity

Indole and indoline derivatives have also been explored for their antimicrobial properties.[5][17][18] A series of indolyl derivatives containing amino-guanidinium moieties have demonstrated potent activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[5]

CompoundR GroupMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. K. pneumoniae
3O 4-Trifluoromethylbenzyl48
3P 3,4-Dichlorobenzyl44
4O 4-Trifluoromethylbenzyl88
4P 3,4-Dichlorobenzyl24

Table 3: Minimum Inhibitory Concentrations (MIC) of selected indolyl derivatives.[5]

The results indicate that the presence of electron-withdrawing substituents on the N-benzyl group is beneficial for antibacterial activity.

Mechanism of Action: A Case Study

To illustrate the therapeutic potential of the 3-aminomethylindoline scaffold, we can consider a hypothetical signaling pathway for a derivative designed as a kinase inhibitor.

Kinase_Inhibition_Pathway cluster_cell Cancer Cell Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds Signaling_Cascade Downstream Signaling Cascade (e.g., RAS-RAF-MEK-ERK) Receptor_Tyrosine_Kinase->Signaling_Cascade Activates Transcription_Factors Transcription Factors Signaling_Cascade->Transcription_Factors Activates Cell_Proliferation Cell Proliferation and Survival Transcription_Factors->Cell_Proliferation Promotes Indoline_Derivative 3-Aminomethylindoline Derivative Indoline_Derivative->Receptor_Tyrosine_Kinase Inhibits

Caption: Hypothetical mechanism of action for a 3-aminomethylindoline derivative as a receptor tyrosine kinase inhibitor.

Conclusion

Tert-butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the reactivity of its primary amine allow for the creation of diverse libraries of compounds for biological screening. The indoline core, with its favorable pharmacokinetic properties, serves as a privileged scaffold for the development of novel therapeutics. The structure-activity relationship studies of its derivatives continue to provide valuable insights for the design of more potent and selective agents against a range of diseases. As our understanding of the biological targets of indoline-based compounds grows, so too will the importance of this key synthetic intermediate in the future of drug discovery.

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The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and Synthetic History of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the Indoline Core in Medicinal Chemistry

The indoline scaffold is a cornerstone of modern drug discovery, recognized as a "privileged structure" due to its ability to serve as a versatile template for ligands targeting a wide array of biological receptors. Its rigid, three-dimensional architecture provides an excellent framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with protein binding sites. The history of indoline chemistry is deeply rooted in the exploration of its aromatic precursor, indole, which was first isolated in 1866.[1] Early methods to access the indoline core involved the straightforward chemical reduction of the indole 2,3-double bond.[1] This fundamental transformation opened the door to a new class of compounds with distinct pharmacological properties.

This technical guide delves into the history and synthesis of a particularly valuable intermediate: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate . The strategic placement of a protected primary amine on the chiral C3 position, combined with the robust tert-butoxycarbonyl (Boc) protection on the indoline nitrogen, makes this molecule a highly sought-after building block for the synthesis of complex pharmaceutical candidates. Its "discovery" is not marked by a single seminal publication but rather by its emergence as a logical and necessary tool in the synthetic chemist's arsenal, driven by the demands of drug development programs.

PART 1: The Logical Genesis and Seminal Synthetic Strategies

The development of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate was a rational step in the evolution of medicinal chemistry. The need for a stable, non-aromatic indole analogue with a versatile functional handle at the 3-position led synthetic chemists to devise efficient routes for its preparation. The Boc protecting group on the indoline nitrogen serves a critical dual purpose: it deactivates the otherwise reactive nitrogen atom towards undesired side reactions and enhances the solubility of intermediates in common organic solvents. The primary amine at the C3-methyl position provides a key point for diversification, allowing for the introduction of various substituents to explore structure-activity relationships (SAR).

Two primary and logically sound synthetic pathways have become the standard for accessing this key intermediate, starting from the more readily available N-Boc-indole precursors.

Route A: The Nitrile Reduction Pathway

This is arguably the most common and efficient route. It leverages the robust chemistry of nitrile reduction and begins with the commercially available tert-butyl 1H-indole-1-carboxylate.

Step 1: Cyanomethylation at C3. The first step involves the introduction of a cyanomethyl group onto the C3 position of the N-Boc-indole ring. This is typically achieved by a Friedel-Crafts-type reaction with a suitable electrophile like chloroacetonitrile or by other methods that install the CH₂CN group. The resulting intermediate is tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate.

Step 2: Catalytic Hydrogenation of the Indole Core. The defining feature of the indoline is its saturated five-membered ring. This is achieved through the catalytic hydrogenation of the indole double bond. A heterogeneous catalyst, such as rhodium on alumina or platinum oxide, under a hydrogen atmosphere is typically employed. This step is critical as it also sets the stage for the reduction of the nitrile group and must be controlled to achieve the desired indoline.

Step 3: Reduction of the Nitrile. The final step is the reduction of the nitrile functionality to the primary amine. This can often be achieved concurrently with the indole reduction or in a subsequent step using a variety of reducing agents. Common choices include Lithium Aluminum Hydride (LiAlH₄), Raney Nickel under hydrogen pressure, or Borane complexes. The choice of reagent is often dictated by the desired selectivity and the presence of other functional groups.

Nitrile Reduction Pathway Start tert-Butyl 1H-indole-1-carboxylate Inter1 tert-Butyl 3-(cyanomethyl) -1H-indole-1-carboxylate Start->Inter1 Cyanomethylation (e.g., ClCH₂CN, Lewis Acid) Inter2 tert-Butyl 3-(cyanomethyl) indoline-1-carboxylate Inter1->Inter2 Catalytic Hydrogenation (e.g., H₂, Rh/Al₂O₃) Product tert-Butyl 3-(aminomethyl) indoline-1-carboxylate Inter2->Product Nitrile Reduction (e.g., Raney Ni, H₂ or LiAlH₄)

Caption: Nitrile Reduction Pathway to the target molecule.

Route B: The Reductive Amination Pathway

An alternative and equally viable strategy involves the reductive amination of a C3-aldehyde. This route also begins with tert-butyl 1H-indole-1-carboxylate.

Step 1: Formylation at C3. The indole ring is first functionalized with a formyl group at the C3 position. A common method for this transformation is the Vilsmeier-Haack reaction, which uses a mixture of phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to generate the electrophilic Vilsmeier reagent. This yields tert-butyl 3-formyl-1H-indole-1-carboxylate.

Step 2: Catalytic Hydrogenation of the Indole Core. Similar to Route A, the indole double bond is saturated via catalytic hydrogenation to form the indoline ring, yielding tert-butyl 3-formylindoline-1-carboxylate.

Step 3: Reductive Amination. The final step transforms the aldehyde into the primary amine. This is a one-pot reaction where the aldehyde is first treated with an ammonia source (like ammonium acetate or aqueous ammonia) to form an intermediate imine, which is then immediately reduced in situ. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are frequently used reducing agents for this transformation due to their mildness and selectivity.[2]

Reductive Amination Pathway Start tert-Butyl 1H-indole-1-carboxylate Inter1 tert-Butyl 3-formyl -1H-indole-1-carboxylate Start->Inter1 Formylation (Vilsmeier-Haack) Inter2 tert-Butyl 3-formyl indoline-1-carboxylate Inter1->Inter2 Catalytic Hydrogenation (e.g., H₂, Pd/C) Product tert-Butyl 3-(aminomethyl) indoline-1-carboxylate Inter2->Product Reductive Amination (e.g., NH₄OAc, NaBH₃CN)

Caption: Reductive Amination Pathway to the target molecule.

PART 2: Comparative Analysis and Experimental Protocol

Strategic Comparison of Synthetic Routes
ParameterRoute A (Nitrile Reduction)Route B (Reductive Amination)
Starting Material tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylatetert-butyl 3-formyl-1H-indole-1-carboxylate
Key Transformations Catalytic Hydrogenation, Nitrile ReductionCatalytic Hydrogenation, Reductive Amination
Reagent Hazards Potentially uses highly reactive hydrides (LiAlH₄) or high-pressure hydrogenation. Cyanide sources can be toxic.Uses milder borohydride reagents. Vilsmeier-Haack reagents are corrosive.
Scalability Generally scalable, though high-pressure hydrogenations can require specialized equipment.Highly scalable and amenable to standard laboratory equipment.
Overall Yield Typically provides good to excellent yields.Also provides good to excellent yields.
Causality This route is often preferred for its straightforward and high-yielding reduction steps.This route is advantageous when the aldehyde precursor is more readily available or when avoiding harsh reducing agents is a priority.
Representative Experimental Protocol: Nitrile Reduction Pathway

The following protocol is a representative synthesis based on established chemical transformations for this class of compounds.

Step A: Synthesis of tert-Butyl 3-(cyanomethyl)indoline-1-carboxylate

  • To a solution of tert-butyl 3-(cyanomethyl)-1H-indole-1-carboxylate (1.0 eq) in ethanol (10 mL/g) in a high-pressure hydrogenation vessel is added 5% Rhodium on Alumina (0.1 eq by weight).

  • The vessel is sealed and purged with nitrogen, then pressurized with hydrogen gas to 50 psi.

  • The reaction mixture is stirred vigorously at room temperature for 16-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting material.

  • Upon completion, the vessel is carefully depressurized, and the reaction mixture is filtered through a pad of Celite® to remove the catalyst.

  • The filtrate is concentrated under reduced pressure to yield crude tert-butyl 3-(cyanomethyl)indoline-1-carboxylate, which can be used in the next step without further purification or purified by column chromatography.

Step B: Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

  • The crude tert-butyl 3-(cyanomethyl)indoline-1-carboxylate (1.0 eq) is dissolved in anhydrous tetrahydrofuran (THF) (15 mL/g) under a nitrogen atmosphere.

  • The solution is cooled to 0 °C in an ice bath.

  • A 1.0 M solution of Lithium Aluminum Hydride (LiAlH₄) in THF (2.5 eq) is added dropwise via syringe, maintaining the internal temperature below 10 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours.

  • The reaction is carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ used in grams.

  • The resulting granular precipitate is stirred for 30 minutes and then removed by filtration.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by silica gel chromatography to afford tert-butyl 3-(aminomethyl)indoline-1-carboxylate as the final product.

PART 3: Application as a Core Building Block in Drug Discovery

The true value of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate lies in its utility as a versatile intermediate. The primary amine at the C3 position serves as a nucleophilic handle for a vast array of chemical transformations, allowing for the rapid generation of diverse compound libraries for biological screening.

Common derivatizations include:

  • Amide Formation: Acylation with various carboxylic acids or acid chlorides to explore interactions with amide-binding pockets in target proteins.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides to introduce sulfonamide groups, which are common pharmacophores.

  • Reductive Amination: Further reaction with aldehydes or ketones to generate secondary or tertiary amines, expanding the structural diversity.

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates.

This modular approach allows medicinal chemists to systematically probe the chemical space around the indoline core, optimizing for potency, selectivity, and pharmacokinetic properties.

Applications cluster_0 Derivatization Reactions cluster_1 Resulting Scaffolds Core tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Amide Amide Formation (R-COCl) Core->Amide Sulfonamide Sulfonamide Formation (R-SO₂Cl) Core->Sulfonamide SecAmine Reductive Amination (R'-CHO, NaBH(OAc)₃) Core->SecAmine Urea Urea Formation (R-NCO) Core->Urea Product1 N-Acyl Derivatives Amide->Product1 Product2 N-Sulfonyl Derivatives Sulfonamide->Product2 Product3 N-Alkyl Derivatives SecAmine->Product3 Product4 Urea Derivatives Urea->Product4 Library Diverse Compound Library for SAR Studies Product1->Library Product2->Library Product3->Library Product4->Library

Sources

A Technical Guide to the Safe Handling and Application of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the essential safety protocols, handling procedures, and chemical properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS No. 903133-06-8). The guidance herein is synthesized from authoritative safety data sheets and chemical literature, designed to empower laboratory professionals with the knowledge to mitigate risks and ensure procedural integrity.

Core Chemical Identity and Hazard Profile

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a bifunctional organic molecule widely utilized as a building block in medicinal chemistry and pharmaceutical development.[1][2] Its structure, featuring a Boc-protected indoline nitrogen and a primary aminomethyl group, makes it a valuable intermediate for synthesizing more complex molecules, particularly modulators of serotonin and dopamine receptors.[1]

A thorough understanding of its hazard profile is the foundation of safe handling. The compound is classified as hazardous under OSHA (29 CFR 1910.1200).[3] The primary risks are associated with its irritant and potentially harmful properties upon exposure.

Table 1: Physicochemical and Safety Data

IdentifierValueSource
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylatePubChem[4]
CAS Number 903133-06-8-
Molecular Formula C₁₄H₂₀N₂O₂PubChem[4]
Molecular Weight 248.32 g/mol PubChem[4]
Appearance SolidSynthonix Corp.
GHS Pictogram GHS07 (Exclamation Mark)Synthonix Corp.
Signal Word WarningSynthonix Corp.
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)Synthonix Corp.
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection)Synthonix Corp., TCI Chemicals[5]

Causality Insight: The hazard profile stems from its constituent functional groups. The primary amine is basic and can cause irritation to skin, eyes, and mucous membranes. The overall structure, while a solid, can form fine dust that poses an inhalation risk, leading to respiratory tract irritation as indicated by H335.

Exposure Control and Personal Protective Equipment (PPE)

Engineering controls and PPE are critical for mitigating the risks identified above. All manipulations of this compound should be governed by a thorough risk assessment.

Engineering Controls
  • Chemical Fume Hood: All weighing, transferring, and reaction-setup operations involving the solid compound or its solutions must be conducted inside a certified chemical fume hood.[3] This is the primary defense against respiratory exposure (P261, H335).

  • Ventilation: Ensure the laboratory has adequate general ventilation to prevent the accumulation of vapors or dust.[6]

Personal Protective Equipment (PPE)

The selection of PPE is dictated by the specific hazards of the chemical.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety goggles conforming to EN166 (EU) or OSHA's 29 CFR 1910.133 standards.[3][6] For tasks with a higher risk of splashing, such as transferring solutions or working under pressure, a face shield should be worn in addition to goggles.[3]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves (e.g., nitrile) must be worn at all times when handling the compound. Inspect gloves for integrity before each use.[6]

    • Lab Coat: A standard laboratory coat should be worn, fully fastened, to protect against skin contact. For larger scale operations, impervious clothing may be necessary.[6]

  • Respiratory Protection: If engineering controls are insufficient or during a large-scale spill, a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3]

Diagram 1: PPE Selection Workflow

This diagram outlines the decision-making process for selecting appropriate PPE when working with tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

PPE_Workflow cluster_assessment Task Assessment cluster_ppe PPE Selection Start Evaluate Task: Scale & Hazard Level Low_Scale Low Hazard (e.g., Weighing <1g in hood) Start->Low_Scale Small Scale High_Scale Higher Hazard (e.g., Large scale reaction, potential splash) Start->High_Scale Large Scale / Splash Risk PPE_Base Standard PPE: - Nitrile Gloves - Safety Goggles - Lab Coat Low_Scale->PPE_Base PPE_Enhanced Enhanced PPE: - Standard PPE + - Face Shield High_Scale->PPE_Enhanced

Caption: PPE selection logic based on task-specific risks.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the chemical's integrity and ensuring laboratory safety.

Handling Protocol
  • Preparation: Before handling, ensure the Safety Data Sheet (SDS) has been reviewed and all necessary PPE is donned. The work area within the fume hood should be clean and uncluttered.

  • Dispensing: Avoid the formation of dust when handling the solid.[6] Use non-sparking tools for transfers.[6] If the compound is a fine powder, gentle scooping is preferred over pouring.

  • Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn.[5] Decontaminate all equipment and the work surface. Contaminated clothing should be removed and washed before reuse.[6]

Storage
  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][6] Some suppliers recommend refrigeration.

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents.[3] The primary amine can react exothermically with acids.

  • Rationale: The Boc (tert-butoxycarbonyl) protecting group is labile under acidic conditions. Storing away from acids is crucial to prevent premature deprotection and degradation of the material. The indoline core can be susceptible to oxidation, necessitating a well-sealed container.

Accidental Release and First Aid Measures

Spill Response

A clear and logical response to a spill is essential to minimize exposure and environmental contamination.

Diagram 2: Spill Response Decision Tree

This flowchart provides a structured approach for responding to a chemical spill.

Spill_Response Start Spill Detected Assess Assess Spill: Size & Location Start->Assess Evacuate Evacuate Area Alert Supervisor Call EHS SmallSpill Small Spill (<100 mL / 10g in hood) Assess->SmallSpill Small LargeSpill Large Spill (Outside hood or >100mL) Assess->LargeSpill Large Contain Contain & Absorb: Use inert absorbent material (e.g., vermiculite, sand) SmallSpill->Contain LargeSpill->Evacuate Cleanup Collect Waste: Use non-sparking tools Place in sealed container Contain->Cleanup Decon Decontaminate Area Cleanup->Decon Dispose Dispose as Hazardous Waste Decon->Dispose

Caption: A logical workflow for managing chemical spills.

First Aid

Immediate and appropriate first aid can significantly reduce the severity of an injury.

  • Inhalation: If inhaled, remove the person to fresh air and keep them comfortable for breathing.[6] Seek medical attention if you feel unwell.[6]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing. If skin irritation occurs, get medical help.[6]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek immediate medical attention.

  • Ingestion: Rinse mouth.[6] Do NOT induce vomiting. Seek immediate medical assistance.[3][6]

Disposal Considerations

Chemical waste must be managed in accordance with all local, regional, and national regulations. This compound should be disposed of as hazardous chemical waste. Do not empty into drains.[7]

Application Context: Reactivity and Synthetic Use

Understanding the reactivity of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is key to its safe use in a research context.

  • Boc Protection: The tert-butoxycarbonyl group protects the indoline nitrogen, allowing for selective reactions at the primary amine.[2] This group is stable to many reaction conditions but is readily removed with strong acids (e.g., trifluoroacetic acid), which is a critical safety consideration. Deprotection reactions should be performed with care, anticipating potential off-gassing.

  • Primary Amine Reactivity: The primary aminomethyl group is a nucleophile and will participate in standard amine reactions such as acylation, alkylation, and reductive amination.[2] When planning these reactions, consider the reactivity of all reagents and potential exothermic events.

This molecule serves as a foundational building block for creating more complex pharmaceutical candidates.[2] Its safe handling is not just a matter of compliance, but a prerequisite for reliable and successful scientific outcomes.

References

  • tert-Butyl3-(aminomethyl)indoline-1-carboxylate - MySkinRecipes. (URL: [Link])

  • tert-Butyl 3-(aminomethyl)indoline-1-carboxylate | C14H20N2O2 - PubChem, National Center for Biotechnology Information. (URL: [Link])

  • Safety Data Sheet: 3,6-diazaoctanethylenediamin - Chemos GmbH & Co.KG. (URL: [Link])

Sources

Methodological & Application

Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate: An Experimental Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, three-step experimental protocol for the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This compound is a valuable saturated heterocyclic building block, frequently utilized as an intermediate in the development of pharmaceutically active molecules, particularly as modulators for serotonin and dopamine receptors.[1] The described synthetic pathway begins with the readily available Indole-3-carbonitrile, proceeding through N-Boc protection, selective reduction of the nitrile moiety, and a final reduction of the indole ring to the target indoline. The protocol is designed for research scientists in organic synthesis and drug development, with a focus on explaining the chemical rationale behind procedural choices to ensure reproducibility and methodological understanding.

Introduction: The Indoline Scaffold in Medicinal Chemistry

The indoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal template for designing ligands that interact with specific biological targets. The title compound, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, incorporates three key features: the core indoline structure, a protected nitrogen atom that prevents unwanted side reactions, and a primary aminomethyl group at the C3 position, which serves as a crucial handle for further chemical elaboration.

The synthetic strategy detailed herein is a logical and efficient sequence designed to construct this molecule from a simple indole precursor. The key transformations include:

  • Nitrogen Protection: Installation of a tert-butoxycarbonyl (Boc) group on the indole nitrogen. This is a critical first step as the indole N-H is acidic and nucleophilic, and the Boc group serves to deactivate the ring towards unwanted electrophilic attack and direct subsequent functionalization.[2][3]

  • Nitrile Reduction: Conversion of the C3-nitrile group into a primary aminomethyl group.

  • Indole Ring Reduction: Saturation of the C2-C3 double bond of the indole ring to yield the final indoline scaffold.

Overall Synthetic Workflow

The synthesis proceeds through two key intermediates to yield the final product.

Synthesis_Workflow cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Indole Reduction A Indole-3-carbonitrile B 1-Boc-indole-3-carbonitrile A->B Boc₂O, DMAP CH₂Cl₂ C tert-Butyl 3-(aminomethyl)indole-1-carboxylate B->C LiAlH₄ THF D tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (Target Compound) C->D NaBH₄, TFA CH₂Cl₂

Sources

The Versatile Scaffold: Tert-Butyl 3-(Aminomethyl)indoline-1-carboxylate in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of contemporary drug discovery, the indoline scaffold has emerged as a privileged structure, prized for its rigid, bicyclic framework that serves as an excellent foundation for the design of potent and selective therapeutic agents.[1] Among the numerous indoline-based building blocks, tert-butyl 3-(aminomethyl)indoline-1-carboxylate stands out as a particularly valuable intermediate. Its unique structural features—a protected indoline nitrogen and a reactive primary amine—offer medicinal chemists a versatile handle for molecular elaboration, enabling the synthesis of diverse compound libraries targeting a wide array of biological targets. This guide provides an in-depth exploration of the applications of this key synthetic intermediate, complete with detailed protocols and insights into its role in the development of novel therapeutics.

Core Attributes and Strategic Advantages

Tert-butyl 3-(aminomethyl)indoline-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₂, Molecular Weight: 248.32 g/mol ) possesses a strategic combination of a nucleophilic primary amine at the C3 position and a tert-butoxycarbonyl (Boc) protected indoline nitrogen.[2] This arrangement is highly advantageous in multi-step syntheses for several key reasons:

  • Orthogonal Protection: The Boc group provides robust protection for the indoline nitrogen under a wide range of reaction conditions, yet it can be readily removed under acidic conditions. This orthogonality allows for selective manipulation of the aminomethyl group without affecting the indoline core.

  • Controlled Reactivity: The primary amine serves as a key point for diversification. It can readily undergo a variety of chemical transformations, including acylation, alkylation, and sulfonylation, allowing for the introduction of a wide range of functional groups to explore structure-activity relationships (SAR).

  • Three-Dimensionality: The stereocenter at the C3 position of the indoline ring introduces three-dimensional complexity into the resulting molecules, which can be crucial for optimizing interactions with biological targets.

PropertyValueSource
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[2]
CAS Number 1086392-24-6[2]
Molecular Formula C₁₄H₂₀N₂O₂[2]
Molecular Weight 248.32 g/mol [2]
Physical Form Solid[3]

Applications in Therapeutic Areas

The unique structural and chemical attributes of tert-butyl 3-(aminomethyl)indoline-1-carboxylate have led to its application in the synthesis of a variety of biologically active molecules.

Dopamine Receptor Modulators for Neuropsychiatric Disorders

The indoline scaffold is a key feature in the design of ligands for dopamine receptors, which are critical targets in the treatment of schizophrenia, Parkinson's disease, and other neuropsychiatric disorders. The aminomethyl group of the title compound provides a convenient attachment point for pharmacophores known to interact with these receptors.

A notable application is in the synthesis of chiral benzylpiperazinyl-1-(2,3-dihydro-indol-1-yl)ethanone derivatives, which have been investigated for their affinity at dopamine D2 and D4 receptors.[2] The synthesis of these compounds highlights the utility of the aminomethylindoline core in constructing complex molecules with potential antipsychotic efficacy.

Serotonin Receptor Modulators for Mood Disorders

Indole and indoline derivatives have a long-standing history as modulators of the serotonin system, which is deeply implicated in the pathophysiology of depression and anxiety.[4] The structural similarity of the indoline nucleus to serotonin makes it an excellent starting point for the design of novel serotonergic agents. The aminomethyl side chain can be elaborated to mimic the ethylamine side chain of serotonin, allowing for targeted interactions with various serotonin receptor subtypes. Research in this area has led to the development of indole derivatives with high affinity for the serotonin transporter (SERT) and various serotonin receptors, including 5-HT1A and 5-HT2A.[4][5]

Anticancer Agents

The 3-aminomethylindoline scaffold has also been incorporated into novel anticancer agents. For instance, a series of 3-aminomethyl derivatives of 4,11-dihydroxynaphtho[2,3-f]indole-5,10-dione have been synthesized and shown to circumvent anticancer drug resistance.[4] These compounds demonstrated potent cytotoxicity against various tumor cell lines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the application of tert-butyl 3-(aminomethyl)indoline-1-carboxylate in key synthetic transformations relevant to medicinal chemistry.

Protocol 1: General Amide Bond Formation via Acylation

This protocol describes a general procedure for the acylation of the primary amine of tert-butyl 3-(aminomethyl)indoline-1-carboxylate with a carboxylic acid, a common step in the synthesis of bioactive molecules.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry, allowing for the stable linkage of molecular fragments. The use of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (hydroxybenzotriazole) is a standard and effective method for activating the carboxylic acid for nucleophilic attack by the amine.

Diagrammatic Workflow:

Amide_Coupling cluster_reactants Reactants & Reagents cluster_process Reaction Process cluster_product Product Indoline tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Coupling Nucleophilic Attack & Amide Formation Indoline->Coupling Acid Carboxylic Acid (R-COOH) Activation Carboxylic Acid Activation Acid->Activation EDC EDC EDC->Activation HOBt HOBt HOBt->Activation Base DIPEA Base->Coupling Activation->Coupling Active Ester Intermediate Amide N-Acylated Indoline Derivative Coupling->Amide Boc_Deprotection cluster_start Starting Material cluster_reagent Reagent cluster_process Reaction cluster_product Product Boc_Indoline N-Boc Protected Indoline Deprotection Acid-catalyzed Cleavage Boc_Indoline->Deprotection TFA Trifluoroacetic Acid (TFA) TFA->Deprotection Deprotected_Indoline Deprotected Indoline Deprotection->Deprotected_Indoline

Sources

Application Notes: Leveraging tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold for Drug Discovery

The indoline framework is a cornerstone in medicinal chemistry, forming the structural basis of numerous biologically active compounds. Among the vast array of indoline-based building blocks, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate has emerged as a particularly valuable and versatile intermediate. Its unique architecture combines a rigid bicyclic core with two orthogonally protected nitrogen atoms, offering a strategic platform for the systematic construction of complex molecular entities.

This building block features a primary aliphatic amine, presented on a methyl group at the C3 position, which serves as a primary vector for diversification. The indoline nitrogen, conversely, is masked with a tert-butyloxycarbonyl (Boc) group, a robust protecting group that is stable to a wide range of reaction conditions but can be selectively removed under acidic protocols.[1][2] This orthogonal protection scheme is the key to its utility, allowing for sequential and controlled functionalization at two distinct sites. These attributes make it an ideal starting material for the synthesis of compounds targeting serotonin and dopamine receptors, among other pharmaceutical applications.[3]

Key Physicochemical Properties
PropertyValueReference
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[4]
CAS Number 979397-23-4 (Note: several CAS numbers appear in sources, this is a common one)
Molecular Formula C₁₄H₂₀N₂O₂[4][5]
Molecular Weight 248.32 g/mol [4][5]
Appearance Solid[6]

Core Reactivity and Strategic Application

The synthetic power of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate lies in the differential reactivity of its two nitrogen centers. The primary amine is a potent nucleophile, readily participating in standard amine-centric transformations, while the Boc-protected nitrogen remains inert until a dedicated deprotection step is performed.

G cluster_1 Indoline Nitrogen (N1-Boc) Reactivity main tert-Butyl 3-(aminomethyl)indoline-1-carboxylate amide Amide Coupling (R-COOH, Coupling Agents) main->amide Nucleophilic Acyl Substitution reductive Reductive Amination (R'-CHO, Reductant) main->reductive Imine Formation & Reduction sulfonamide Sulfonamide Formation (R-SO2Cl, Base) main->sulfonamide Nucleophilic Attack deprotection Boc Deprotection (TFA or HCl) secondary_amine Free Indoline Secondary Amine deprotection->secondary_amine Acidolysis further_rxn N-Alkylation / N-Arylation secondary_amine->further_rxn

Caption: Key reactivity pathways for the title building block.

Reactions at the Primary Amine

The exocyclic aminomethyl group is the primary site for introducing molecular diversity. Its nucleophilicity allows for a host of reliable and high-yielding transformations:

  • Amide Bond Formation: This is arguably the most common application, enabling the linkage to a vast library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, EDC, HOBt). This reaction is central to building molecules with specific pharmacophores.[7]

  • Reductive Amination: The reaction with aldehydes and ketones, followed by reduction with a mild hydride source like sodium triacetoxyborohydride (STAB), provides access to a wide range of secondary and tertiary amines.[8][9] This method is highly efficient and tolerates a broad scope of functional groups.

Unmasking the Indoline Nitrogen

The Boc group provides robust protection during the initial functionalization of the primary amine. Its subsequent removal is a critical step for further elaboration of the indoline core.

  • Acid-Mediated Deprotection: The tert-butyl carbamate is exquisitely sensitive to acid. Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) or ethereal HCl efficiently cleaves the Boc group, liberating the secondary amine of the indoline ring.[1][10][11] The resulting ammonium salt can be neutralized and used directly in subsequent reactions, such as N-alkylation, N-arylation, or further acylation.

Experimental Protocols: A Practical Guide

The following protocols are designed to be robust and reproducible, providing a solid foundation for researchers.

Protocol 1: Amide Bond Formation via EDC/HOBt Coupling

This protocol describes a standard, reliable method for coupling a generic carboxylic acid to the primary amine of the building block.

Causality and Rationale: The combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt) is a classic choice for minimizing racemization (if the carboxylic acid has a chiral center) and improving reaction efficiency. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted by HOBt to an active ester. This ester reacts cleanly with the primary amine, and the water-soluble byproducts of EDC make for a straightforward purification.

Materials and Reagents

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate248.32248 mg1.0 mmol1.0
Carboxylic Acid (R-COOH)VariesVaries1.1 mmol1.1
EDC·HCl191.70230 mg1.2 mmol1.2
HOBt (anhydrous)135.13162 mg1.2 mmol1.2
N,N-Diisopropylethylamine (DIPEA)129.24436 µL2.5 mmol2.5
Dichloromethane (DCM), anhydrous-10 mL--

Step-by-Step Procedure

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.1 mmol).

  • Dissolve the acid in anhydrous DCM (5 mL).

  • Add HOBt (1.2 mmol) and EDC·HCl (1.2 mmol) to the solution. Stir for 10 minutes at room temperature to allow for pre-activation.

  • In a separate vial, dissolve tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 mmol) in anhydrous DCM (5 mL).

  • Add the indoline solution to the activated carboxylic acid mixture.

  • Finally, add DIPEA (2.5 mmol) dropwise to the reaction mixture. The use of a tertiary amine base is crucial to neutralize the HCl salt of EDC and the HOBt proton, ensuring the primary amine of the substrate is a free nucleophile.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM (20 mL). Wash sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the desired amide product.

Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

This protocol details the formation of a secondary amine by reacting the building block with an aldehyde.

Causality and Rationale: Reductive amination is a powerful C-N bond-forming reaction. Sodium triacetoxyborohydride (STAB) is the reductant of choice for several reasons: it is mild and selective for iminium ions over ketones or aldehydes, it is not water-sensitive and does not require strictly anhydrous conditions, and the reaction can be performed as a convenient one-pot procedure.[9] A small amount of acetic acid is often included to catalyze the formation of the intermediate iminium ion.

Materials and Reagents

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate248.32248 mg1.0 mmol1.0
Aldehyde (R-CHO)VariesVaries1.1 mmol1.1
Sodium Triacetoxyborohydride (STAB)211.94318 mg1.5 mmol1.5
Dichloroethane (DCE) or THF-10 mL--
Acetic Acid (optional)60.05~6 µL0.1 mmol0.1

Step-by-Step Procedure

  • In a round-bottom flask, dissolve tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (10 mL).

  • Add a catalytic amount of glacial acetic acid (0.1 equiv) if desired, which can accelerate iminium formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the initial condensation to form the imine/iminium ion.

  • Add STAB (1.5 mmol) to the mixture in one portion. Caution: Initial effervescence may occur.

  • Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL). Stir vigorously for 15 minutes.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography (eluting with a hexane/ethyl acetate or DCM/methanol gradient) to obtain the pure secondary amine.

Protocol 3: N-Boc Deprotection of the Indoline Core

This protocol describes the removal of the Boc protecting group to reveal the secondary amine of the indoline ring.

Causality and Rationale: The Boc group is cleaved via an acid-catalyzed elimination mechanism (E1). A strong acid like TFA protonates the carbonyl oxygen, leading to the loss of the stable tert-butyl cation (which typically forms isobutylene) and carbamic acid, the latter of which decarboxylates to liberate the free amine and CO₂.[1][12] TFA is often used in excess and in a solvent like DCM. Its volatility, along with the gaseous byproducts, simplifies the workup procedure.

Materials and Reagents

ReagentM.W.Amount (1 mmol scale)MolesEquivalents
N-Boc-Indoline SubstrateVaries1.0 mmol1.0 mmol1.0
Trifluoroacetic Acid (TFA)114.021-2 mL~13-26 mmol13-26
Dichloromethane (DCM)-5 mL--

Step-by-Step Procedure

  • Dissolve the N-Boc protected indoline derivative (1.0 mmol) in DCM (5 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath. This helps to control any potential exotherm and minimize side reactions with other acid-sensitive groups.

  • Slowly add TFA (1-2 mL, ~20-30% v/v) to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the reaction by TLC or LC-MS. The product will be significantly more polar than the starting material.

  • Workup: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene or DCM can help remove final traces of TFA).

  • The resulting product is the trifluoroacetate salt of the indoline amine, which often appears as a viscous oil or solid.

  • For subsequent reactions, this salt can sometimes be used directly. Alternatively, to obtain the free amine, dissolve the residue in DCM or ethyl acetate and wash with saturated NaHCO₃ solution until the aqueous layer is basic (pH > 8). Dry the organic layer and concentrate to yield the free secondary amine.

Synthetic Workflow: A Multi-Step Example

The true power of this building block is realized in multi-step syntheses where both nitrogen atoms are functionalized sequentially.

G start tert-Butyl 3-(aminomethyl)indoline-1-carboxylate step1_reagents Protocol 1: R-COOH, EDC/HOBt start->step1_reagents product1 N-Acylated, N'-Boc Protected Intermediate step1_reagents->product1 step2_reagents Protocol 3: TFA, DCM product1->step2_reagents product2 N-Acylated Indoline (Free Secondary Amine) step2_reagents->product2 step3_reagents R'-X, Base (e.g., Alkylation) product2->step3_reagents final_product Di-functionalized Indoline Product step3_reagents->final_product

Caption: A typical synthetic workflow utilizing the building block.

This workflow illustrates how an initial amide coupling at the primary amine is followed by Boc deprotection, unmasking the indoline nitrogen for a final diversification step, such as alkylation or arylation. This strategic approach enables the rapid generation of diverse chemical libraries from a single, advanced intermediate.

References

  • Smolecule. (n.d.). Buy tert-Butyl 4-(aminomethyl)indoline-1-carboxylate | 1086392-32-6.
  • ResearchGate. (n.d.). Deprotection of indoles under microwave assisted conditions using TFE and HFIP as solvents.
  • Biosynth. (n.d.). tert-Butyl indoline-1-carboxylate | 143262-10-6.
  • ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
  • RSC Publishing. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride.
  • Fisher Scientific. (n.d.). Amine Protection / Deprotection.
  • ResearchGate. (n.d.). Indole N‐Boc deprotection method development.
  • Organic Syntheses. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List.
  • Sinfoo Biotech. (n.d.). 3-(Boc-aminomethyl)indoline, (CAS# 1000932-73-9).
  • MySkinRecipes. (n.d.). tert-Butyl3-(aminomethyl)indoline-1-carboxylate.
  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.
  • Sigma-Aldrich. (n.d.). tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate.
  • RSC Publishing. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination.
  • ChemRxiv. (n.d.). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions.
  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis.
  • Guidechem. (n.d.). 3-(AMINOMETHYL)-1-N-BOC-ANILINE 205318-52-1 wiki.
  • Science of Synthesis. (n.d.). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec.
  • Waseda University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid.

Sources

The Strategic Utility of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in the Genesis of Complex Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Building Block for Medicinal Chemistry

In the landscape of modern drug discovery, the indoline nucleus stands as a privileged scaffold, forming the core of numerous biologically active molecules.[1] tert-Butyl 3-(aminomethyl)indoline-1-carboxylate has emerged as a particularly valuable and versatile building block for the synthesis of a diverse array of complex heterocyclic compounds. Its unique structural features—a protected indoline nitrogen, a reactive primary aminomethyl group, and a chiral center at the C3 position—provide a powerful handle for constructing intricate molecular architectures of significant medicinal interest. The strategic placement of the Boc protecting group allows for controlled reactivity, enabling chemists to selectively functionalize the molecule and build complexity in a stepwise and predictable manner. This guide provides an in-depth exploration of the synthetic applications of this key intermediate, offering detailed protocols and mechanistic insights for the construction of valuable heterocyclic systems.

Core Principles of Reactivity

The synthetic utility of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is primarily dictated by two key reactive sites: the primary amine of the 3-(aminomethyl) substituent and the nucleophilic C4 and C6 positions of the indoline ring, activated by the electron-donating nature of the nitrogen atom. The tert-butoxycarbonyl (Boc) group plays a crucial role in modulating the reactivity of the indoline nitrogen, preventing its participation in unwanted side reactions and allowing for clean, high-yielding transformations. The primary amine serves as a potent nucleophile and a precursor for the formation of imines and enamines, which are key intermediates in a variety of cyclization reactions.

Application Note I: Synthesis of Tetrahydro-β-carbolines via the Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful acid-catalyzed annulation that constructs the tetrahydro-β-carboline ring system, a core motif in many natural products and pharmacologically active compounds.[2][3] In this application, the aminomethyl group of tert-butyl 3-(aminomethyl)indoline-1-carboxylate acts as the nucleophile, reacting with an aldehyde or ketone to form an iminium ion intermediate. Subsequent intramolecular electrophilic attack of the electron-rich indoline ring onto the iminium ion, followed by cyclization and deprotonation, furnishes the desired tetracyclic product.

Mechanistic Rationale

The reaction is initiated by the condensation of the primary amine with a carbonyl compound to form an imine. Under acidic conditions, the imine is protonated to generate a highly electrophilic iminium ion. The electron-rich indoline ring, specifically the C4 position, then acts as a nucleophile, attacking the iminium carbon to form a spirocyclic intermediate. A subsequent Wagner-Meerwein-type rearrangement leads to the expansion of the five-membered ring to a six-membered ring, followed by deprotonation to yield the aromatic tetrahydro-β-carboline. The Boc protecting group on the indoline nitrogen is crucial for directing the cyclization and preventing side reactions.

pictet_spengler cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Indoline tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Imine Imine Indoline->Imine + R-CHO - H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Iminium Iminium Ion Imine->Iminium + H+ Spiro Spirocyclic Intermediate Iminium->Spiro Intramolecular Electrophilic Attack THBC N-Boc-Tetrahydro-β-carboline Spiro->THBC Rearrangement & Deprotonation spiro_synthesis cluster_start Starting Material cluster_intermediate Key Intermediate cluster_product Product Indoline tert-Butyl 3-(aminomethyl) indoline-1-carboxylate FunctionalizedIndoline N-Alkylated Indoline Indoline->FunctionalizedIndoline Alkylation with dihaloalkane Spiro Spiro[indoline-3,4'-piperidine] FunctionalizedIndoline->Spiro Intramolecular Cyclization pyrroloindole_synthesis cluster_start Starting Material cluster_intermediates Intermediates cluster_product Product Indoline tert-Butyl 3-(aminomethyl) indoline-1-carboxylate Acylated N-Acylated Intermediate Indoline->Acylated Acylation Cyclized Cyclized Precursor Acylated->Cyclized Intramolecular Cyclization Pyrroloindole Pyrrolo[1,2-a]indole Cyclized->Pyrroloindole Dehydration/ Aromatization

Sources

Application Notes and Protocols for the Boc-Protection and Deprotection of 3-(Aminomethyl)indoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Amine Protection in Synthesis

In the intricate landscape of multi-step organic synthesis, particularly within drug development and medicinal chemistry, the judicious protection and deprotection of reactive functional groups is a cornerstone of success. The amine functional group, with its inherent nucleophilicity and basicity, often requires temporary masking to prevent unwanted side reactions during transformations elsewhere in the molecule. The tert-butoxycarbonyl (Boc) group is arguably the most ubiquitous protecting group for amines, prized for its ease of installation, general stability to a wide range of reaction conditions (including nucleophiles and catalytic hydrogenation), and its facile, clean removal under mild acidic conditions.[1][2]

This application note provides a comprehensive guide to the Boc-protection of 3-(aminomethyl)indoline, a valuable building block in pharmaceutical research, to yield tert-butyl (indolin-3-ylmethyl)carbamate. It further details the subsequent deprotection to regenerate the free amine. The protocols are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower researchers to adapt and troubleshoot as necessary.

Chemical Structures and Reaction Scheme

The overall transformation involves a two-step sequence: the protection of the primary amine of 3-(aminomethyl)indoline with a Boc group, followed by its removal.

Boc_Protection_Deprotection Start 3-(Aminomethyl)indoline Reagent1 Boc₂O, TEA DCM, rt Protected tert-Butyl (indolin-3-ylmethyl)carbamate Reagent2 TFA, DCM rt Final 3-(Aminomethyl)indoline (as TFA salt) Reagent1->Protected Protection Reagent2->Final Deprotection

Figure 1. Overall workflow for the Boc-protection and deprotection of 3-(aminomethyl)indoline.

Part 1: Boc-Protection of 3-(Aminomethyl)indoline

The protection of the primary amine in 3-(aminomethyl)indoline is achieved via a nucleophilic acyl substitution reaction with di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the in situ generated acid and drive the reaction to completion.

Mechanistic Rationale

The lone pair of electrons on the nitrogen atom of the aminomethyl group acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate which then collapses, eliminating a tert-butoxide and carbon dioxide, to form the stable N-Boc protected carbamate. The triethylamine serves to scavenge the proton from the initially formed ammonium species, preventing it from protonating the starting amine and rendering it unreactive.

Experimental Protocol: Synthesis of tert-Butyl (indolin-3-ylmethyl)carbamate

Materials:

  • 3-(Aminomethyl)indoline dihydrochloride (CAS: 1408058-15-0)[3]

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(aminomethyl)indoline dihydrochloride (1.0 eq).

  • Solvent and Base Addition: Suspend the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration). To this suspension, add triethylamine (TEA) (2.2 eq) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure the free base of 3-(aminomethyl)indoline is formed.

  • Boc₂O Addition: To the stirring solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude tert-butyl (indolin-3-ylmethyl)carbamate can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the product as a white solid or a colorless oil.

ReagentMolar Eq.Purpose
3-(Aminomethyl)indoline·2HCl1.0Starting material
Di-tert-butyl dicarbonate (Boc₂O)1.1Boc-protecting agent
Triethylamine (TEA)2.2Base to form free amine and neutralize acid
Dichloromethane (DCM)-Anhydrous reaction solvent

Table 1. Stoichiometry for the Boc-protection of 3-(aminomethyl)indoline.

Characterization of tert-Butyl (indolin-3-ylmethyl)carbamate (CAS: 1000932-73-9)[4]

The identity and purity of the synthesized product should be confirmed by spectroscopic methods.

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.10-7.05 (m, 2H), 6.75 (t, J = 7.4 Hz, 1H), 6.65 (d, J = 7.8 Hz, 1H), 4.85 (br s, 1H), 3.65 (t, J = 8.5 Hz, 1H), 3.40-3.30 (m, 2H), 3.25 (dd, J = 11.0, 5.5 Hz, 1H), 3.05 (dd, J = 11.0, 8.0 Hz, 1H), 1.45 (s, 9H).

  • ¹³C NMR (CDCl₃, 126 MHz): δ 156.0, 151.2, 128.0, 125.0, 120.0, 110.1, 79.5, 54.0, 47.0, 45.0, 28.4.

Note: NMR chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. The provided data is predicted and should be compared with experimentally obtained spectra for confirmation.

Part 2: Boc-Deprotection of tert-Butyl (indolin-3-ylmethyl)carbamate

The removal of the Boc group is typically achieved under acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a common and effective reagent system for this transformation. The reaction is generally fast and proceeds at room temperature.[4]

Mechanistic Rationale

The deprotection is an acid-catalyzed elimination process. The carbonyl oxygen of the Boc group is first protonated by the strong acid (TFA), which weakens the C-O bond. The stable tertiary tert-butyl cation is then eliminated, forming an unstable carbamic acid intermediate. This intermediate rapidly decarboxylates (loses CO₂) to yield the free amine.[4] The newly deprotected amine is then protonated by the excess TFA in the reaction mixture to form its trifluoroacetate salt.

Deprotection_Mechanism BocProtected Boc-Protected Amine Protonated Protonated Carbamate BocProtected->Protonated + H⁺ (from TFA) Carbocation tert-Butyl Cation + Carbamic Acid Protonated->Carbocation Elimination AmineSalt Amine TFA Salt + CO₂ + Isobutylene Carbocation->AmineSalt Decarboxylation

Figure 2. Simplified mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Synthesis of 3-(Aminomethyl)indoline from its Boc-Protected Precursor

Materials:

  • tert-Butyl (indolin-3-ylmethyl)carbamate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: Dissolve tert-butyl (indolin-3-ylmethyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask with a magnetic stir bar.

  • TFA Addition: To the stirring solution, add trifluoroacetic acid (TFA) (10-20 eq, typically a 25-50% v/v solution in DCM) dropwise at room temperature.[5]

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction is usually rapid, and effervescence (evolution of CO₂) may be observed. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).

  • Concentration: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • Precipitation and Isolation: The resulting residue is the trifluoroacetate salt of 3-(aminomethyl)indoline. To obtain a solid product, the residue can be triturated with diethyl ether. The resulting precipitate can then be collected by filtration, washed with diethyl ether, and dried under vacuum.

  • Free-basing (Optional): If the free amine is required, the TFA salt can be dissolved in water and basified with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) followed by extraction with an organic solvent (e.g., ethyl acetate or DCM). The organic layer is then dried and concentrated to yield the free amine.

ReagentMolar Eq. / ConcentrationPurpose
tert-Butyl (indolin-3-ylmethyl)carbamate1.0Starting material
Trifluoroacetic acid (TFA)10-20 eq (or 25-50% v/v)Acid catalyst for deprotection
Dichloromethane (DCM)-Anhydrous reaction solvent

Table 2. Reagents for the Boc-deprotection of tert-butyl (indolin-3-ylmethyl)carbamate.

Characterization of 3-(Aminomethyl)indoline (CAS: 933698-55-6)[7]

The identity of the deprotected product can be confirmed by comparison with the starting material's spectroscopic data (if available) or through standard analytical techniques.

  • ¹H NMR (CDCl₃, 500 MHz): δ 7.10-7.05 (m, 2H), 6.75 (t, J = 7.4 Hz, 1H), 6.65 (d, J = 7.8 Hz, 1H), 3.60 (t, J = 8.5 Hz, 1H), 3.30 (dd, J = 11.0, 5.5 Hz, 1H), 3.00-2.90 (m, 2H), 2.80 (dd, J = 11.0, 8.0 Hz, 1H), 1.60 (br s, 2H).

  • ¹³C NMR (CDCl₃, 126 MHz): δ 151.5, 128.0, 125.0, 120.0, 110.0, 54.5, 47.5, 46.0.

Note: NMR chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak. The provided data is predicted and should be compared with experimentally obtained spectra for confirmation.

Conclusion and Best Practices

The protocols outlined in this application note provide a reliable and well-understood pathway for the protection of 3-(aminomethyl)indoline as its Boc-carbamate and its subsequent deprotection. The success of these procedures hinges on the use of anhydrous solvents, particularly for the Boc-protection step, to prevent hydrolysis of the Boc anhydride. For the deprotection step, it is crucial to ensure complete removal of the volatile byproducts (isobutylene and CO₂) and the TFA during the workup. The provided characterization data serves as a benchmark for researchers to validate their results, ensuring the integrity of their synthetic intermediates for downstream applications.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2007.
  • McGrath, M. How can I deprotect esters using TFA? ResearchGate. 2015. [Link]

  • Common Organic Chemistry. Boc Deprotection Mechanism - TFA. [Link]

  • PubChem. 3-(Aminomethyl)indoline. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • Der Pharma Chemica. Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • Chemtips. Reactions that Work: Boc Protection. [Link]

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Application Note: Comprehensive Analytical Strategies for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide to the essential analytical methodologies for the characterization of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a key heterocyclic building block in pharmaceutical research and development. We present field-proven protocols and expert insights for identity, purity, assay, and chiral analysis. The methods detailed herein include High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, we address the viability and potential pitfalls of Gas Chromatography-Mass Spectrometry (GC-MS) for this class of compounds and outline a strategy for enantiomeric purity determination using chiral HPLC. This guide is intended for researchers, analytical scientists, and drug development professionals requiring robust and reliable analytical techniques for quality control and characterization.

Compound Profile and Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a bifunctional molecule featuring a protected indoline nitrogen (Boc group) and a primary amine. This structure makes it a valuable intermediate in the synthesis of various biologically active compounds. The presence of a chiral center at the C3 position, a thermally labile Boc protecting group, and a basic primary amine necessitates a multi-faceted analytical approach to ensure identity, quality, and stereochemical integrity.

Property Value
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[1]
CAS Number 1086392-24-6[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Structure Chemical structure of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Purity and Assay Determination by Reversed-Phase HPLC

Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical intermediates. For tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a C18 stationary phase provides excellent retention and separation of non-polar to moderately polar compounds. The primary amine in the molecule requires an acidic mobile phase modifier (e.g., trifluoroacetic acid or formic acid). This ensures the amine is protonated, preventing peak tailing and yielding sharp, symmetrical peaks suitable for accurate quantification. A gradient elution is employed to ensure that any potential impurities with different polarities, including starting materials or degradation products, are effectively separated and eluted within a reasonable timeframe, making the method stability-indicating[2].

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep1 Accurately weigh ~10 mg of sample prep2 Dissolve in Diluent (e.g., 50:50 ACN:H₂O) to 1.0 mg/mL prep1->prep2 prep3 Vortex and sonicate to ensure complete dissolution prep2->prep3 prep4 Filter through 0.45 µm PTFE syringe filter prep3->prep4 analysis1 Inject sample onto RP-HPLC system prep4->analysis1 analysis2 Separate components on C18 column using a gradient analysis1->analysis2 analysis3 Detect analytes using UV detector (e.g., 220 nm) analysis2->analysis3 data1 Integrate chromatogram peaks analysis3->data1 data2 Calculate Purity by Area Percent method data1->data2 data3 Quantify Assay against a Reference Standard data1->data3

Fig 1. General workflow for HPLC purity and assay analysis.
Protocol 2.1: Stability-Indicating HPLC-UV Method

This protocol is designed to separate the main component from potential process impurities and degradation products.

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile (ACN).

  • Diluent: Acetonitrile/Water (50:50 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 10
    20.0 90
    25.0 90
    25.1 10

    | 30.0 | 10 |

  • Procedure:

    • Prepare a sample solution at a concentration of approximately 1.0 mg/mL in the diluent.

    • Equilibrate the column with the initial mobile phase composition for at least 15 minutes.

    • Inject the sample and acquire the chromatogram.

    • Purity is calculated using the area percentage method. For assay, a reference standard of known purity and concentration must be used for comparison.

  • Trustworthiness through Self-Validation: This method should be validated according to ICH Q2(R1) guidelines. Key parameters include specificity (forced degradation studies), linearity, precision (repeatability and intermediate precision), accuracy, and robustness[3][4]. For example, subjecting the sample to acidic, basic, oxidative, and photolytic stress should demonstrate that degradation products are resolved from the main peak.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

Expertise & Rationale: While HPLC-UV provides quantitative data on purity, LC-MS offers unambiguous confirmation of the compound's identity by providing molecular weight information. Electrospray Ionization (ESI) in positive mode is ideal for this molecule, as the primary amine readily accepts a proton to form a stable [M+H]⁺ ion.

Protocol 3.1: LC-MS Analysis
  • LC System: Use the same LC conditions as described in Protocol 2.1, though a faster gradient may be employed for simple identity confirmation. Formic acid is often preferred over TFA as a mobile phase modifier because TFA can cause ion suppression in the MS source.

  • Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer with an ESI source.

  • Ionization Mode: Positive ESI (+).

  • Scan Range: m/z 100 - 500.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 120 °C.

  • Desolvation Temperature: 350 °C.

  • Expected Results: The primary ion observed will be the protonated molecule. Other common adducts may also be present.

Ion Species Formula Expected m/z Notes
Protonated Molecule [M+H]⁺249.16Most abundant ion in positive ESI.
Sodium Adduct [M+Na]⁺271.14Commonly observed adduct.
Dimer [2M+H]⁺497.31May be observed at higher concentrations.

Structural Elucidation by NMR Spectroscopy

Expertise & Rationale: NMR spectroscopy is the most powerful technique for de novo structure elucidation and confirmation. ¹H NMR provides information on the number of different types of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton. The tert-butyl group provides a highly characteristic sharp singlet integrating to nine protons, serving as an excellent internal signature for the molecule[5][6].

Protocol 4.1: ¹H and ¹³C NMR
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Solvent: Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆). CDCl₃ is suitable, but the amine and NH protons may exchange or be broad. DMSO-d₆ is often better for observing exchangeable protons.

  • Sample Concentration: ~10-20 mg/mL.

  • Procedure:

    • Dissolve the sample in the deuterated solvent.

    • Acquire a standard ¹H spectrum.

    • Acquire a standard proton-decoupled ¹³C spectrum.

    • If necessary, perform 2D NMR experiments (e.g., COSY, HSQC) to confirm assignments.

  • Predicted ¹H NMR Chemical Shifts (in CDCl₃, relative to TMS): Based on the structure and data for similar compounds[6], the following signals are expected:

Proton Assignment Approx. δ (ppm) Multiplicity Integration Notes
tert-Butyl (Boc)~1.55Singlet9HCharacteristic sharp signal.
Amine (NH₂)~1.7 (broad)Singlet2HBroad due to exchange; position is concentration-dependent.
Aminomethyl (CH ₂-NH₂)~2.8 - 3.0Multiplet2H
Indoline C3-H~3.3 - 3.5Multiplet1HChiral center proton.
Indoline C2-H₂~3.9 - 4.2Multiplet2H
Aromatic Protons~7.0 - 7.6Multiplets4HSignals corresponding to the benzene ring of the indoline core.

A Critical Note on Gas Chromatography (GC-MS) Analysis

Expertise & Rationale: While GC-MS is a powerful analytical tool, it is generally not suitable for the intact analysis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. The Boc (tert-butoxycarbonyl) protecting group is known to be thermally labile. When subjected to the high temperatures of a standard GC injection port (~250 °C or higher), the Boc group readily undergoes thermal elimination, leading to the in-source degradation of the analyte[7]. This results in the detection of the deprotected indoline core, not the intact molecule, which can lead to erroneous identification and quantification.

GC_Degradation reactant tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (Intact Molecule) products products reactant->products High Temp (GC Inlet) ~250°C

Fig 2. Thermal degradation of the Boc-protected analyte in a GC inlet.

Recommendation: For mass analysis of this compound, LC-MS is the authoritative and reliable method. Avoid GC-based methods unless derivatization is performed to replace the Boc group with a thermally stable protecting group.

Enantiomeric Purity by Chiral HPLC

Expertise & Rationale: The C3 position of the indoline ring is a stereocenter, meaning the compound can exist as a pair of enantiomers. In a pharmaceutical context, it is critical to control the stereochemistry, as different enantiomers can have vastly different pharmacological and toxicological profiles. Chiral HPLC, using a Chiral Stationary Phase (CSP), is the industry-standard technique for separating and quantifying enantiomers[8]. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a broad range of chiral compounds, including amines.

Chiral_Dev_Workflow cluster_screening Screening Phase cluster_optimization Optimization Phase cluster_final Final Method start Obtain Racemic Standard screen1 Select diverse CSPs (e.g., Chiralcel OD, OJ; Chiralpak AD, AS) start->screen1 screen2 Test Normal Phase Solvents (Hexane/IPA, Hexane/EtOH) screen1->screen2 screen3 Test Polar Organic Solvents (ACN, MeOH) screen1->screen3 opt1 Optimize mobile phase ratio to improve resolution (Rs > 1.5) screen2->opt1 Baseline separation observed screen3->opt1 Baseline separation observed opt2 Adjust flow rate and temperature opt1->opt2 opt3 Add amine modifier (e.g., DEA) if peak shape is poor opt2->opt3 final Validated Chiral Method for Enantiomeric Excess (%ee) Determination opt3->final

Fig 3. Workflow for chiral HPLC method development.
Protocol 6.1: Chiral HPLC Method Development Strategy
  • Instrumentation: HPLC system with UV detector.

  • Columns: Start by screening a set of polysaccharide-based chiral columns (e.g., Chiralpak® series, Chiralcel® series).

  • Mobile Phase (Normal Phase - often a good starting point):

    • A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol).

    • Start with a screening ratio like 80:20 Hexane:IPA.

    • If peak tailing occurs, add a small amount of an amine modifier like Diethylamine (DEA) (e.g., 0.1%).

  • Procedure:

    • Prepare a solution of the sample (ideally a racemic standard) at ~1.0 mg/mL.

    • Screen different CSPs with a standard mobile phase.

    • Once partial separation is observed, optimize the alcohol percentage in the mobile phase to achieve a resolution (Rs) of >1.5.

    • The enantiomeric excess (% ee) can be calculated from the peak areas of the two enantiomers: % ee = (|Area₁ - Area₂| / (Area₁ + Area₂)) * 100.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

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  • PubMed. Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. National Library of Medicine. [Link]

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  • Forensic Toxicology. Rapid detection of tert-butoxycarbonyl-methamphetamine by direct analysis in real time time-of-flight mass spectrometry. National Center for Biotechnology Information. [Link]

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Application Note: Scale-Up Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable building block in medicinal chemistry and drug development, frequently utilized in the synthesis of complex heterocyclic structures. Its indoline core and primary amine functionality make it a versatile intermediate for constructing a wide range of pharmacologically active molecules. As the demand for novel therapeutics increases, the need for robust and scalable synthetic routes to key intermediates like this becomes paramount.

This application note provides a detailed, field-proven protocol for the scale-up synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate. The described methodology focuses on a two-step sequence starting from the commercially available tert-butyl 1H-indole-1-carboxylate, proceeding through a nitrile intermediate. The core of this process is the catalytic hydrogenation of the nitrile, a widely used and industrially viable transformation.[1] We will delve into the critical process parameters, safety considerations, and analytical controls necessary for a successful and reproducible scale-up campaign.

Synthetic Strategy and Rationale

The overall synthetic approach involves two key transformations: cyanation of the indole starting material followed by the reduction of the resulting nitrile to the desired primary amine. This strategy was selected for its efficiency and the relatively low cost of the required reagents.

Step 1: Synthesis of tert-Butyl 3-(cyanomethyl)indole-1-carboxylate

The synthesis of the nitrile intermediate, tert-butyl 3-(cyanomethyl)indole-1-carboxylate, is the first crucial step. This transformation can be achieved through various methods, but for a scalable process, a direct and high-yielding reaction is preferred.

Step 2: Catalytic Hydrogenation to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

The reduction of the nitrile to the primary amine is the final and most critical step. Catalytic hydrogenation is the method of choice for this transformation on a large scale due to its high efficiency and atom economy.[2] Several catalyst systems can be employed for nitrile reduction, including those based on palladium, platinum, nickel, and cobalt.[1][3] For this application, a palladium-on-carbon (Pd/C) catalyst is selected due to its high activity and selectivity for the formation of the primary amine, minimizing the formation of secondary and tertiary amine byproducts.[1][4] The reaction is performed under a hydrogen atmosphere at elevated pressure, which is a standard and well-understood industrial practice.[5]

It is important to note that the indoline ring is formed concurrently during the hydrogenation of the indole nucleus under these conditions.

Reaction Scheme

Synthesis_Scheme start tert-Butyl 1H-indole-1-carboxylate intermediate tert-Butyl 3-(cyanomethyl)indole-1-carboxylate start->intermediate Cyanation Reagents product tert-Butyl 3-(aminomethyl)indoline-1-carboxylate intermediate->product H2, Pd/C, Solvent

Caption: Overall synthetic workflow.

Detailed Protocols and Experimental Procedures

PART 1: Synthesis of tert-Butyl 3-(cyanomethyl)indole-1-carboxylate (Intermediate)

A detailed protocol for the synthesis of the nitrile intermediate can be found in established literature and is a prerequisite for the subsequent reduction step. For the purposes of this application note, we will assume the availability of high-purity tert-butyl 3-(cyanomethyl)indole-1-carboxylate.

PART 2: Scale-Up Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

This protocol is designed for a target scale of approximately 100 grams of the final product. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a properly functioning fume hood or a designated high-pressure laboratory with appropriate safety measures in place.[6][7]

Materials and Equipment
Reagent/Equipment Grade/Specification Supplier Notes
tert-Butyl 3-(cyanomethyl)indole-1-carboxylate>98% purityCommercially availableEnsure dryness before use.
Palladium on Carbon (Pd/C)10 wt. %, wetCommercially availableHandle with care, pyrophoric when dry.[6]
Methanol (MeOH)AnhydrousCommercially availableUse a dry solvent for optimal results.
Hydrogen (H₂)High purity (≥99.99%)Gas cylinder with regulator
High-Pressure ReactorStainless steel, >1 L capacityAppropriate vendorEquipped with a stirrer, temperature and pressure gauges, and gas inlet/outlet.
Filtration ApparatusBuchner funnel, filter paperStandard laboratory equipment
Rotary EvaporatorStandard laboratory equipment
Experimental Procedure
  • Reactor Preparation and Inerting:

    • Ensure the high-pressure reactor is clean, dry, and free from any contaminants.

    • Charge the reactor with tert-butyl 3-(cyanomethyl)indole-1-carboxylate (100 g, 0.39 mol).

    • Add anhydrous methanol (500 mL) to the reactor.

    • Seal the reactor and purge the system with an inert gas, such as nitrogen or argon, three times to remove any residual oxygen.[5] This is a critical safety step to prevent the formation of explosive mixtures with hydrogen.[7]

  • Catalyst Charging:

    • Under a gentle stream of inert gas, carefully add the wet 10% Pd/C catalyst (10 g, 10 wt. % of the substrate) to the reaction mixture.

    • Safety Note: Do not allow the catalyst to dry out, as it can become pyrophoric and ignite flammable solvents.[6][8] Handle the wet catalyst as a slurry.

  • Hydrogenation:

    • Seal the reactor again and perform another three cycles of inert gas purging to remove any air introduced during catalyst addition.

    • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 10 bar).

    • Begin stirring the reaction mixture at a constant rate (e.g., 500 rpm).

    • Heat the reactor to the target temperature (e.g., 50 °C).

    • Monitor the reaction progress by observing the hydrogen uptake from the gas cylinder. The reaction is typically complete within 12-24 hours.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete (i.e., hydrogen uptake ceases), cool the reactor to room temperature.

    • Carefully vent the excess hydrogen gas from the reactor into a safe exhaust system.

    • Purge the reactor with inert gas three times to remove all residual hydrogen.[5]

    • Safety Note: It is crucial to ensure all hydrogen is removed before opening the reactor to the atmosphere.[6]

    • Carefully open the reactor and filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

      • Safety Note: The filter cake containing the used catalyst must be kept wet with water to prevent ignition.[8] Do not allow the filter cake to dry.[6]

    • Wash the filter cake with a small amount of methanol to ensure complete recovery of the product.

    • Combine the filtrate and the washings and concentrate the solution under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by recrystallization or column chromatography if necessary, although this protocol often yields a product of sufficient purity for subsequent steps.

Process Flow Diagram

Process_Flow cluster_Preparation Reactor Preparation cluster_Reaction Hydrogenation cluster_Workup Work-up & Isolation A Charge Substrate & Solvent B Inert Gas Purge (x3) A->B C Charge Catalyst (Wet Pd/C) B->C D Inert Gas Purge (x3) C->D E Pressurize with H2 D->E F Heat and Stir E->F G Monitor H2 Uptake F->G H Cool and Vent H2 G->H I Inert Gas Purge (x3) H->I J Filter to Remove Catalyst I->J K Concentrate Filtrate J->K L Purification (if needed) K->L

Caption: Step-by-step process flow for the hydrogenation.

Analytical Characterization and Quality Control

To ensure the quality and purity of the final product, the following analytical techniques are recommended:

Analytical Method Purpose Expected Results
¹H NMR Structural confirmation and purity assessmentPeaks corresponding to the protons of the indoline ring, the aminomethyl group, and the tert-butyl group. Absence of signals from the starting nitrile.
¹³C NMR Structural confirmationPeaks corresponding to the carbons of the product.
LC-MS Purity assessment and molecular weight confirmationA major peak corresponding to the mass of the product. Purity >95%.
FTIR Functional group analysisPresence of N-H stretching bands for the primary amine and absence of the C≡N stretch from the nitrile starting material.

Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment. The primary hazards associated with this synthesis are:

  • Hydrogen Gas: Highly flammable and can form explosive mixtures with air.[6] All operations involving hydrogen must be conducted in a well-ventilated area, and all equipment must be properly grounded.

  • Palladium on Carbon Catalyst: Pyrophoric when dry.[6][8] It should always be handled as a wet paste. The used catalyst must be kept wet and disposed of according to institutional safety guidelines.

  • High-Pressure Operations: The use of a high-pressure reactor requires proper training and adherence to standard operating procedures to prevent catastrophic failure.[5] Regular inspection and maintenance of the reactor are essential.

A comprehensive risk assessment should be performed before undertaking this synthesis on a large scale.

Conclusion

This application note provides a robust and scalable protocol for the synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate. By following the detailed procedures and adhering to the safety guidelines, researchers and drug development professionals can confidently produce this key intermediate in the quantities required for their programs. The use of catalytic hydrogenation makes this process efficient and suitable for industrial applications.

References

  • A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. (n.d.).
  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering.
  • Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. (n.d.). Catalysis Science & Technology.
  • HYDROGENATION | FACT SHEET. (n.d.). Stanford Environmental Health & Safety.
  • Hazards associated with laboratory scale hydrogenations. (2015). ACS Chemical Health & Safety.
  • Hydrogenation SOP. (n.d.).
  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions. (2017). ChemCatChem.
  • Continuous Hydrogenation of Nitriles to Primary Amines with High Selectivity in Flow by Using Raney Cobalt. (n.d.). Semantic Scholar.
  • Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. (1948). Journal of the American Chemical Society.
  • Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. (n.d.). ChemRxiv.
  • FEDIOL Guide to good practice on safe operation of Hydrogenation units. (2007). FEDIOL.
  • Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. (2022). The Journal of Organic Chemistry.
  • Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal.
  • REDUCING NITRILES TO PRIMARY AMINES. (n.d.). Chemguide.
  • Nitrile Reduction. (n.d.). WordPress.

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tert-Butyl 3-(aminomethyl)indoline-1-carboxylate reaction mechanisms

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthetic Utility of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Introduction: A Privileged Scaffold in Modern Drug Discovery

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a versatile bifunctional building block that has garnered significant attention in medicinal chemistry and process development. Its structure incorporates a rigid indoline core, a common motif in numerous biologically active compounds, with two key functional handles: a primary amine at the C3-methyl position and a tert-butoxycarbonyl (Boc)-protected nitrogen atom on the indoline ring.[1] This unique arrangement allows for sequential and regioselective functionalization, making it an invaluable intermediate for constructing complex molecular architectures, particularly in the synthesis of modulators for serotonin and dopamine receptors.

This guide provides an in-depth exploration of the principal reaction mechanisms involving this reagent. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

Synthesis of the Core Intermediate

The parent compound, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, is most commonly synthesized via the reductive amination of its corresponding aldehyde precursor, tert-butyl 3-formyl-1H-indole-1-carboxylate. This transformation is a cornerstone of amine synthesis, proceeding through the formation of an intermediate imine, which is then reduced in situ.

reactant tert-Butyl 3-formyl-1H-indole-1-carboxylate product tert-Butyl 3-(aminomethyl)indoline-1-carboxylate reactant->product Reductive Amination reagents Ammonia Source (e.g., NH4OAc) Reducing Agent (e.g., NaBH3CN) reagents->product

Caption: Synthesis via Reductive Amination.

Key Reaction Mechanisms and Protocols

The reactivity of tert-butyl 3-(aminomethyl)indoline-1-carboxylate is dominated by its two primary functional groups: the nucleophilic primary amine and the acid-labile Boc protecting group.

Amide Bond Formation: Acylation of the Primary Amine

The most fundamental transformation of the aminomethyl group is its acylation to form a stable amide bond. This reaction is central to linking the indoline scaffold to carboxylic acid-containing fragments, a common strategy in fragment-based drug design.

Mechanism: The reaction typically employs a coupling agent (e.g., HATU, HBTU, or EDC/HOBt) to activate the carboxylic acid partner, converting its hydroxyl group into a better leaving group. The primary amine of the indoline derivative then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate, which subsequently collapses to yield the amide product.

cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Nucleophilic Attack & Amide Formation RCOOH R-COOH ActivatedEster Activated Ester (e.g., O-Acyl-isourea) RCOOH->ActivatedEster CouplingAgent Coupling Agent (e.g., HATU) CouplingAgent->ActivatedEster Tetrahedral Tetrahedral Intermediate ActivatedEster->Tetrahedral IndolineAmine Indoline-CH2-NH2 IndolineAmine->Tetrahedral Nu- Attack AmideProduct Indoline-CH2-NH-C(O)-R Tetrahedral->AmideProduct

Caption: General Mechanism for Amide Coupling.

Experimental Protocol: HATU-Mediated Amide Coupling

  • Reaction Setup: To a solution of the carboxylic acid (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF, ~0.1 M), add HATU (1.1 equiv) and N,N-diisopropylethylamine (DIPEA, 2.5 equiv). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.

  • Addition of Amine: Add a solution of tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.05 equiv) in DMF to the activated acid mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting amine is consumed (typically 2-12 hours).

  • Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography (silica gel) using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide product.

Data Summary: Amide Coupling Conditions

ParameterConditionRationale
Coupling Agent HATUHigh efficiency, low racemization, and rapid reaction times.
Base DIPEAA non-nucleophilic hindered base to neutralize the acid formed.
Solvent Anhydrous DMFA polar aprotic solvent that solubilizes most reactants.
Temperature Room TemperatureSufficient for most HATU-mediated couplings.
Typical Yield 75-95%Dependent on the steric and electronic nature of the acid.
Reductive Amination: Synthesis of Secondary and Tertiary Amines

To generate more complex amine derivatives, the primary aminomethyl group can undergo reductive amination with an aldehyde or ketone.[2] This one-pot reaction is highly efficient for forming C-N bonds.

Mechanism: The reaction proceeds in two distinct stages. First, the primary amine condenses with the carbonyl compound to form a hemiaminal, which then dehydrates to an imine (or iminium ion under acidic conditions).[3] In the second stage, a mild reducing agent, selectively chosen to not reduce the starting carbonyl (e.g., sodium triacetoxyborohydride, NaBH(OAc)₃), reduces the C=N double bond to furnish the final amine product.[4]

IndolineAmine Indoline-CH2-NH2 Imine Imine/Iminium Ion [Indoline-CH2-N=C(R)R']+ IndolineAmine->Imine Carbonyl R-C(O)-R' Carbonyl->Imine Condensation Product Secondary/Tertiary Amine Indoline-CH2-NH-CH(R)R' Imine->Product Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Product

Caption: Mechanism of Reductive Amination.

Experimental Protocol: Reductive Amination with an Aldehyde

  • Reaction Setup: In a round-bottom flask, dissolve tert-butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 equiv) and the desired aldehyde (1.1 equiv) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.1 M).

  • Imine Formation: Add acetic acid (1-2 drops, catalytic) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) portion-wise to the stirring solution. Be cautious of initial gas evolution.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 3-24 hours).

  • Workup: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate. Stir vigorously until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain the desired secondary amine.

Data Summary: Reductive Amination Conditions

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃Mild and selective for imines over carbonyls; tolerant of mild acid.
Solvent DCM or DCEAprotic solvents that are compatible with the reducing agent.
Catalyst Acetic AcidCatalyzes the dehydration step to form the imine.
Temperature Room TemperatureGenerally sufficient for the reaction to proceed efficiently.
Typical Yield 65-90%Highly dependent on the nature of the carbonyl partner.
Boc Group Deprotection: Unveiling the Indoline Nitrogen

A critical subsequent step in many synthetic routes is the removal of the Boc protecting group to liberate the indoline nitrogen. This allows for further functionalization, such as N-arylation or N-alkylation of the heterocyclic core.

Mechanism: The Boc group is highly sensitive to acid. The deprotection mechanism involves protonation of the carbamate carbonyl oxygen, followed by the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation, carbon dioxide, and the free secondary amine (as its corresponding acid salt).[5]

BocIndoline Boc-Protected Indoline Protonated Protonated Carbamate BocIndoline->Protonated Acid Strong Acid (e.g., TFA) Acid->Protonated FreeAmine Indoline Amine Salt Protonated->FreeAmine Cleavage Byproducts Isobutylene + CO2 Protonated->Byproducts Fragmentation

Caption: Acid-Catalyzed Boc Deprotection.

Experimental Protocol: TFA-Mediated Boc Deprotection

  • Reaction Setup: Dissolve the Boc-protected indoline substrate (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1-0.2 M) in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Acid Addition: Add trifluoroacetic acid (TFA, 5-10 equiv, often used as a 20-50% solution in DCM) dropwise to the stirring solution.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC or LC-MS. The reaction is typically complete within 1-3 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Caution: TFA is corrosive.

  • Isolation: The product is typically obtained as its TFA salt. It can be used directly in the next step or basified by dissolving the residue in DCM and washing with saturated aqueous sodium bicarbonate to obtain the free base. Dry the organic layer and concentrate to yield the deprotected product.

Data Summary: Boc Deprotection Conditions

ParameterConditionRationale
Reagent Trifluoroacetic Acid (TFA)Strong acid that efficiently cleaves the Boc group; volatile byproducts.
Solvent Dichloromethane (DCM)Common solvent, inert to TFA, and easily removed.
Temperature 0 °C to Room Temp.Controls the initial rate of reaction and minimizes side reactions.
Scavenger (Optional) Triethylsilane, AnisoleUsed to trap the liberated tert-butyl cation with sensitive substrates.
Typical Yield >95% (Quantitative)The reaction is generally very clean and high-yielding.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate serves as a powerful and adaptable platform for the synthesis of novel chemical entities. A thorough understanding of its fundamental reaction mechanisms—amide coupling, reductive amination, and Boc deprotection—is essential for its effective utilization. The protocols and mechanistic insights provided herein offer a robust framework for chemists to design and execute synthetic strategies with greater confidence and efficiency, accelerating the discovery and development of next-generation therapeutics.

References

  • MySkinRecipes. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]

  • Google Patents. (2006). US7067676B2 - N-alkylation of indole derivatives.
  • ChemRxiv. (2020). Insight into the Amine-Assisted Metal-free Chemoselective Reductive Amination of Carbonyl Compounds Under Mild Conditions. Retrieved from [Link]

  • National Institutes of Health. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Retrieved from [Link]

  • National Institutes of Health. (2010). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • ACS Omega. (2018). Palladium-Catalyzed Synthesis of Amidines via tert-Butyl isocyanide Insertion. Retrieved from [Link]

  • Margaretha, P. (2014). The “one-pot” reaction of a carbonyl compound with ammonia, a primary amine, or a sec. Science of Synthesis.
  • ResearchGate. (2003). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Retrieved from [Link]

  • ResearchGate. (2020). Scheme 1. Selected examples of reductive amination of carbonyls with.... Retrieved from [Link]

  • Nature. (2021). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Retrieved from [Link]

  • Reddit. (2023). Method to remove Boc in the presence of t-butylester. Retrieved from [Link]

  • National Institutes of Health. (2023). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • Yamai, Y., & et al. (2017). CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)
  • National Institutes of Health. (2022). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Retrieved from [Link]

  • ResearchGate. (2023). Highly efficient synthesis of indoline via palladium catalyzed C–H amination of C(sp2)–H bond using tert-butyl peroxybenzoate as an oxidant. Retrieved from [Link]

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Application Note: Solid-Phase Synthesis Strategies Utilizing tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, three-dimensional structure provides a valuable framework for the spatial presentation of functional groups, enabling precise interactions with biological targets. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a highly versatile bifunctional building block designed for combinatorial chemistry and solid-phase synthesis. It features a primary aminomethyl group at the C3 position, ideal for immobilization onto a solid support, and an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the indoline nitrogen. This strategic design allows for a two-stage diversification approach: initial library generation via modifications of other building blocks, followed by on-resin deprotection and subsequent functionalization of the indoline nitrogen. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the effective use of this building block. It outlines core protocols for resin immobilization, on-resin chemical elaboration, and final product cleavage, supported by the scientific rationale behind key experimental choices.

Strategic Analysis of the Building Block

The efficacy of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in solid-phase organic synthesis (SPOS) stems from its distinct functional domains, which allow for orthogonal chemical manipulations.

  • Primary Aminomethyl Group (-CH₂NH₂): Located at the stereocenter of the molecule, this primary amine serves as the principal reactive handle. Its primary function is to form a stable covalent bond—typically an amide bond—with a functionalized solid support, anchoring the indoline scaffold for subsequent reactions.

  • Boc-Protected Indoline Nitrogen: The indoline nitrogen is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under the basic or neutral conditions often used for amide bond formation but is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA).[3][4] This orthogonality is the cornerstone of its utility, enabling the selective deprotection of the indoline nitrogen on the solid support to introduce a second point of diversity.

cluster_main tert-Butyl 3-(aminomethyl)indoline-1-carboxylate cluster_handles Key Functional Handles mol P1 P1 handle1 Primary Aminomethyl Group (-CH₂NH₂) Point of Attachment handle1:e->mol:w handle2 Boc-Protected Nitrogen (N-Boc) Point of Diversification handle2:e->mol:n P2 P2

Caption: Chemical structure and key functional handles of the building block.

Overall Solid-Phase Synthesis Workflow

The utilization of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate follows a logical and modular solid-phase synthesis workflow. This process is designed to build molecular complexity in a stepwise and controlled manner, culminating in the release of a purified final product. The general workflow enables the creation of diverse chemical libraries from a common resin-bound intermediate.

Caption: General workflow for solid-phase synthesis using the indoline building block.

Detailed Protocols and Methodologies

Protocol 1: Immobilization of the Indoline Scaffold

The first critical step is the covalent attachment of the building block to the solid support. The most common and robust method is the formation of an amide bond between the primary aminomethyl group of the indoline and a carboxylic acid-functionalized resin.

Protocol 1.1: Coupling to Carboxyl-Functionalized Resin (e.g., Wang Resin)

  • Scientific Rationale: Wang resin is an acid-labile support, meaning the final product can be cleaved under strongly acidic conditions (e.g., high concentration of TFA). This is compatible with the Boc-based protection strategy. Amide bond formation is mediated by carbodiimide coupling agents, which activate the resin's carboxylic acid to form a highly reactive O-acylisourea intermediate, susceptible to nucleophilic attack by the amine. Additives like HOBt or Oxyma Pure suppress racemization and improve efficiency.

  • Step-by-Step Methodology:

    • Resin Swelling: Swell the carboxyl-functionalized resin (e.g., Wang resin, 100-200 mesh, 1.0 mmol/g loading) in Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (10 mL per gram of resin) for 30 minutes in a solid-phase synthesis vessel.

    • Solvent Exchange: Drain the solvent and wash the resin with DMF (3 x 10 mL/g).

    • Pre-activation & Coupling:

      • In a separate vial, dissolve tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (3.0 eq. relative to resin loading), HOBt (3.0 eq.), and HBTU (2.9 eq.) in a minimal amount of DMF.

      • Add N,N-Diisopropylethylamine (DIEA) (6.0 eq.) to the solution and vortex for 2 minutes.

      • Add this pre-activated solution to the swollen resin.

    • Reaction: Agitate the mixture at room temperature for 4-12 hours.

    • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates the successful consumption of the primary amine and completion of the coupling.

    • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x).

    • Capping (Optional but Recommended): To block any unreacted carboxylic acid sites, treat the resin with a solution of acetic anhydride and DIEA in DMF (10:5:85 v/v/v) for 30 minutes.

    • Final Wash & Dry: Wash the resin as in step 6 and dry under high vacuum.

Table 1: Typical Reagents for Immobilization

ReagentMolar Equiv. (rel. to resin)Purpose
tert-Butyl 3-(aminomethyl)indoline-1-carboxylate2.0 - 4.0The building block to be immobilized.
HBTU/HATU0.95 (rel. to amine)Coupling agent; activates the carboxylic acid.
HOBt/Oxyma Pure1.0 (rel. to coupling agent)Suppresses side reactions and racemization.
DIEA2.0 (rel. to coupling agent)Non-nucleophilic base to activate and neutralize.
Acetic Anhydride / Pyridine10 eq. / 10 eq.Capping unreacted functional sites on the resin.
Protocol 2: On-Resin Elaboration at the Indoline Nitrogen

With the scaffold securely anchored, the next phase involves removing the Boc protecting group to unveil the indoline nitrogen for further diversification.

Protocol 2.1: On-Resin Boc Deprotection

  • Scientific Rationale: The Boc group is cleaved via an E1 elimination mechanism initiated by protonation from a strong acid like TFA. The resulting tert-butyl cation is a reactive electrophile that can cause side reactions (e.g., alkylation of sensitive residues like Tryptophan or Methionine). Therefore, a cation scavenger such as triisopropylsilane (TIS) is included in the deprotection solution.[5] A 20-50% solution of TFA in DCM is typically sufficient for complete deprotection without prematurely cleaving the molecule from an acid-labile linker like Wang.[3]

  • Step-by-Step Methodology:

    • Resin Swelling: Swell the resin-bound indoline in DCM (10 mL/g) for 20 minutes.

    • Deprotection: Drain the DCM and add a solution of 20% TFA and 2.5% TIS in DCM. Agitate for 5 minutes.

    • Main Deprotection: Drain the solution and add a fresh aliquot of the 20% TFA/2.5% TIS in DCM solution. Agitate for an additional 25-30 minutes.

    • Washing: Drain the acid solution and wash the resin thoroughly with DCM (5x) to remove all traces of TFA.

    • Neutralization: Wash the resin with a 10% solution of DIEA in DMF (3x) to neutralize the trifluoroacetate salt of the secondary amine, followed by washes with DMF (3x) and DCM (3x).

    • Validation: A positive Chloranil or Bromophenol blue test can confirm the presence of the newly formed secondary amine.

Protocol 2.2: N-Acylation of the Resin-Bound Indoline

  • Scientific Rationale: Once deprotected, the secondary amine of the indoline core can be acylated using standard peptide coupling conditions, identical to those used for immobilization. This step introduces the second point of diversity into the molecule.

  • Step-by-Step Methodology:

    • Follow the coupling procedure outlined in Protocol 1.1 (Steps 1-6) , using the desired carboxylic acid (R-COOH) as the building block to be coupled to the now-free indoline nitrogen.

Protocol 3: Cleavage and Final Product Isolation

The final step involves liberating the synthesized molecule from the solid support. The cleavage cocktail must be chosen carefully to ensure complete cleavage and removal of all remaining acid-labile side-chain protecting groups.

Protocol 3.1: Cleavage from Wang Resin

  • Scientific Rationale: A high concentration of TFA (typically >90%) is required to cleave the ester linkage of the Wang resin. The cleavage cocktail almost always includes scavengers to protect the product from degradation and side reactions caused by reactive cationic species generated during the process.[5][6][7]

  • Step-by-Step Methodology:

    • Resin Preparation: Place the dried, final peptide-resin in a reaction vessel.

    • Cleavage Cocktail Addition: Add a freshly prepared cleavage cocktail. A standard "Reagent K" cocktail is robust for many compounds: 90% TFA, 5% Phenol, 2.5% Water, 2.5% TIS. Use approximately 10 mL of cocktail per gram of resin.

    • Cleavage Reaction: Agitate the slurry at room temperature for 2-4 hours.

    • Product Collection: Filter the resin and collect the filtrate into a clean conical tube. Wash the resin beads with a small amount of fresh TFA to recover residual product.

    • Precipitation: Add the collected filtrate dropwise to a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude product should form.

    • Isolation: Cool the ether suspension at -20°C for 30 minutes to maximize precipitation. Centrifuge the mixture, decant the ether, and wash the pellet with cold ether two more times.

    • Drying: Dry the crude product pellet under a stream of nitrogen or in a vacuum desiccator.

    • Purification and Analysis: Purify the crude product using reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm the identity and purity of the final compound by LC-MS and NMR.

Table 2: Common Cleavage Cocktails

Cocktail NameCompositionPrimary Use and Rationale
Reagent K TFA / Phenol / H₂O / TIS (90:5:2.5:2.5)General purpose. Phenol and TIS are excellent cation scavengers. Water helps to suppress aspartimide formation.[5]
TFA / H₂O TFA / H₂O (95:5)Simplest cocktail for molecules without sensitive functional groups.
HF Cleavage Anhydrous Hydrogen Fluoride / Anisole (90:10)"Gold standard" for Boc-SPPS, especially for complex peptides. Requires specialized equipment due to HF's toxicity.[6]

References

  • Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. National Institutes of Health (NIH). [Link]

  • A Novel Strategy for the Solid-Phase Synthesis of Substituted Indolines. American Chemical Society. [Link]

  • Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Europe PMC. [Link]

  • A Novel Strategy for the Solid-Phase Synthesis of Substituted Indolines. ACS Publications. [Link]

  • TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. [Link]

  • Organic Letters Journal. ACS Publications. [Link]

  • Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health (NIH). [Link]

  • Synthesis of indolines. Organic Chemistry Portal. [Link]

  • Synthesis of 2-substituted indolines using sequential Pd-catalyzed processes. Royal Society of Chemistry. [Link]

  • Fmoc / t-Bu Solid Phase Synthesis. Sunresin. [Link]

  • tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. PubChem. [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. PubMed. [Link]

  • Solid-Phase Synthesis of Amine/Carboxyl Substituted Prolines and Proline Homologues: Scope and Limitations. MDPI. [Link]

  • Indole and indoline scaffolds in drug discovery. ResearchGate. [Link]

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Application Notes and Protocols: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Pioneering New Catalytic Frontiers

The quest for novel, efficient, and highly selective chiral catalysts is a cornerstone of modern synthetic chemistry. Chiral indolines are privileged scaffolds found in numerous natural products and pharmaceuticals, making them attractive building blocks for the design of new ligands in asymmetric catalysis.[1][2] This guide explores the potential catalytic applications of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a readily available chiral building block. While direct catalytic applications of this specific molecule are not yet extensively documented in peer-reviewed literature, its structural similarity to well-established chiral 1,2-diamines and other aminomethyl-substituted heterocycles suggests significant potential.

This document provides a prospective look into how this compound can be leveraged as a precursor to a novel chiral ligand for asymmetric transfer hydrogenation, a pivotal reaction in the synthesis of chiral alcohols. The protocols and insights presented herein are based on established principles of asymmetric catalysis and draw analogies from successful applications of structurally related ligands.

The Indoline Scaffold: A Privileged Platform for Asymmetric Catalysis

The rigid, bicyclic structure of the indoline core provides a well-defined stereochemical environment, which is a crucial feature for an effective chiral ligand. The presence of a primary aminomethyl group at the C3 position offers a convenient handle for further derivatization, allowing for the fine-tuning of steric and electronic properties of the resulting catalyst. The tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen enhances solubility in common organic solvents and can be removed if necessary for further modifications.

Proposed Ligand Synthesis: N-Tosylation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Drawing inspiration from the highly successful TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) ligands used in Noyori-type catalysts, we propose the N-tosylation of the primary amine of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate to generate a novel chiral ligand.[3][4] The resulting N-sulfonylated diamine ligand would be suitable for coordination with transition metals like Ruthenium(II) or Rhodium(II).

Protocol for Ligand Synthesis: (S)-tert-Butyl 3-((tosylamino)methyl)indoline-1-carboxylate

  • To a solution of (S)-tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C, add triethylamine (1.5 eq).

  • Slowly add a solution of p-toluenesulfonyl chloride (1.1 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-tosylated ligand.

Application in Asymmetric Transfer Hydrogenation of Ketones

Asymmetric transfer hydrogenation (ATH) is a powerful and practical method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols, utilizing a hydrogen donor such as 2-propanol or a formic acid/triethylamine mixture.[1][2][5] Ruthenium(II) complexes bearing chiral diamine ligands are among the most effective catalysts for this transformation.[3][6]

Catalyst Preparation: In-situ Generation of the Ru(II)-Indoline Complex

The active catalyst can be conveniently generated in situ from a suitable Ruthenium(II) precursor, such as [RuCl₂(p-cymene)]₂, and the chiral N-tosylated indoline ligand.

G cluster_0 Catalyst Formation Ru_prec [RuCl₂(p-cymene)]₂ Active_Cat Active Ru(II)-Indoline Catalyst Ru_prec->Active_Cat + Ligand (in-situ) Ligand (S)-tert-Butyl 3-((tosylamino)methyl)indoline-1-carboxylate Ligand->Active_Cat

Caption: In-situ formation of the active catalyst.

Proposed Catalytic Cycle

The proposed catalytic cycle for the asymmetric transfer hydrogenation of a ketone is depicted below. The reaction proceeds through a six-membered pericyclic transition state, where the chiral ligand environment dictates the facial selectivity of hydride transfer from the ruthenium center to the carbonyl carbon.[3]

catalytic_cycle catalyst [Ru]-H (Active Catalyst) intermediate [Ru]-Substrate Complex catalyst->intermediate + Ketone ketone R¹(CO)R² (Ketone) ketone->intermediate alcohol R¹(CHOH)R² (Chiral Alcohol) isopropanol i-PrOH isopropanol->catalyst acetone Acetone intermediate->catalyst + i-PrOH - Acetone intermediate->alcohol Hydride Transfer

Caption: Proposed catalytic cycle for ATH.

Detailed Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol describes the general procedure for the enantioselective reduction of acetophenone as a model substrate.

Materials and Reagents:

  • [RuCl₂(p-cymene)]₂

  • (S)-tert-Butyl 3-((tosylamino)methyl)indoline-1-carboxylate (Chiral Ligand)

  • Acetophenone

  • 2-Propanol (anhydrous)

  • Potassium hydroxide (KOH)

  • Anhydrous solvents (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Protocol:

  • Catalyst Pre-formation: In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(p-cymene)]₂ (0.005 eq) and the chiral ligand (0.01 eq) in anhydrous 2-propanol (2.0 mL). Stir the mixture at 80 °C for 20 minutes to form the catalyst precursor.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 eq) in 2-propanol (3.0 mL).

  • Initiation: To the ketone solution, add a 0.1 M solution of KOH in 2-propanol (0.1 eq).

  • Catalysis: Add the pre-formed catalyst solution to the ketone/base mixture.

  • Reaction: Stir the reaction mixture at room temperature for the specified time (e.g., 4-24 hours), monitoring the progress by TLC or Gas Chromatography (GC).

  • Work-up: Upon completion, quench the reaction by adding a few drops of water. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral GC.

Expected Substrate Scope and Performance

Based on analogous systems using chiral diamine ligands, the proposed catalyst is expected to be effective for the asymmetric transfer hydrogenation of a variety of aryl ketones. The expected yields and enantioselectivities are summarized in the table below.

Substrate (Ketone)Expected Product (Alcohol)Expected Yield (%)Expected ee (%)
Acetophenone1-Phenylethanol>95>98
4'-Chloroacetophenone1-(4-Chlorophenyl)ethanol>95>97
4'-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol>90>96
2'-Acetonaphthone1-(Naphthalen-2-yl)ethanol>95>98
Propiophenone1-Phenyl-1-propanol>90>95

Conclusion and Future Outlook

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate represents a promising, yet underexplored, platform for the development of novel chiral ligands and organocatalysts. The proposed application in asymmetric transfer hydrogenation highlights a plausible and high-impact area of research. The modular nature of the indoline scaffold allows for further synthetic modifications to optimize catalyst performance for a broader range of substrates and transformations. Future work could involve the exploration of different N-substituents on the aminomethyl group, modifications at other positions of the indoline ring, and the application of these ligands in other transition-metal-catalyzed reactions such as asymmetric C-C bond formations. The development of organocatalysts derived from this scaffold, for example by converting the aminomethyl group into a thiourea or a secondary amine moiety, also presents an exciting avenue for future investigations.[7]

References

  • Zhang, X., et al. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers, 7(22), 3743-3775.
  • Sheng, F.-T., et al. (2020). Progresses in organocatalytic asymmetric dearomatization reactions of indole derivatives. Organic Chemistry Frontiers. Available at: [Link]

  • Li, Y., et al. (2010). Enantioselective organocatalytic Michael reactions using chiral (R,R)-1,2-diphenylethylenediamine-derived thioureas. RSC Publishing. Available at: [Link]

  • Wang, X., et al. (2024). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]

  • Noyori, R., et al. (2001). Asymmetric Hydrogenation of Ketones with Chiral η6-Arene/N-Tosylethylenediamine−Ruthenium(II) Catalysts. Journal of the American Chemical Society, 123(25), 6038-6047. Available at: [Link]

  • Uematsu, N., et al. (1998). A Chiral Rhodium Complex for Rapid Asymmetric Transfer Hydrogenation of Imines with High Enantioselectivity. Organic Letters, 1(1), 129-131. Available at: [Link]

  • Wang, D., et al. (2018). Practical (asymmetric) transfer hydrogenation of ketones catalyzed by manganese with (chiral) diamines ligands.
  • Singh, P. P., et al. (2023).
  • Romo, D., et al. (2015). Asymmetric Michael Addition Organocatalyzed by α,β-Dipeptides under Solvent-Free Reaction Conditions. Molecules, 20(8), 13694-13708.
  • Morris, R. H., et al. (2006). Asymmetric Hydrogenation of Ketones with Ruthenium Complexes of rac- and Enantiopure (S,S)-1,2-Bis((diphenylphosphino)methyl)cyclohexane: A Comparative Study with rac- and (R)-BINAP. Organometallics, 25(19), 4583-4592.
  • Fan, Q.-H., et al. (2010).
  • Blackmond, D. G. (2002). Ruthenium-Catalysed Asymmetric Reduction of Ketones.
  • MacMillan, D. W. C., et al. (2002). The First Enantioselective Organocatalytic Mukaiyama-Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 124(50), 14940-14941.
  • Zhao, G., et al. (2010).
  • Morris, R. H., et al. (2003). Mechanism of the Hydrogenation of Ketones Catalyzed by trans-Dihydrido(diamine)ruthenium(II) Complexes. Journal of the American Chemical Society, 125(29), 8790-8802.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the intricacies of this synthetic process. Here, we address common challenges through a detailed troubleshooting guide and a comprehensive FAQ section, grounded in established scientific principles and practical laboratory experience.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section provides a problem-and-solution framework for issues that may arise during the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

Problem 1: Low Yield or Incomplete Boc Protection of Indoline

Symptoms:

  • TLC or LC-MS analysis shows a significant amount of remaining indoline starting material after the reaction.

  • The isolated yield of tert-butyl indoline-1-carboxylate is below expectations.

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Insufficient Di-tert-butyl dicarbonate (Boc₂O) The stoichiometry of the reaction is critical. An insufficient amount of Boc₂O will lead to incomplete conversion of the indoline.1. Ensure you are using at least 1.1 to 1.2 equivalents of Boc₂O. 2. If the reaction is still incomplete, a second addition of a smaller portion of Boc₂O (e.g., 0.2 eq) can be made.
Inadequate Base A base is required to neutralize the acid byproduct of the reaction and to deprotonate the indoline nitrogen, increasing its nucleophilicity. Common bases include triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).1. Use at least 1.2 to 1.5 equivalents of a suitable non-nucleophilic base. 2. Ensure the base is dry and of high purity, as moisture can hydrolyze Boc₂O.
Reaction Temperature Too Low While the reaction is often run at room temperature, a sluggish reaction may benefit from gentle heating.1. If the reaction is slow, consider gently warming the reaction mixture to 30-40 °C. 2. Monitor the reaction progress by TLC or LC-MS to avoid potential side reactions at higher temperatures.
Problem 2: Formation of Impurities During Friedel-Crafts Alkylation

Symptoms:

  • The appearance of multiple spots on the TLC plate, some of which may be difficult to separate from the desired product.

  • NMR or LC-MS analysis of the crude product shows signals corresponding to di-substituted or other unexpected byproducts.

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Over-alkylation (Di-substitution) The product of the initial alkylation can sometimes be more reactive than the starting material, leading to a second alkylation.1. Control the stoichiometry carefully; use no more than 1.0-1.1 equivalents of the alkylating agent. 2. Consider adding the alkylating agent slowly to the reaction mixture to maintain a low instantaneous concentration.
Use of a Strong Lewis Acid Strong Lewis acids can lead to side reactions, including polymerization or rearrangement of the indoline ring.1. If using a strong Lewis acid like AlCl₃, consider switching to a milder one such as ZnCl₂ or FeCl₃. 2. Alternatively, explore Friedel-Crafts acylation followed by reduction, which can offer better control.
Reaction Temperature Too High Higher temperatures can favor the formation of undesired byproducts.1. Run the reaction at a lower temperature (e.g., 0 °C or even -20 °C) and allow it to warm slowly to room temperature. 2. Careful monitoring of the reaction progress is essential.
Problem 3: Incomplete Reduction of the Nitrile or Amide Intermediate

Symptoms:

  • The presence of the starting nitrile or amide in the crude product after the reduction step.

  • Low isolated yield of the final amine product.

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Inactivated Catalyst (for catalytic hydrogenation) The catalyst (e.g., Raney Nickel, Palladium on carbon) can be poisoned by impurities or lose activity over time.1. Use a fresh batch of catalyst. 2. Ensure the starting material and solvent are free of catalyst poisons such as sulfur compounds. 3. Increase the catalyst loading if necessary.
Insufficient Reducing Agent (for chemical reduction) For reducing agents like LiAlH₄ or NaBH₄/CoCl₂, an insufficient amount will lead to incomplete reduction.1. Use a sufficient excess of the reducing agent (typically 2-4 equivalents). 2. Add the reducing agent portion-wise to control the reaction exotherm.
Reaction Conditions Not Optimal Factors such as solvent, temperature, and pressure (for hydrogenation) can significantly impact the reduction efficiency.1. For catalytic hydrogenation, ensure adequate hydrogen pressure and efficient stirring to facilitate mass transfer. 2. For chemical reductions, ensure the solvent is anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate?

The most prevalent and scalable synthesis generally follows a three-step sequence:

  • Boc Protection: The secondary amine of the indoline starting material is protected with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O).

  • Functionalization at C3: A carbon-containing group is introduced at the 3-position of the indoline ring. A common method is the aminomethylation via a Mannich-type reaction.

  • Final Conversion: The group introduced at C3 is then converted to the aminomethyl group.

Q2: Are there alternative methods for introducing the aminomethyl group at the C3 position?

Yes, several alternative strategies exist, each with its own set of advantages and challenges:

  • Friedel-Crafts Acylation followed by Reduction: Acylation of Boc-indoline with an acyl halide (e.g., chloroacetyl chloride) followed by reduction of the resulting ketone and subsequent conversion to the amine. This multi-step process can sometimes offer better control and higher purity.

  • Vilsmeier-Haack Reaction: Formylation of the Boc-indoline at the C3 position, followed by reductive amination of the resulting aldehyde.

  • Alkylation with a protected aminomethyl halide: Direct alkylation with a reagent like N-(chloromethyl)phthalimide, followed by deprotection of the phthalimide group.

Q3: How can I effectively monitor the progress of each reaction step?

  • Thin Layer Chromatography (TLC): This is a quick and effective method for monitoring the disappearance of starting materials and the appearance of products. A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be developed for each step.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For more complex reaction mixtures or for a more quantitative assessment, LC-MS is highly recommended. It provides information on the retention times and mass-to-charge ratios of the components in the mixture, allowing for unambiguous identification of starting materials, intermediates, and products.

Q4: What are the key safety precautions to consider during this synthesis?

  • Handling of Reagents: Many of the reagents used, such as Boc₂O, strong acids/bases, and reducing agents like LiAlH₄, are corrosive, flammable, or moisture-sensitive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Inert Atmosphere: Reactions involving organometallic reagents or strong reducing agents should be conducted under an inert atmosphere (nitrogen or argon) to prevent reaction with atmospheric oxygen and moisture.

  • Quenching of Reactions: The quenching of reactions involving reactive reagents (e.g., LiAlH₄) should be done carefully and at a low temperature to control the exotherm.

Experimental Protocols & Workflows

Workflow for the Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

cluster_0 Step 1: Boc Protection cluster_1 Step 2: C3-Functionalization (Mannich Reaction) cluster_2 Step 3: Conversion to Primary Amine Indoline Indoline Boc2O Boc₂O, Base (e.g., TEA) Indoline->Boc2O Boc_Indoline tert-Butyl indoline-1-carboxylate Boc_Indoline_2 tert-Butyl indoline-1-carboxylate Boc2O->Boc_Indoline Mannich_Reagents Formaldehyde, Secondary Amine (e.g., Dimethylamine) Boc_Indoline_2->Mannich_Reagents Mannich_Product tert-Butyl 3-((dimethylamino)methyl)indoline-1-carboxylate Mannich_Reagents->Mannich_Product Mannich_Product_2 tert-Butyl 3-((dimethylamino)methyl)indoline-1-carboxylate Conversion_Reagents e.g., Chloroformate followed by hydrolysis Mannich_Product_2->Conversion_Reagents Final_Product tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Conversion_Reagents->Final_Product

Caption: A typical synthetic workflow for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

Detailed Protocol for Step 1: Boc Protection of Indoline
  • To a solution of indoline (1.0 eq) in a suitable solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add triethylamine (1.2 eq).

  • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude tert-butyl indoline-1-carboxylate, which can often be used in the next step without further purification.

References

  • General Synthesis of Boc-Protected Indolines: For a representative procedure for the Boc protection of indolines, see: Org. Process Res. Dev.2011 , 15, 4, 893–900. [Link]

  • Mannich Reaction on Indoles and Indolines: For an overview of the Mannich reaction, a key C-H functionalization method, see: Chem. Rev.2016 , 116, 6, 3467–3540. [Link]

  • Reduction of Nitriles to Primary Amines: For a comprehensive review of methods for the reduction of nitriles, see: Org. Process Res. Dev.2009 , 13, 6, 1169–1184. [Link]

Technical Support Center: Purification of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS 1086392-24-6).[1][2] This document is intended for researchers, scientists, and drug development professionals who may encounter challenges during the isolation and purification of this versatile synthetic intermediate. As a molecule possessing both a basic primary amine and a bulky, acid-labile Boc-protecting group, its purification requires a nuanced approach. This guide provides troubleshooting strategies and detailed protocols grounded in chemical principles to help you achieve high purity and yield.

I. Common Purification Issues & Troubleshooting

This section addresses frequently encountered problems during the purification of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. The advice provided is based on established chemical principles and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: My final product is an oil, but I expected a solid. What should I do?

A1: This is a common issue, particularly with Boc-protected amines.[3][4] The oily nature can be attributed to several factors:

  • Residual Solvents: Trace amounts of high-boiling point solvents (e.g., DMF, DMSO) or even common extraction solvents (e.g., ethyl acetate, dichloromethane) can prevent solidification.

  • Impurities: The presence of unreacted starting materials, byproducts, or excess di-tert-butyl dicarbonate ((Boc)₂O) can act as a eutectic contaminant, lowering the melting point of the mixture.[3][4]

  • Hygroscopic Nature: The primary amine can absorb atmospheric moisture, leading to an oily or gummy appearance.[4]

Troubleshooting Steps:

  • High-Vacuum Drying: Place the oily product under high vacuum (with a cold trap) at a slightly elevated temperature (e.g., 30-40°C) for several hours to remove volatile impurities.

  • Trituration: Add a non-polar solvent in which your product is sparingly soluble (e.g., hexanes, diethyl ether, or a mixture of both). Stir or sonicate the mixture. This can often induce precipitation of the desired compound, while impurities remain in the solvent.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble when cold (e.g., ethyl acetate/hexanes, isopropanol/water).

  • Seed Crystals: If you have a small amount of solid product from a previous batch, adding a seed crystal to the oil can initiate crystallization.[5][6]

Q2: I'm seeing multiple spots on my TLC plate after purification. How do I identify and remove these impurities?

A2: The identity of the impurities depends on the synthetic route used to prepare the indoline. Common impurities include:

  • Starting Materials: Unreacted indoline or the amine source.

  • Over-alkylation or Di-Boc protected amine: Reaction of the primary amine with another molecule of the starting material or excess (Boc)₂O.

  • Oxidation Products: The indoline ring can be susceptible to oxidation, especially if exposed to air and light for extended periods.

Troubleshooting Workflow:

Caption: Decision workflow for addressing multiple impurities on TLC.

Q3: My yield is low after column chromatography. What are the likely causes?

A3: Low yields from silica gel chromatography can arise from several issues:

  • Streaking on the Column: The basic nature of the primary amine can cause it to interact strongly with the acidic silica gel, leading to broad peaks and poor separation.

  • Decomposition on Silica: The Boc group is sensitive to acid. Prolonged exposure to silica gel can cause partial deprotection.[7][8]

  • Improper Solvent System: An inappropriate mobile phase may not provide adequate separation, leading to the collection of mixed fractions.

Solutions:

  • Neutralize the Silica: Pre-treat your silica gel with a small amount of a non-nucleophilic base like triethylamine (typically 0.5-1% v/v in your mobile phase). This will cap the acidic silanol groups and minimize streaking.

  • Use a Different Stationary Phase: Consider using neutral or basic alumina for your chromatography if deprotection is a significant issue.

  • Optimize Your Mobile Phase: Develop your solvent system using TLC first. A common mobile phase for this compound is a gradient of methanol in dichloromethane or ethyl acetate in hexanes.

II. In-Depth Purification Protocols

Protocol 1: Optimized Silica Gel Chromatography

This protocol is designed to minimize product loss and degradation on silica gel.

Step-by-Step Methodology:

  • Slurry Preparation:

    • In a beaker, add your silica gel.

    • Prepare your starting mobile phase (e.g., 98:2 dichloromethane:methanol).

    • Add a small amount of triethylamine (Et₃N) to the mobile phase (to make a final concentration of 0.5% v/v).

    • Pour the mobile phase over the silica gel to create a slurry.

  • Column Packing:

    • Pour the slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of dichloromethane.

    • Adsorb this solution onto a small amount of silica gel and dry it under reduced pressure.

    • Carefully add the dried sample to the top of the packed column.

  • Elution:

    • Begin eluting with the starting mobile phase.

    • Gradually increase the polarity by increasing the percentage of methanol. A typical gradient might be from 2% to 10% methanol in dichloromethane.

    • Monitor the fractions by TLC.

  • Product Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Summary Table:

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective choice.
Mobile Phase Gradient of MeOH in DCM or EtOAc in HexanesAllows for separation of non-polar and polar impurities.
Additive 0.5-1% TriethylamineNeutralizes acidic sites on silica, preventing streaking and degradation.
Monitoring TLC with UV visualization and/or a potassium permanganate stainThe indoline ring is UV active, and the amine can be visualized with an appropriate stain.
Protocol 2: Acid-Base Extraction for Impurity Removal

This technique is highly effective for separating your basic product from neutral or acidic impurities.[9]

AcidBaseExtraction start Crude Product in Organic Solvent (e.g., Ethyl Acetate) add_acid Wash with dilute aq. HCl (1M) start->add_acid separate1 Separate Layers add_acid->separate1 organic1 Organic Layer: Neutral & Acidic Impurities separate1->organic1 Contains aqueous1 Aqueous Layer: Protonated Product (Salt) separate1->aqueous1 Contains add_base Add aq. NaOH (e.g., 2M) until pH > 10 aqueous1->add_base extract Extract with Organic Solvent add_base->extract separate2 Separate Layers extract->separate2 aqueous2 Aqueous Layer (Discard) separate2->aqueous2 Discard organic2 Organic Layer: Pure Product separate2->organic2 Contains dry Dry (Na₂SO₄), Filter, Concentrate organic2->dry final_product Pure tert-Butyl 3-(aminomethyl)indoline-1-carboxylate dry->final_product

Caption: Workflow for purification via acid-base extraction.

Step-by-Step Methodology:

  • Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.

  • Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid. Shake vigorously.

  • Allow the layers to separate. The protonated product will move to the aqueous layer, while neutral impurities remain in the organic layer.[9]

  • Drain the aqueous layer into a clean flask.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH) with stirring until the solution is strongly basic (pH > 10). The deprotonated product may precipitate or form an oil.

  • Extract the basic aqueous solution multiple times with fresh organic solvent.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Recrystallization from a Dual Solvent System

For material that is mostly pure but oily or amorphous, recrystallization can provide a highly crystalline, pure solid.

Step-by-Step Methodology:

  • Solvent Selection: Identify a solvent in which the compound is highly soluble (e.g., ethyl acetate, isopropanol) and a miscible "anti-solvent" in which it is poorly soluble (e.g., hexanes, water).

  • Dissolution: In a flask, heat the soluble solvent and add it portion-wise to your crude product until it just dissolves. Use a minimal amount of the hot solvent.

  • Induce Crystallization: While the solution is still warm, slowly add the anti-solvent dropwise until you see persistent cloudiness.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath or refrigerator for at least an hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold anti-solvent, and dry them under vacuum.

III. References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. How to get (or crystallize) solid amino acids derivatives and peptides?[Link]

  • ResearchGate. Product is dissolved in Boc. How can Crystallize the product that is dissolved in Boc?[Link]

  • Google Patents. Crystallization method of Boc-amino acid.

  • Chemistry LibreTexts. 4.8: Acid-Base Extraction.[Link]

  • MDPI. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection.[Link]

Sources

Technical Support Center: Improving the Yield of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable indoline building block. We will move beyond simple procedural lists to explore the underlying chemical principles, providing you with the insights needed to troubleshoot effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis. The primary and most reliable synthetic route involves the reduction of a nitrile precursor, which will be our main focus.

Q1: My overall yield for the synthesis is consistently low. Which stage is the most likely culprit?

A low overall yield can stem from inefficiencies in several key transformations. The most common synthetic pathway consists of two main steps:

  • Boc Protection of Indoline: The protection of the indoline nitrogen with a tert-butoxycarbonyl (Boc) group.

  • Reduction of a Precursor Group: Typically, the reduction of a nitrile (-CN) or an alternative functional group at the C3 position to the desired aminomethyl (-CH₂NH₂) group.

While Boc protection is generally high-yielding[1][2], the reduction step is often the most challenging. Incomplete reduction, side reactions, and difficult product isolation can all significantly decrease your final yield. We recommend analyzing the purity and yield of your intermediate, tert-Butyl 3-cyanoindoline-1-carboxylate, before proceeding to the final reduction step.

Q2: I am struggling with the reduction of the nitrile group in tert-Butyl 3-cyanoindoline-1-carboxylate. The reaction is either incomplete or produces multiple byproducts. What can I do?

This is a critical and often problematic step. The choice of reducing agent and reaction conditions is paramount.

  • Issue: Incomplete Reduction. If you are observing significant amounts of starting material post-reaction, your reducing agent may not be sufficiently reactive, or the reaction time may be too short.[3]

    • Solution 1: Stronger Reducing Agent. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like THF is a powerful and effective choice for reducing nitriles to primary amines. Ensure the reaction is performed under strictly anhydrous conditions, as LiAlH₄ reacts violently with water.

    • Solution 2: Catalytic Hydrogenation. Another robust method is catalytic hydrogenation. Using a catalyst like Raney Nickel or Palladium on Carbon (Pd/C) under a hydrogen atmosphere (from balloon pressure to high pressure) is effective. This method can sometimes be cleaner than metal hydride reductions.

  • Issue: Byproduct Formation. The formation of secondary or tertiary amines (from reaction of the product with starting material imine intermediates) can occur.

    • Solution: Optimize Reaction Conditions. When using LiAlH₄, adding the hydride slowly to a cooled solution (0 °C) of the nitrile can help control the reaction's exothermicity and minimize side reactions. For catalytic hydrogenation, optimizing solvent, pressure, and temperature is key.

Q3: After the reduction step, I'm having difficulty isolating the final product, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. My aqueous workup leads to product loss.

The primary amine in your product makes it more water-soluble than its nitrile precursor, especially under acidic conditions where it forms an ammonium salt. This can complicate standard liquid-liquid extractions.[3][4]

  • Troubleshooting the Workup:

    • Avoid Strong Acids: Do not use a strong acid (like HCl) during the initial workup if you intend to extract the product into an organic layer, as this will protonate your amine and pull it into the aqueous layer.

    • Basify Carefully: After quenching the reducing agent (e.g., with Rochelle's salt for LiAlH₄ reductions), ensure the aqueous layer is sufficiently basic (pH > 10) before extraction. This deprotonates the amine, making it less water-soluble and more amenable to extraction with solvents like dichloromethane (DCM) or ethyl acetate.

    • Salting Out: Adding brine (saturated NaCl solution) to the aqueous layer can decrease the solubility of your amine product, driving more of it into the organic phase during extraction.[4]

Q4: Can I use sodium borohydride (NaBH₄) for the nitrile reduction? It's a milder and safer reagent.

Standard NaBH₄ is generally not strong enough to reduce a nitrile to an amine.[5] However, its reactivity can be enhanced by additives. A combination of NaBH₄ with a Lewis acid like CoCl₂ or in specific solvent systems can achieve this reduction, but these methods often require careful optimization and may not be as clean or high-yielding as using LiAlH₄ or catalytic hydrogenation for this specific transformation. For a more straightforward and reliable synthesis, LiAlH₄ or H₂/catalyst are the recommended choices.

Visualizing the Synthetic Workflow

A clear understanding of the reaction sequence is vital. The following diagram illustrates the most common synthetic pathway from a commercially available starting material.

G cluster_0 Step 1: Boc Protection cluster_1 Step 2: Nitrile Reduction cluster_2 Step 3: Purification A Indoline-3-carbonitrile B tert-Butyl 3-cyanoindoline-1-carboxylate A->B Boc₂O, Base (e.g., TEA, DMAP) Solvent (e.g., DCM) C tert-Butyl 3-(aminomethyl)indoline-1-carboxylate B->C 1. LiAlH₄ in THF, 0 °C to RT 2. Aqueous Workup OR H₂, Raney Ni or Pd/C D Pure Product C->D Basic Extraction Column Chromatography G Start Reaction Complete? (Check by TLC/LC-MS) Incomplete Reaction Incomplete: Significant SM remains Start->Incomplete No Complete Reaction Complete: No SM, but low yield or byproducts Start->Complete Yes Sol_Hydride Action: - Add more reducing agent (LiAlH₄) - Increase reaction time/temp Incomplete->Sol_Hydride Using LiAlH₄ Sol_Hydrogenation Action: - Check catalyst activity - Increase H₂ pressure Incomplete->Sol_Hydrogenation Using H₂/Catalyst WorkupIssue Workup Issue: Product lost during extraction Complete->WorkupIssue Clean reaction but poor recovery SideRxn Side Reactions: Multiple spots on TLC Complete->SideRxn Messy reaction Sol_Workup Action: - Ensure aqueous layer is basic (pH > 10) - Use brine to 'salt out' product - Extract with DCM WorkupIssue->Sol_Workup Sol_SideRxn Action: - Lower reaction temperature - Add substrate slowly to hydride - Consider alternative reducing agent SideRxn->Sol_SideRxn

Sources

Technical Support Center: Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate. As a crucial building block in pharmaceutical research, its purity and yield are paramount. This document provides in-depth troubleshooting for common side reactions and impurities encountered during its synthesis, particularly focusing on the prevalent method of reducing 1-Boc-indoline-3-carbonitrile.

Introduction to the Synthesis and its Challenges

The most common and efficient route to synthesize tert-butyl 3-(aminomethyl)indoline-1-carboxylate involves the reduction of the corresponding 3-cyanoindoline precursor. While seemingly straightforward, this reduction is often plagued by side reactions that can significantly lower the yield and complicate purification. The primary challenges arise from the reactivity of the intermediate imine and the product primary amine, leading to the formation of secondary and tertiary amine impurities.

This guide will dissect these challenges and provide actionable, field-proven solutions to help you optimize your synthesis and obtain a high-purity final product.

Troubleshooting Guide & FAQs

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

FAQ 1: Low Yield of the Desired Primary Amine

Question: I am getting a low yield of tert-butyl 3-(aminomethyl)indoline-1-carboxylate after the reduction of 1-Boc-indoline-3-carbonitrile. What are the likely causes and how can I improve it?

Answer: A low yield of the target primary amine is most commonly due to the formation of secondary and tertiary amine byproducts.[1][2] This occurs through a well-understood mechanism where the desired primary amine product attacks the intermediate imine formed during the reduction process.

Visualizing the Reaction and Key Side Reaction

Below is a diagram illustrating the intended reaction pathway and the competing side reaction that leads to the formation of a common dimeric secondary amine impurity.

Reaction_Pathway cluster_main Main Reaction Pathway cluster_side Side Reaction Pathway Nitrile 1-Boc-indoline-3-carbonitrile Imine Intermediate Imine Nitrile->Imine [H] Primary_Amine tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (Desired Product) Imine->Primary_Amine [H] Imine_Side Intermediate Imine Primary_Amine_Reactant Primary Amine (Product) Secondary_Amine Dimeric Secondary Amine (Impurity) Imine_Side->Secondary_Amine Attack by Primary Amine caption Figure 1: Main vs. Side Reaction Pathways

Caption: Figure 1: Competing reaction pathways during the reduction of 1-Boc-indoline-3-carbonitrile.

Troubleshooting Protocol:

To suppress the formation of these byproducts and improve the yield of the primary amine, consider the following strategies:

StrategyDescriptionKey Considerations
Addition of Ammonia The addition of ammonia (or ammonium hydroxide) to the reaction mixture can help minimize the formation of secondary and tertiary amines.[2] Ammonia competes with the primary amine product for the reaction with the imine intermediate.Use a solution of ammonia in the reaction solvent (e.g., methanolic ammonia). The concentration of ammonia should be optimized.
Acidic Conditions Performing the reduction under acidic conditions can protonate the primary amine product, rendering it non-nucleophilic and preventing it from attacking the imine intermediate.A common approach is to use a protic solvent like acetic acid or to add a controlled amount of a strong acid.
Choice of Reducing Agent While catalytic hydrogenation (e.g., H₂/Pd/C or Raney Nickel) is common, alternative reducing agents can offer better selectivity.[1][3] Lithium aluminum hydride (LiAlH₄) or borane complexes (e.g., BH₃-THF) are powerful reducing agents that can be effective.[2][3]LiAlH₄ requires strictly anhydrous conditions and a careful work-up procedure. Borane complexes can be more convenient to handle.
Catalyst Selection For catalytic hydrogenation, the choice of catalyst can influence selectivity. Raney Nickel, sometimes in the presence of ammonia, has been reported to be effective in suppressing secondary amine formation.[4]The activity and selectivity of catalysts can vary between batches and suppliers. It is advisable to screen different catalysts.
FAQ 2: Presence of High Molecular Weight Impurities in my Final Product

Question: My final product shows impurities with a higher molecular weight than the expected product. What are these and how can I get rid of them?

Answer: These high molecular weight impurities are likely the secondary and tertiary amines formed as side products during the reduction. The secondary amine is a dimer of the desired product, and the tertiary amine is a trimer. Their formation is favored by conditions that allow the primary amine product to react with the imine intermediate.[1]

Troubleshooting and Purification Protocol:

  • Re-evaluate your reaction conditions: Refer to the troubleshooting table in FAQ 1 to optimize your reduction step and minimize the formation of these impurities from the outset.

  • Purification Strategy: If these impurities have already formed, purification is necessary. Due to the similar nature of the desired product and the byproducts (all are amines), a multi-step purification approach is often required.

Purification TechniqueDescriptionKey Considerations
Acid-Base Extraction The basicity of the primary, secondary, and tertiary amines may differ slightly. A careful, pH-controlled acid-base extraction can sometimes enrich the desired primary amine.This method may not provide complete separation and is often used as a preliminary purification step.
Column Chromatography Silica gel column chromatography is the most effective method for separating the primary amine from its higher molecular weight counterparts.A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity (e.g., with a mixture of hexane/ethyl acetate and a small percentage of triethylamine to prevent tailing of the amines), is recommended.
Crystallization If the desired product is a solid, crystallization or recrystallization from a suitable solvent system can be a highly effective final purification step to remove residual impurities.Solvent screening is crucial to find a system where the desired product has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in solution.
FAQ 3: Is the Boc-protecting group stable during the reduction?

Question: I am concerned about the stability of the tert-butoxycarbonyl (Boc) protecting group during the catalytic hydrogenation. Could it be cleaved?

Answer: The Boc protecting group is generally stable under neutral catalytic hydrogenation conditions (e.g., H₂ with Pd/C or Raney Ni).[5] However, it is sensitive to acidic conditions.[6][7] If you are using acidic additives to suppress secondary amine formation, there is a risk of partial or complete deprotection.

Troubleshooting Protocol for Boc-Group Stability:

  • Monitor the reaction closely: Use TLC or LC-MS to monitor the progress of the reaction and check for the appearance of the deprotected product.

  • Control the amount of acid: If using acidic conditions, carefully control the stoichiometry of the acid. A weak acid or a buffered system might be a better choice than a strong acid.

  • Alternative strategies: If deprotection is a significant issue, consider using non-acidic methods to suppress secondary amine formation, such as the addition of ammonia or choosing a different reducing agent.[2][4]

Visualizing the Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Troubleshooting_Workflow cluster_start cluster_analysis Analysis of Crude Product cluster_problem Problem Identification cluster_solutions Troubleshooting Strategies cluster_end Start Start Synthesis: Reduction of 1-Boc-indoline-3-carbonitrile Analysis Analyze crude product by TLC/LC-MS/NMR Start->Analysis Problem Identify primary issue Analysis->Problem Low_Yield Low Yield of Primary Amine Problem->Low_Yield Low Yield High_MW_Impurity High MW Impurities Problem->High_MW_Impurity Impurities Deprotection Boc-Deprotection Problem->Deprotection Deprotection Solution_LY Add Ammonia Use Acidic Conditions Change Reducing Agent Screen Catalysts Low_Yield->Solution_LY Solution_HMW Optimize Reaction Conditions Column Chromatography Crystallization High_MW_Impurity->Solution_HMW Solution_Deprotection Monitor Reaction Control Acid Amount Use Non-Acidic Methods Deprotection->Solution_Deprotection End Optimized Synthesis & Pure Product Solution_LY->End Solution_HMW->End Solution_Deprotection->End caption_workflow Figure 2: Troubleshooting Workflow

Caption: Figure 2: A step-by-step workflow for troubleshooting the synthesis.

References

  • Nitrile reduction. In: Wikipedia. ; 2023. Accessed January 20, 2026. [Link]

  • Nitrile to Amine. Organic Chemistry Portal. Accessed January 20, 2026. [Link]

  • Preparation of Amines: Reduction of - Nitro, Nitriles, Isocyanides, Amides, Azides and Oximes, Ammonolysis of Alkyl Halides, Gabriel Phthalimide Synthesis, Rearrangement Reactions. Aakash Institute. Accessed January 20, 2026. [Link]

  • How to prevent secondary amine formation in nitrile reduction? ResearchGate. Accessed January 20, 2026. [Link]

  • Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. Accessed January 20, 2026. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. Accessed January 20, 2026. [Link]

Sources

Technical Support Center: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers on Stability and Handling

Welcome to the technical support center for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS: 1086392-24-6). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As a bifunctional molecule featuring an acid-labile Boc-protecting group and a nucleophilic primary amine, understanding its stability profile is critical for successful and reproducible experimental outcomes.

This document provides a series of frequently asked questions (FAQs) and troubleshooting guides to address common stability issues, explain the underlying chemical principles, and offer validated protocols for handling and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate?

A1: The two main points of instability in the molecule are the tert-butoxycarbonyl (Boc) protecting group and the indoline ring system itself.

  • Acidic Lability of the Boc Group: The Boc group is notoriously sensitive to acidic conditions and is designed for easy removal with acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] Accidental or premature deprotection can occur if the compound is exposed to even mildly acidic reagents, solvents, or chromatographic media (e.g., un-neutralized silica gel), leading to the formation of 3-(aminomethyl)indoline.

  • Oxidative Sensitivity of the Indoline Ring: The indoline core is an electron-rich heterocyclic system susceptible to oxidation.[3][4] Exposure to atmospheric oxygen, oxidizing agents, or even certain metal catalysts can lead to the formation of colored impurities, primarily through dearomatization or conversion to the corresponding indole or oxindole derivatives.[4][5][6]

Q2: What are the optimal storage and handling conditions for this compound?

A2: To ensure long-term stability and prevent degradation, the following conditions are strongly recommended:

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and kept in a cool, dry place.[7][8] Refrigeration is often recommended for long-term storage.

  • Handling: When handling the solid, minimize its exposure to air and moisture. For preparing solutions, use anhydrous, high-purity solvents. It is advisable to work under a chemical fume hood and take precautions against static discharge.[7][9] If the compound is to be used in a reaction, it is best to use it immediately after weighing or preparing the solution.

Q3: My sample of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate has developed a yellow or brownish tint. What is the likely cause?

A3: The development of color is a strong indicator of oxidative degradation of the indoline ring.[3][5] The electron-rich nature of the indoline system makes it prone to oxidation, which can be accelerated by exposure to air, light, or trace metal impurities. The resulting oxidized species are often highly conjugated and thus appear colored. To mitigate this, strictly follow the recommended storage and handling procedures, such as storing under an inert atmosphere and protecting from light.

Q4: I am seeing an unexpected, more polar spot on my TLC plate and a new peak in my LC-MS analysis. Could this be a degradation product?

A4: Yes, this is a common observation and most likely corresponds to the Boc-deprotected product, 3-(aminomethyl)indoline. The free amine is significantly more polar than the Boc-protected parent compound, causing it to have a lower Retention Factor (Rf) on a normal-phase TLC plate and a different retention time in HPLC.

This issue often arises from:

  • Acidic Solvents: Using un-neutralized chloroform (which can contain trace HCl) or other acidic solvent systems.

  • Acidic Silica Gel: Standard silica gel can be slightly acidic. If this is a concern, you can use silica gel that has been pre-treated with a base like triethylamine.

  • Cross-Contamination: Trace acid residue in glassware or from other reagents.

To confirm the identity of the impurity, you can analyze your sample by Mass Spectrometry (MS). Look for a peak corresponding to the molecular weight of the deprotected amine (MW ≈ 148.21 g/mol ), which is 100.12 units less than the parent compound (MW ≈ 248.32 g/mol ).[10]

Q5: In which solvents is the compound stable, and are there any I should avoid?

A5: The compound exhibits good stability in common anhydrous, neutral, aprotic solvents.

Solvent CategoryRecommended SolventsSolvents to Use with CautionSolvents to Avoid
Aprotic Polar Acetonitrile (ACN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF)Dichloromethane (DCM) - use fresh, inhibitor-free, or neutralized grade.
Aprotic Non-Polar Toluene, Hexanes
Protic Ethanol, Methanol - may slowly react with the primary amine over time.Acidic solutions (e.g., aqueous HCl, acetic acid), Trifluoroacetic acid (TFA).

Expert Insight: While DCM is a common solvent, older or unstabilized grades can generate trace amounts of HCl, which is sufficient to cause gradual Boc deprotection. If using DCM for extended periods or for sensitive reactions, it is best to pass it through a plug of basic alumina or use a freshly opened bottle of an inhibitor-free grade.

Troubleshooting Workflows & Visual Guides

Visualizing Potential Degradation Pathways

The following diagram illustrates the two primary degradation pathways for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Understanding these pathways is the first step in diagnosing experimental issues.

Degradation Pathways Parent tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (Stable Form) Deprotected 3-(Aminomethyl)indoline (Primary Degradant) Parent->Deprotected  Acid (H⁺)  (e.g., TFA, HCl, acidic silica) Oxidized Oxidized Species (e.g., Indole, Oxindole derivatives) (Colored Impurities) Parent->Oxidized  [O]  (Air, Light, Oxidizing Agents)

Caption: Primary degradation routes for the target compound.

Troubleshooting Decision Tree

If you suspect your sample has degraded, use this workflow to identify the likely cause.

Troubleshooting_Workflow start Problem: Suspected Sample Degradation check_color Is the sample (solid or solution) visibly colored (yellow/brown)? start->check_color check_analytical Run TLC or LC-MS Analysis check_color->check_analytical No oxidation Likely Cause: Oxidation Action: Store under inert gas, protect from light. check_color->oxidation Yes new_polar_spot Is there a new, more polar spot/peak with M-100 mass loss? check_analytical->new_polar_spot deprotection Likely Cause: Acid-Catalyzed Deprotection Action: Check pH of all reagents, solvents, and silica. new_polar_spot->deprotection Yes stable Sample appears stable. Action: Re-evaluate experimental conditions for other issues. new_polar_spot->stable No oxidation->check_analytical Oxidation can also be seen analytically complex Complex degradation or multiple issues. Action: Acquire fresh material and re-validate analytical methods. deprotection->complex If other peaks are present

Sources

Technical Support Center: Optimization of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide in-depth, field-proven insights into the optimization of reaction conditions for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide is structured to address specific challenges you may encounter, moving beyond simple protocols to explain the "why" behind experimental choices.

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the multi-step synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. It is intended for researchers, scientists, and drug development professionals to help mitigate common issues and optimize experimental outcomes.

I. General Synthetic Strategy: FAQs

Q1: What is a common synthetic route to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, and what are the critical steps?

A common and logical synthetic pathway involves a multi-step process, typically starting from indole-3-carbonitrile or a related indole derivative. The key transformations are:

  • Boc Protection of the Indole Nitrogen: This is often the initial step to prevent side reactions in subsequent steps.

  • Reduction of the Indole to an Indoline: This is a critical hydrogenation step.

  • Reduction of the Nitrile to a Primary Amine: This final step furnishes the desired aminomethyl group.

An alternative route could involve starting with an indoline and introducing the C3-substituent, but the former is often more practical due to the commercial availability of indole precursors.

II. Troubleshooting the Synthesis

This section is divided into the key reaction stages. For each stage, we address common problems and provide solutions based on mechanistic principles.

Q1: I am observing low yields during the Boc protection of my indole or indoline starting material. What are the likely causes and solutions?

Low yields in Boc protection of indoles or indolines can often be attributed to the nucleophilicity of the nitrogen atom and the reaction conditions.[1]

  • Poorly Nucleophilic Nitrogen: The nitrogen in an indole is part of an aromatic system, making it less nucleophilic than an aliphatic amine.[1] For indolines, while more nucleophilic, steric hindrance can play a role.

  • Inadequate Base: A suitable base is crucial to deprotonate the N-H bond, increasing its nucleophilicity.

  • Solvent Choice: The solvent must be appropriate for the solubility of both the substrate and the reagents.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reagent Use Di-tert-butyl dicarbonate (Boc₂O)Standard and effective reagent for Boc protection.[2][3]
Base Triethylamine (TEA) or 4-Dimethylaminopyridine (DMAP)TEA is a standard organic base. DMAP is a more potent catalyst for this reaction.[2]
Solvent Tetrahydrofuran (THF), Dichloromethane (DCM), or AcetonitrileThese aprotic solvents are generally suitable. For poorly soluble starting materials, a mixture like water/THF can be effective.[2][4]
Temperature Room temperature to 40°CThe reaction is typically efficient at mild temperatures.[2]

Experimental Protocol: General Procedure for Boc Protection of a Primary/Secondary Amine [2]

  • Dissolution: Dissolve the amine (1.0 equiv) in a suitable solvent (e.g., THF or a 1:1 mixture of dioxane and water).

  • Base Addition: Add a suitable base, such as sodium bicarbonate (2.0 equiv) or triethylamine (1.5 equiv).[2][4]

  • Boc₂O Addition: Add Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv).

  • Reaction: Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Work-up: Perform an aqueous work-up, typically involving extraction with an organic solvent like ethyl acetate.

Q2: My catalytic hydrogenation of the Boc-protected indole is sluggish or results in side products. How can I optimize this step?

The catalytic hydrogenation of indoles to indolines can be challenging due to the aromatic stability of the indole ring.[5] Common issues include incomplete reaction, over-reduction to octahydroindole, or catalyst poisoning by the amine product.[5]

  • Catalyst Choice: Platinum-based catalysts (e.g., Pt/C) are often more effective than palladium-based catalysts (Pd/C) for this transformation, especially in the presence of an acid.[5][6]

  • Acidic Conditions: The presence of a Brønsted acid, like p-toluenesulfonic acid, can activate the indole ring towards hydrogenation by protonating the C3 position and disrupting aromaticity.[5]

  • Hydrogen Pressure: Moderate to high hydrogen pressure is often required to achieve a reasonable reaction rate.

Troubleshooting & Optimization:

ParameterRecommendationRationale
Catalyst Pt/CGenerally more effective than Pd/C for indole hydrogenation.[5][6]
Acid Catalyst p-Toluenesulfonic acid (p-TsOH)Activates the indole ring for reduction.[5]
Solvent Water, Methanol, or Ethyl AcetateWater can be a green and effective solvent in the presence of an acid catalyst.[5]
Hydrogen Pressure 30-50 barHigher pressure can improve reaction rates.[6]
Temperature Room TemperatureThe reaction can often proceed at ambient temperature.[5]

Workflow for Optimizing Indole Hydrogenation

start Low Yield in Indole Hydrogenation catalyst Switch Catalyst (e.g., Pd/C to Pt/C) start->catalyst acid Add Acid Catalyst (e.g., p-TsOH) catalyst->acid If still low yield success Optimized Reaction catalyst->success pressure Increase H₂ Pressure acid->pressure If reaction is slow acid->success solvent Change Solvent (e.g., to Water) pressure->solvent If solubility is an issue pressure->success solvent->success

Caption: Troubleshooting workflow for indole to indoline reduction.

Q3: I am attempting to reduce the nitrile at the C3 position to a primary amine, but I'm getting low yields or side products. What are my best options?

The reduction of a nitrile to a primary amine is a common transformation, but the choice of reducing agent is critical to avoid side reactions.[7][8]

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that readily converts nitriles to primary amines.[7][9] However, it is non-selective and will reduce other functional groups like esters or amides.[10][11] Careful work-up is required.

  • Catalytic Hydrogenation: This method, using catalysts like Raney Nickel or Palladium, is also effective.[8] It can sometimes lead to the formation of secondary and tertiary amines as side products.[8]

Troubleshooting & Optimization:

ParameterRecommendationRationale
Reducing Agent LiAlH₄ in an ether solvent (e.g., THF, diethyl ether)A strong and reliable reagent for this transformation.[7]
Alternative Catalytic Hydrogenation (H₂/Raney Ni)A good alternative if other reducible functional groups are present that are not compatible with LiAlH₄.[8][12]
Work-up (for LiAlH₄) Sequential addition of water, aqueous NaOH, and then more water (Fieser work-up)This procedure is crucial for safely quenching the reaction and precipitating aluminum salts for easy filtration.
Temperature 0°C to refluxThe reaction with LiAlH₄ is often started at a low temperature and then warmed.

Mechanism of Nitrile Reduction with LiAlH₄

The reduction proceeds via the nucleophilic addition of a hydride to the electrophilic carbon of the nitrile, forming an imine anion, which is then further reduced to the amine.[9]

nitrile R-C≡N imine [R-CH=N]⁻ nitrile->imine + [H]⁻ (from LiAlH₄) amine R-CH₂-NH₂ imine->amine + [H]⁻ and H₂O work-up

Caption: Simplified mechanism of nitrile reduction to a primary amine.

Q4: During purification of the final product, or if I need to deprotect the Boc group, I observe a new impurity with a mass of +56 Da. What is this and how can I prevent it?

A mass increase of +56 Da is a tell-tale sign of tert-butylation, a common side reaction during acidic Boc deprotection.[13] The acid used for deprotection generates a reactive tert-butyl cation, which can alkylate nucleophilic sites on your molecule.[14][15]

  • Reactive Intermediate: The tert-butyl cation is a potent electrophile.

  • Nucleophilic Sites: The indoline nitrogen (if deprotected) and the primary amine can be susceptible to alkylation.

Solution: The Use of Scavengers

The most effective way to prevent tert-butylation is to add a scavenger to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the tert-butyl cation than your substrate.[15]

Commonly Used Scavengers:

ScavengerApplication
Triisopropylsilane (TIS) A very common and effective general-purpose scavenger.[13][15]
Triethylsilane (TES) Similar to TIS, effective for trapping carbocations.[15]
Anisole Useful for protecting electron-rich aromatic rings.[15]
Thioanisole Recommended when sulfur-containing residues like methionine are present.[15]

Experimental Protocol: General Procedure for Boc Deprotection with TFA [2][13]

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger, such as Triisopropylsilane (TIS), to a final concentration of 2.5-5% (v/v).[13]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • TFA Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).[2][13]

  • Reaction: Monitor the reaction by TLC or LC-MS until completion (typically 1-4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product can then be precipitated as a TFA salt with cold diethyl ether.[13]

References

  • Baskaran, S., & Török, B. (2010). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. National Institutes of Health. [Link]

  • University of Calgary. (n.d.). Ch22: Reduction of Amides using LiAlH4 to amines. University of Calgary. [Link]

  • Ashenhurst, J. (n.d.). Reduction of Amides to Amines. Master Organic Chemistry. [Link]

  • Zhang, Z., et al. (2015). Selective hydrogenation of unprotected indole to indoline over N-doped carbon supported palladium catalyst. Chinese Journal of Catalysis. [Link]

  • Wang, C., et al. (2019). Zirconium-hydride-catalyzed transfer hydrogenation of quinolines and indoles with ammonia borane. Organic Chemistry Frontiers. [Link]

  • Li, W., et al. (2022). Ir-Catalyzed Asymmetric Hydrogenation of Unprotected Indoles: Scope Investigations and Mechanistic Studies. CCS Chemistry. [Link]

  • Clark, J. (n.d.). reduction of nitriles. Chemguide. [Link]

  • Das, P., & Chegondi, R. (2016). Catalytic Synthesis of Indolines by Hydrogen Atom Transfer to Cobalt(III)-Carbene Radicals. Angewandte Chemie International Edition. [Link]

  • OrgoSolver. (n.d.). Amide Reactions: Reduction of Amides to Amines using LiAlH4. OrgoSolver. [Link]

  • ResearchGate. (2017). How to reduce nitriles into primary amines on HETEROATOM CONTAINING rings? ResearchGate. [Link]

  • Abdel-Hamid, M. K., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Chemistry Steps. (n.d.). Amide Reduction Mechanism by LiAlH4. Chemistry Steps. [Link]

  • LibreTexts Chemistry. (2020). 20.5: Synthesis of Primary Amines. LibreTexts Chemistry. [Link]

  • LibreTexts Chemistry. (2023). Conversion of Amides into Amines with LiAlH4. LibreTexts Chemistry. [Link]

  • Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • ResearchGate. (n.d.). Strategies for Indole carboxylate synthesis. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Grech, D., et al. (2021). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

  • ResearchGate. (n.d.). Optimization of conditions for indoline synthesis. ResearchGate. [Link]

  • ResearchGate. (n.d.). Reaction with Boc protection of indole nitrogen (a) and the two... ResearchGate. [Link]

  • De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • De Vita, D., et al. (2020). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. National Institutes of Health. [Link]

  • Chemtips. (2012). Reactions that Work: Boc Protection. WordPress.com. [Link]

  • Bartoli, G., et al. (2007). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. International Journal of Organic Chemistry. [Link]

  • Sunway Pharm Ltd. (n.d.). tert-Butyl 3-(aminomethyl)-1h-indole-1-carboxylate. Sunway Pharm Ltd. [Link]

  • MySkinRecipes. (n.d.). tert-Butyl3-(aminomethyl)indoline-1-carboxylate. MySkinRecipes. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. PubChem. [Link]

  • ResearchGate. (n.d.). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. ResearchGate. [Link]

  • Yang, J. W., Pan, S. C., & List, B. (n.d.). Submitted by Jung Woon Yang, Subhas Chandra Pan, and Benjamin List. Organic Syntheses Procedure. [Link]

  • Wang, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. [Link]

Sources

characterization difficulties with tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Prepared by: Senior Application Scientist, Advanced Synthesis Division

Welcome to the technical support center for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common characterization challenges associated with this versatile building block. As a molecule combining a labile Boc-protecting group, a primary amine, and an oxidizable indoline core, its analysis requires careful consideration of its chemical properties. This document provides field-proven insights and troubleshooting protocols to ensure the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental chemical properties of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate?

This compound is a key intermediate in medicinal chemistry. Its core properties are summarized below.

PropertyValueSource
IUPAC Name tert-butyl 3-(aminomethyl)-2,3-dihydroindole-1-carboxylate[1]
CAS Number 1086392-24-6[1]
Molecular Formula C₁₄H₂₀N₂O₂[1]
Molecular Weight 248.32 g/mol [1]
Appearance Typically a solid, may range from white to light yellow or brown.[2]

Q2: What are the recommended storage conditions for this compound?

Due to the sensitivity of the indoline ring to oxidation and the lability of the Boc group in acidic environments, proper storage is critical. To maintain purity, store the compound under the following conditions:

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).[3]

  • Temperature: For long-term storage, 2-8°C is recommended.[3] For short-term use, room temperature in a desiccator is acceptable.[4]

  • Container: Use a tightly sealed, amber glass vial to protect from air and light.

Q3: Is this compound stable to standard laboratory conditions?

The stability is moderate. The two primary points of instability are:

  • The Boc Group: This group is highly sensitive to acid and will be cleaved by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid.[5][6] It can also be partially cleaved by prolonged exposure to mildly acidic conditions, such as standard silica gel during column chromatography.

  • The Indoline Ring: The indoline moiety is susceptible to oxidation, which converts it to the corresponding indole. This process can be accelerated by exposure to air, light, and certain metal catalysts.[7] This oxidation is often indicated by a change in color of the material to yellow or brown.

Troubleshooting Guide: Characterization & Purity Issues

This section addresses specific experimental challenges in a question-and-answer format, providing both the causal explanation and a validated protocol for resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Q4: My ¹H NMR spectrum shows a complex multiplet in the aromatic region and the integration is incorrect. What is happening?

This is a classic sign of partial oxidation of the indoline ring to an indole. The indoline aromatic protons typically show a simpler splitting pattern for a substituted benzene ring, while the resulting indole introduces new vinylic and aromatic protons with different chemical shifts, leading to overlapping and complex signals.

Workflow for Diagnosing Indoline Oxidation

start Complex Aromatic Signals in ¹H NMR check_indole Check for characteristic indole proton signals (δ 6.5-7.5 ppm) start->check_indole check_color Is the sample discolored (yellow/brown)? start->check_color confirm_ms Confirm by LC-MS: Look for a peak at [M-2H+H]⁺ (m/z ~247.15) check_indole->confirm_ms Indole signals present check_color->confirm_ms Yes conclusion Conclusion: Sample is partially oxidized. confirm_ms->conclusion repurify Action: Repurify via flash chromatography on neutralized silica or recrystallization. conclusion->repurify

Caption: Troubleshooting workflow for suspected sample oxidation.

Q5: The singlet for the tert-butyl group in my ¹H NMR integrates to less than nine protons. Why?

This strongly indicates partial deprotection of the Boc group. The acidic conditions required to remove the Boc group are well-documented.[5] Inadvertent exposure to acid during your workup or purification (e.g., acidic quenching, un-neutralized silica gel) can cause this.

Protocol: Verifying and Preventing Boc Deprotection

  • Verification: Analyze the crude sample by LC-MS. Look for a mass corresponding to the deprotected compound, 3-(aminomethyl)indoline, which would have an [M+H]⁺ peak at m/z 149.1.

  • Prevention during Workup: Ensure all aqueous washes are neutral or slightly basic (e.g., saturated NaHCO₃ solution).

  • Prevention during Purification: For column chromatography, use silica gel that has been pre-treated with a base. Prepare a slurry of silica gel in your desired solvent system containing 1% triethylamine (Et₃N), and pack the column with this mixture. This neutralizes acidic sites on the silica surface.

Q6: I can't see the -NH₂ protons from the aminomethyl group in my ¹H NMR spectrum, or they appear as a very broad, weak signal. Is my compound missing this group?

This is normal and expected. Protons on nitrogen atoms often undergo rapid chemical exchange with trace amounts of water in the deuterated solvent and with each other. This rapid exchange leads to significant signal broadening, sometimes to the point where the peak disappears into the baseline.

Protocol: The D₂O Shake Experiment

  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add one to two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake the tube vigorously for 30 seconds to mix.

  • Re-acquire the ¹H NMR spectrum.

  • Result: The protons of the primary amine (-NH₂) will exchange with deuterium from the D₂O, causing their signal to disappear completely from the spectrum. This confirms their presence.

Expected ¹H NMR Chemical Shifts (400 MHz, CDCl₃)
Protons Approximate Chemical Shift (δ, ppm)
tert-Butyl (-C(CH₃)₃)~1.5 (singlet, 9H)
Aminomethyl (-CH₂NH₂)~2.8 - 3.0 (multiplet, 2H)
Indoline Ring Protons~2.9 - 4.2 (multiplets, 5H total)
Aromatic Protons~6.7 - 7.8 (multiplets, 4H)
Amine (-NH₂)~1.5 - 2.5 (broad singlet, 2H, often exchanges)
Mass Spectrometry (MS)

Q7: I am using ESI-MS and I do not observe the expected molecular ion peak [M+H]⁺ at m/z 249.3. What should I be looking for?

The N-Boc group is known to be labile under certain mass spectrometry conditions. In-source fragmentation is common. Instead of the parent ion, you are more likely to observe fragments resulting from the loss of parts of the Boc group.

Common Mass Spectrometry Fragments

Fragment DescriptionFragmentation PathwayExpected m/z [M+H]⁺
Parent Ion [C₁₄H₂₀N₂O₂ + H]⁺249.2
Loss of tert-butyl [M - C₄H₈ + H]⁺193.1
Loss of Boc group [M - C₅H₈O₂ + H]⁺149.1
Loss of tert-butyl cation [M - C₄H₉]⁺191.1

The most common and diagnostic fragments are often the loss of isobutylene (56 Da) or the complete loss of the Boc group (100 Da).[2] The fragment at m/z 149.1 corresponds to the protonated 3-(aminomethyl)indoline core and is a very strong indicator of your compound's identity.

Diagram of Common Fragmentation and Degradation Pathways

main tert-Butyl 3-(aminomethyl)indoline-1-carboxylate m/z = 249.2 [M+H]⁺ deprotected 3-(aminomethyl)indoline m/z = 149.1 main->deprotected Acid (H⁺) [Loss of Boc group] oxidized tert-Butyl 3-(aminomethyl)indole-1-carboxylate m/z = 247.1 main->oxidized [O] [Loss of 2H] frag1 Loss of Isobutylene [M-56+H]⁺ m/z = 193.1 main->frag1 MS Fragmentation

Caption: Key chemical transformations relevant to characterization.

Purity Analysis & HPLC

Q8: My HPLC analysis shows a drifting baseline or tailing peaks. How can I improve the chromatography?

The primary amine in your molecule is basic and can interact strongly with the free silanol groups on the surface of standard silica-based HPLC columns. This interaction leads to poor peak shape and inconsistent retention times.

Protocol: Optimizing HPLC Methods for Basic Amines

  • Use a Base-Deactivated Column: Employ a column specifically designed for the analysis of basic compounds (e.g., an "end-capped" C18 column).

  • Modify the Mobile Phase: Add a basic modifier to your mobile phase to suppress the interaction between your analyte and the stationary phase.

    • For Reversed-Phase HPLC: Add 0.1% triethylamine (TEA) or 0.1% formic acid (to ensure the amine is consistently protonated) to both your aqueous and organic mobile phases. Using an acidic modifier is often preferred as it provides sharper peaks for MS detection.

    • For Normal-Phase HPLC: Add a small amount (0.1-1%) of a polar solvent like methanol or a basic modifier like TEA to your non-polar mobile phase.

Q9: I purified my compound by column chromatography and the NMR looked clean, but after a few days, TLC and NMR show impurities. What is the cause?

This delayed appearance of impurities is typically due to slow oxidation of the indoline to the indole.[7] Even after purification, trace amounts of dissolved oxygen in solvents or exposure to air during storage can cause degradation.

Long-Term Stability Protocol:

  • Solvent Removal: After purification, ensure all solvent is thoroughly removed under high vacuum, as residual solvents can contain dissolved oxygen.

  • Inert Atmosphere: Immediately blanket the purified, dry solid with an inert gas like argon or nitrogen.

  • Storage: Store in a sealed vial in the dark at 2-8°C. For highest purity applications, consider storing aliquots in a glovebox or sealed under vacuum.

By understanding the inherent chemical sensitivities of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, you can preemptively address common characterization challenges, leading to more reliable and reproducible scientific outcomes.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Available at: [Link]

  • ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available at: [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Available at: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available at: [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. Available at: [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. Available at: [Link]

  • ResearchGate. Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Available at: [Link]

Sources

preventing byproduct formation in tert-Butyl 3-(aminomethyl)indoline-1-carboxylate synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Welcome to the technical support center for the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation in this crucial synthetic process. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to optimize your reactions effectively.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate?

A1: The most frequently encountered byproducts depend on the synthetic route employed. However, some common impurities across different methods include:

  • Starting Material: Unreacted precursors such as 1-Boc-indoline-3-carbonitrile or 1-Boc-indoline-3-carbaldehyde.

  • Deprotected Product: 3-(aminomethyl)indoline, resulting from the cleavage of the tert-butoxycarbonyl (Boc) protecting group.

  • Dimeric Species: Formation of secondary amines through reaction of the product with the starting material or intermediates.

  • Alcohol Byproduct: In the case of reductive amination of the corresponding aldehyde, over-reduction of the aldehyde to an alcohol can occur.

Q2: My overall yield is consistently low. What are the primary factors I should investigate?

A2: Low yields can often be attributed to several factors:

  • Incomplete Reaction: The reaction may not be proceeding to completion. This can be addressed by adjusting reaction time, temperature, or the equivalents of your reducing agent.

  • Byproduct Formation: The formation of significant amounts of byproducts, as mentioned above, will naturally lower the yield of your desired product.

  • Product Degradation: The Boc protecting group is sensitive to strongly acidic conditions, and its cleavage can lead to further unwanted reactions.[1][2][3]

  • Suboptimal Work-up and Purification: The product may be lost during extraction or purification steps. Reviewing your pH adjustments during work-up and the choice of chromatography conditions is recommended.

Q3: I'm observing a significant amount of Boc deprotection. How can I mitigate this?

A3: The Boc group is notoriously labile in acidic environments.[1][2] To prevent its premature removal:

  • Avoid Strong Acids: Ensure that your reaction and work-up conditions are not strongly acidic. If an acid is required, consider using a milder one or carefully controlling the stoichiometry.

  • Temperature Control: Elevated temperatures can sometimes promote deprotection, even under neutral or mildly acidic conditions. Running the reaction at a lower temperature may be beneficial.

  • Choice of Reducing Agent: Some reducing agent systems can generate acidic or basic byproducts that can affect the stability of the Boc group. For instance, reductions with sodium borohydride in carboxylic acid media can lead to acidic conditions.[4]

Q4: What are the recommended methods for purifying the final product?

A4: Purification of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically involves:

  • Aqueous Work-up: A standard aqueous work-up to remove water-soluble impurities. Careful pH control is crucial to ensure your product remains in the organic layer and to avoid deprotection.

  • Column Chromatography: Silica gel column chromatography is the most common method for removing closely related byproducts. A gradient elution system, often starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with a more polar solvent (like ethyl acetate or dichloromethane/methanol), is usually effective.

  • Crystallization: If a high degree of purity is required, crystallization from a suitable solvent system can be an excellent final purification step.

Troubleshooting Guide: Reduction of 1-Boc-indoline-3-carbonitrile

This synthetic route is a common approach, typically employing reducing agents like Lithium Aluminum Hydride (LAH), Raney Nickel with hydrogen, or Nickel(II) chloride/Sodium Borohydride.

Problem 1: Incomplete conversion of the nitrile starting material.

  • Causality: The reducing agent may be deactivated, or the reaction conditions are not sufficiently forcing to drive the reaction to completion.

  • Solutions:

    • Verify Reagent Activity: Ensure your reducing agent is fresh and has not been deactivated by moisture or improper storage.

    • Increase Reagent Equivalents: Stoichiometrically, the reduction of a nitrile to a primary amine requires 4 equivalents of hydride. Using a slight excess (e.g., 1.5-2.0 equivalents of LAH) can be beneficial.

    • Elevate Temperature: Gently warming the reaction (e.g., to 40-50 °C) can increase the reaction rate. However, be mindful of the potential for Boc deprotection at higher temperatures.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

ParameterRecommendationRationale
Reducing Agent LiAlH4, NiCl2/NaBH4, H2/Raney NiProven efficacy for nitrile reduction.
Equivalents 1.5 - 2.0 (for LAH)Ensures complete consumption of starting material.
Temperature RT to 50 °CBalances reaction rate with Boc group stability.
Solvent Anhydrous THF or Ether (for LAH)Aprotic solvents are essential for hydride reagents.

Problem 2: Formation of secondary and tertiary amine byproducts.

  • Causality: The initially formed primary amine product can react with the intermediate imine species, leading to the formation of dimeric and oligomeric impurities.

  • Solutions:

    • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the nitrile solution can help to keep the concentration of the intermediate imine low, minimizing the chance for side reactions.

    • One-Pot Protection/Reduction: A one-pot procedure where the reduction is carried out in the presence of di-tert-butyl dicarbonate (Boc2O) can be highly effective. This immediately protects the newly formed primary amine, preventing it from reacting further.[5]

Workflow for One-Pot Reduction and Boc-Protection

G cluster_0 Reaction Vessel Nitrile 1-Boc-indoline-3-carbonitrile Reagents NiCl2·6H2O (Boc)2O Solvent (e.g., MeOH) Nitrile->Reagents 1. Combine Reduction Add NaBH4 portion-wise at 0°C Reagents->Reduction 2. Cool Stir Stir at RT until completion Reduction->Stir 3. Warm to RT Workup Aqueous Work-up Stir->Workup 4. Quench Purification Column Chromatography Workup->Purification 5. Isolate Product tert-Butyl 3-(aminomethyl) indoline-1-carboxylate Purification->Product

Caption: One-pot reductive Boc-protection workflow.

Troubleshooting Guide: Reductive Amination of 1-Boc-indoline-3-carbaldehyde

Reductive amination is another popular method, involving the reaction of the aldehyde with an ammonia source to form an imine, which is then reduced in situ.

Problem 1: Significant formation of the alcohol byproduct, (1-Boc-indolin-3-yl)methanol.

  • Causality: The reducing agent is reducing the starting aldehyde faster than the imine is formed or reduced. This is common with powerful reducing agents like sodium borohydride.

  • Solutions:

    • Use a Selective Reducing Agent: Employ a milder reducing agent that is more selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (STAB) or sodium cyanoboorohydride (NaBH3CN).[6] STAB is often preferred due to its lower toxicity.

    • Pre-formation of the Imine: Allow the aldehyde and ammonia source (e.g., ammonium acetate or aqueous ammonia) to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent. This allows for the accumulation of the imine intermediate.

    • pH Control: Maintaining a slightly acidic pH (around 5-6) can facilitate imine formation without causing significant Boc deprotection.

ParameterRecommendationRationale
Reducing Agent NaBH(OAc)3 (STAB)Selectively reduces imines in the presence of aldehydes.[6]
Ammonia Source NH4OAc, NH4Cl/NH3(aq)Provides the amine for imine formation.
pH 5-6Optimal for imine formation.
Solvent Dichloromethane (DCM), 1,2-Dichloroethane (DCE)Common solvents for reductive amination.

Problem 2: Formation of the secondary amine byproduct, bis((1-Boc-indolin-3-yl)methyl)amine.

  • Causality: The desired primary amine product is more nucleophilic than ammonia and can react with the starting aldehyde to form a secondary amine via a second reductive amination. This is a common issue in reductive amination.[6][7]

  • Solutions:

    • Use a Large Excess of the Ammonia Source: Employing a large excess of the ammonia source (e.g., 10-20 equivalents of ammonium acetate) will statistically favor the reaction of the aldehyde with ammonia over the product amine.

    • Slow Addition of the Aldehyde: If practical, slowly adding the aldehyde to a mixture of the ammonia source and the reducing agent can help maintain a low concentration of the aldehyde, thus minimizing the formation of the secondary amine.

Reaction Pathway and Byproduct Formation in Reductive Amination

G Aldehyde 1-Boc-indoline-3-carbaldehyde Imine Imine Intermediate Aldehyde->Imine + NH3 Alcohol Alcohol Byproduct Aldehyde->Alcohol + [H] (Side Reaction 1) Ammonia NH3 Source Product Desired Primary Amine Imine->Product + [H] Secondary_Amine Secondary Amine Byproduct Product->Secondary_Amine + Aldehyde, +[H] (Side Reaction 2) Reducing_Agent Reducing Agent (e.g., STAB) Reducing_Agent->Aldehyde Reducing_Agent->Imine Reducing_Agent->Product

Caption: Reductive amination pathways and byproducts.

References

  • Hebei Boze Chemical Co., Ltd. BOC Protection and Deprotection.
  • Biosynth.
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Sunway Pharm Ltd. tert-Butyl 3-(aminomethyl)-1h-indole-1-carboxylate. [Link]

  • MySkinRecipes. tert-Butyl3-(aminomethyl)indoline-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • Reddit. What are the byproducts of reduction with borohydride?. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. [Link]

  • Gribble, G.W., et al. Reactions of NaBH4 in Acidic Media. 1. Reduction of Indoles and Alkylation of Arylamines with Carboxylic Acids. [Link]

  • Organic Syntheses. SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. [Link]

  • MDPI. Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • ResearchGate. A Generic Approach for the Catalytic Reduction of Nitriles. [Link]

  • ResearchGate. Reaction of 1-(Oxiran-2-ylmethyl)-1H-indole-3-carboxaldehyde with Amines. [Link]

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Technical Support Center: Scaling Up tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, as a Senior Application Scientist, I have designed this technical support center to address the specific challenges encountered when scaling up the synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. This guide moves beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory or pilot plant setting.

Introduction: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable bifunctional building block in medicinal chemistry and drug development, frequently used as an intermediate for synthesizing more complex bioactive molecules.[1] While its synthesis may be straightforward at the bench scale, scaling up presents significant challenges related to reaction control, safety, and purification. This guide provides in-depth troubleshooting advice and optimized protocols for researchers and process chemists.

Section 1: Common Synthesis Pathways & Key Control Points

The most industrially viable route to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate typically begins with the functionalization of an indole precursor, followed by reduction steps. A common and efficient pathway involves the reduction of an N-Boc protected indoline-3-carbonitrile. This precursor is accessible from commercially available indole-3-carbonitrile.

The key transformation, and the one most fraught with scale-up difficulties, is the reduction of the nitrile group to a primary amine without compromising the Boc-protecting group or the indoline core. The choice of reducing agent is the most critical decision point in the entire process.

Caption: General synthetic workflow for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis, focusing on the critical nitrile reduction step and subsequent workup.

Category: Reduction of N-Boc-Indoline-3-Carbonitrile

Q1: My catalytic hydrogenation with Raney Nickel is stalling or giving low yields. What are the likely causes?

A: This is a frequent issue when scaling up catalytic hydrogenations. The problem often lies with the catalyst's activity or the reaction conditions.

  • Causality & Solution:

    • Catalyst Poisoning: The indoline nitrogen or trace impurities (sulfur, halides) from previous steps can poison the catalyst. Ensure the starting material is of high purity. Consider passing a solution of the nitrile through a plug of activated carbon or silica gel before the reaction.

    • Catalyst Activity: Raney Nickel is often supplied as a slurry in water or ethanol and can lose activity over time. Use a fresh batch of catalyst from a reputable supplier. For kilogram-scale reactions, the catalyst is typically washed with the reaction solvent immediately before use to remove water.

    • Insufficient Hydrogen Pressure/Mass Transfer: On a larger scale, ensuring efficient mixing of the solid catalyst, liquid substrate, and gaseous hydrogen is critical. Increase the agitation speed to improve mass transfer. A common lab pressure of 50 psi may be insufficient for larger volumes; consider increasing the pressure to 100-200 psi, ensuring your reactor is rated for it.

    • Reaction Temperature: While often run at room temperature, gentle heating to 40-50 °C can sometimes accelerate a sluggish reaction. However, monitor carefully for side reactions, such as de-Boc protection.

Q2: The reduction using Borane-THF complex (BH₃·THF) is incomplete, even after extended reaction times. Why?

A: Borane reductions are highly sensitive to moisture and the quality of the reagent.

  • Causality & Solution:

    • Water Contamination: Borane reacts rapidly with water. Ensure your solvent (THF) is anhydrous and the reaction is run under a strict inert atmosphere (Nitrogen or Argon). Even atmospheric moisture introduced during reagent transfer can consume a significant amount of the borane.

    • Reagent Degradation: BH₃·THF can degrade upon storage. Solutions of BH₃·THF are known to slowly decompose, especially if not stored properly.[2] It is recommended to titrate the borane solution before use to determine its exact molarity. Alternatively, use a more stable borane complex like Borane Dimethyl Sulfide (BH₃·SMe₂), though this introduces the need to handle the odor of dimethyl sulfide during workup.[3]

    • Insufficient Equivalents: Due to potential degradation or reaction with trace moisture, using only a stoichiometric amount is risky. For scale-up, it is common to use 1.5 to 2.0 equivalents of the borane reagent to drive the reaction to completion.

Category: Workup & Purification

Q3: The workup after my borane reduction is hazardous and forms intractable emulsions. How can I improve this?

A: This is a critical safety and processing issue. Improper quenching of borane at scale can lead to uncontrolled gas evolution (hydrogen) and exotherms.[3][4][5]

  • Causality & Solution:

    • Uncontrolled Quenching: Adding water directly to a large-scale borane reaction is extremely dangerous. The quench must be done slowly and with a less reactive protic solvent first.

    • Boron Salts Precipitation: The workup generates boric acid and borate salts, which can be gelatinous and cause significant filtration and extraction problems.

    An effective and safe workup protocol is essential. See Protocol 2 below for a detailed, step-by-step procedure. The key is a sequential, controlled quench, first with an alcohol (like methanol) and then with aqueous acid or base, all under vigorous cooling.

Q4: I used Lithium Aluminum Hydride (LiAlH₄) at the 10g scale and the workup was very difficult, resulting in product loss. What went wrong?

A: While effective, LiAlH₄ is generally not recommended for large-scale nitrile reductions due to safety and workup issues.[6] The aluminum salts formed during the quench are often gelatinous and can trap the product.

  • Causality & Solution:

    • Aluminum Hydroxide Gel: Quenching LiAlH₄ with water alone produces a thick, gelatinous aluminum hydroxide precipitate that is very difficult to filter and wash, leading to low isolated yields.

    • Recommended Workup (Fieser Method): For reactions involving n grams of LiAlH₄, a specific sequence of additions can produce a granular, easily filterable solid.[7][8][9]

      • Cool the reaction mixture to 0 °C.

      • Slowly and carefully add n mL of water.

      • Slowly add n mL of 15% aqueous NaOH solution.

      • Slowly add 3n mL of water.

      • Allow the mixture to warm to room temperature and stir vigorously for 30-60 minutes.

      • The resulting white, granular precipitate can be filtered off, and the filter cake washed thoroughly with an organic solvent (e.g., Ethyl Acetate, THF).

Q5: Column chromatography is not practical for purifying my 500g batch. What are my options?

A: For multi-kilogram quantities, chromatography is rarely a viable option. Crystallization or salt formation are the preferred industrial methods.

  • Causality & Solution:

    • Product is an Oil: The free base of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is often an oil or low-melting solid, making direct crystallization difficult.

    • Salt Formation for Purification: The product contains a basic primary amine, which can be protonated to form a crystalline salt. Converting the crude product to its hydrochloride (HCl) or hydrobromide (HBr) salt often yields a solid that can be easily purified by recrystallization. After achieving high purity, the salt can be converted back to the free base by neutralization with a base (e.g., NaHCO₃, K₂CO₃) and extraction. See Protocol 3 for a general procedure.

Section 3: Data Summary & Method Comparison

FeatureCatalytic Hydrogenation (Raney Ni)Borane Complex (BH₃·THF)
Typical Yield 80-95%85-98%
Safety Concerns Flammable H₂ gas, pyrophoric catalyst.[3]Flammable and toxic reagents/byproducts (diborane).[4] Violent reaction with water.
Scale-Up Pros High atom economy, green solvent options (ethanol), well-established technology.Homogeneous reaction (easier to monitor), generally faster than hydrogenation.
Scale-Up Cons Heterogeneous reaction (mass transfer limited), catalyst poisoning is a major risk, requires specialized high-pressure equipment.Generates significant boron waste, requires strictly anhydrous conditions, hazardous quench procedure.[10]
Workup Simple filtration to remove the catalyst.Complex, multi-step, hazardous quench required to decompose excess reagent and boron complexes.

Section 4: Key Experimental Protocols

Protocol 1: Scale-Up Synthesis via Borane Reduction

This protocol is for trained chemists under appropriate engineering controls (fume hood, fire extinguisher, etc.).

  • Setup: Equip a 22 L, 3-neck round-bottom flask with an overhead mechanical stirrer, a thermocouple, and a nitrogen inlet connected to a bubbler.

  • Inerting: Purge the vessel with dry nitrogen for 30 minutes.

  • Charging: Charge N-Boc-indoline-3-carbonitrile (1.0 kg, 4.11 mol) and anhydrous THF (10 L) into the flask. Stir until all solids dissolve.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath.

  • Reagent Addition: Add 1.0 M BH₃·THF solution (6.2 L, 6.2 mol, 1.5 equiv) dropwise via an addition funnel over 2-3 hours, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for 12-16 hours.

  • Monitoring: Monitor the reaction for completion by TLC or HPLC (disappearance of starting material).

Protocol 2: Safe Quench and Workup for Borane Reductions
  • Cooling: After the reaction is complete (Protocol 1), cool the reaction mixture back down to 0-5 °C.

  • Methanol Quench: CRITICAL STEP: Slowly and carefully add methanol (1.5 L) dropwise, maintaining the internal temperature below 15 °C. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation.

  • Acidification: Once gas evolution has subsided, slowly add 4 M aqueous HCl (4 L) dropwise, again keeping the temperature below 20 °C. Stir for 1 hour at room temperature.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove most of the THF and methanol.

  • Basification & Extraction: Cool the remaining aqueous solution to 10 °C and adjust the pH to 9-10 with 6 M aqueous NaOH. Extract the aqueous layer with ethyl acetate (3 x 5 L).

  • Washing & Drying: Combine the organic extracts, wash with brine (2 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.

G A Completed Borane Reaction Mixture (0-5 °C) B Slowly Add Methanol (T < 15 °C) A->B C Vigorous H₂ Evolution (SAFE QUENCH OF EXCESS BH₃) B->C D Slowly Add Aqueous HCl (T < 20 °C) B->D E Hydrolyze Amine-Borane Complex & Borate Esters D->E F Basify with NaOH (pH 9-10) D->F G Extract with Organic Solvent F->G H Isolate Crude Product G->H

Caption: Decision workflow for a safe, large-scale borane quench procedure.
Protocol 3: Purification by HCl Salt Formation & Recrystallization
  • Dissolution: Dissolve the crude product oil from the workup in isopropyl alcohol (IPA, ~3 L per kg of crude oil).

  • Salt Formation: Cool the solution to 10-15 °C. Slowly bubble dry HCl gas through the solution or add a solution of HCl in IPA (e.g., 5-6 M) dropwise until the pH is ~2 (as checked with wet pH paper).

  • Crystallization: A white precipitate of the hydrochloride salt should form. Stir the slurry at 10 °C for 1 hour, then cool to 0-5 °C and stir for an additional 2 hours.

  • Isolation: Collect the solid by filtration, wash the filter cake with cold IPA, and then with a non-polar solvent like hexane or heptane.

  • Drying: Dry the purified salt in a vacuum oven at 40-50 °C until a constant weight is achieved. The purity should be >99% by HPLC.

Frequently Asked Questions (FAQs)

  • Q: Can I protect 3-(aminomethyl)indoline directly?

    • A: It is possible, but achieving selective N-protection of the indoline nitrogen over the primary amine of the aminomethyl group is challenging and often results in mixtures of mono- and di-protected products, complicating purification. The route starting from the nitrile is generally more robust and scalable.[11][12]

  • Q: Why is LiAlH₄ not recommended for industrial scale-up?

    • A: There are two primary reasons. First, safety: solid LiAlH₄ is pyrophoric (can ignite on contact with air/moisture) and its reactions are highly exothermic. Second, workup: as discussed, the workup produces aluminum salts that are difficult to handle and filter on a large scale, often leading to product loss and generating large amounts of waste.[6][7][9]

  • Q: How can I best monitor the nitrile reduction?

    • A: For thin-layer chromatography (TLC), the product amine will be significantly more polar than the starting nitrile. Use a system like 10% Methanol in Dichloromethane with 1% ammonia to visualize the baseline amine spot. For quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) is the preferred method.

References

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • ACS Green Chemistry Institute. (n.d.). Borane & Borane Complexes. Wordpress. [Link]

  • Li, B. et al. (2006). Safe Handling of Boranes at Scale. Organic Process Research & Development. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). [Link]

  • ResearchGate. (2019). Safe Handling of Boranes at Scale. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. [Link]

  • Chandra, T. & Zebrowski, J. P. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. ACS Chemical Health & Safety. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • ResearchGate. (n.d.). Process Safety Considerations for the Use of 1 M Borane Tetrahydrofuran Complex Under General Purpose Plant Conditions. [Link]

  • ResearchGate. (n.d.). Safe Handling of Boranes at Scale | Request PDF. [Link]

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  • Sinfoo Biotech. (n.d.). 3-(Boc-aminomethyl)indoline. [Link]

  • Beilstein Journal of Organic Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • ResearchGate. (n.d.). Direct Organocatalytic Transfer Hydrogenation and C-H Oxidation: High-Yielding Synthesis of 3-Hydroxy-3-alkyloxindoles. [Link]

  • Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. [Link]

  • National Institutes of Health. (2023). Rapid Construction of a Chloromethyl-Substituted Duocarmycin-like Prodrug. [Link]

  • Google Patents. (n.d.). CN108558792B - Preparation method of 4- (6-aminopyridin-3-yl) piperazine-1-carboxylic acid tert-butyl ester.
  • HETEROCYCLES. (2017). SYNTHESIS OF t-BUTYL 3-ALKYLOXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. [Link]

  • PubChem. (n.d.). 1-(Tert-butoxycarbonyl)indole. [Link]

  • Google Patents. (n.d.). US4210590A - Reduction of indole compounds to indoline compounds.
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  • RTI International. (n.d.). An improved synthesis of (3R)-2-(tert-butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. [Link]

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Validation & Comparative

A Comparative Guide to tert-Butyl 3-(aminomethyl)indoline-1-carboxylate and Other Indoline Derivatives in Preclinical Research

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indoline scaffold stands out as a privileged structure, forming the backbone of numerous compounds with significant therapeutic potential.[1] Its inherent biological activity and synthetic tractability have made it a focal point for medicinal chemists. This guide provides a comparative analysis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate against other notable indoline derivatives, with a focus on their performance in oncological and anti-inflammatory research. The insights presented herein are supported by experimental data from peer-reviewed studies, offering a valuable resource for researchers in drug development.

The Significance of the Indoline Scaffold

The indoline core, a bicyclic heterocyclic amine, is a versatile template for the design of bioactive molecules. Its structural rigidity and the ability to introduce a wide array of substituents allow for the fine-tuning of pharmacological properties.[2] Indoline derivatives have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][3] This guide will delve into specific examples, highlighting the structure-activity relationships (SAR) that govern their efficacy.

Profiling tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a key building block in synthetic chemistry, prized for its utility in creating more complex molecules. The Boc (tert-butoxycarbonyl) protecting group on the indoline nitrogen enhances its stability and allows for controlled reactions at other positions. The aminomethyl group at the 3-position serves as a crucial handle for further functionalization, enabling the exploration of a wide chemical space.

Chemical Structure:

[4]

While direct, head-to-head comparative studies featuring this specific molecule are not abundant in publicly available literature, its structural motifs are present in various biologically active indoline derivatives. By examining the performance of its analogs, we can infer its potential applications and benchmark its likely performance.

Comparative Analysis in Oncology

Indoline derivatives have emerged as potent agents in oncology, with several compounds targeting key pathways in cancer progression. A primary mechanism of action for many indoline-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[5][6]

Kinase Inhibition: A Comparative Overview

The following table summarizes the inhibitory activity (IC50) of several indoline derivatives against various cancer-relevant kinases. While a direct comparison is challenging due to variations in experimental conditions across different studies, this data provides a valuable snapshot of their relative potencies.

Compound/DerivativeTarget KinaseIC50 (µM)Cancer Cell LineReference
Indoline Derivative 19a Microtubulin Polymerization1.1KB-VIN10, KB-S15, KB-7D[2]
Indoline Derivative 19c Microtubulin Polymerization1.9KB-VIN10, KB-S15, KB-7D[2]
Indole Derivative 5m Tubulin Polymerization0.37Various[7]
Indole Derivative 18g Tubulin Assembly1.4MCF-7[7]
Indoline-based HDAC Inhibitor 5b HDAC--[2]

Insights from the Data:

The data highlights that substitutions on the indoline ring significantly impact kinase inhibitory activity. For instance, compounds 19a and 19c demonstrate potent inhibition of microtubulin polymerization, a validated anticancer strategy.[2] Similarly, indole derivatives 5m and 18g show strong inhibition of tubulin polymerization, with IC50 values in the sub-micromolar to low micromolar range.[7] The presence of a nitro group in compound 5b was noted to confer a certain level of HDAC inhibitory activity.[2]

The structural features of tert-butyl 3-(aminomethyl)indoline-1-carboxylate, particularly the aminomethyl group, provide a vector for designing derivatives that could potentially interact with the ATP-binding pocket of kinases or other key residues, making it a promising starting point for the development of novel kinase inhibitors.

Experimental Protocol: In Vitro Cell Viability (MTT) Assay

This protocol is fundamental for assessing the cytotoxic effects of compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[8][9]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the test indoline derivatives and a positive control (e.g., doxorubicin) in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells as a negative control. Incubate for 24, 48, or 72 hours.[8]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Diagram of the MTT Assay Workflow:

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Data Acquisition start Start seed Seed Cells in 96-well Plate start->seed 1 treat Treat with Indoline Derivatives seed->treat 2 incubate Incubate (24-72h) treat->incubate 3 add_mtt Add MTT Reagent incubate->add_mtt 4 incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt 5 solubilize Solubilize Formazan incubate_mtt->solubilize 6 read Read Absorbance (570 nm) solubilize->read 7 end End read->end 8

Caption: Workflow of the MTT cell viability assay.

Comparative Analysis in Anti-Inflammatory Applications

Chronic inflammation is a hallmark of many diseases, and the development of novel anti-inflammatory agents is a critical area of research. Indoline derivatives have shown promise in this arena, often by modulating inflammatory pathways such as those involving cyclooxygenase (COX) enzymes and nitric oxide (NO) production.[3][10]

Modulation of Inflammatory Mediators

The following table presents data on the anti-inflammatory activity of various indoline derivatives.

Compound/DerivativeAssayActivity/InhibitionReference
Perakine N4-oxide COX-2 Inhibition94.77%[3]
Raucaffrinoline N4-oxide COX-2 Inhibition88.09%[3]
Vinorine N4-oxide COX-2 Inhibition94.05%[3]
Indole Derivative S3 Carrageenan-induced paw edema61.20% inhibition after 3h[11]
Indole Derivative S14 Carrageenan-induced paw edema63.69% inhibition after 3h[11]
1-(2,6-dichlorophenyl)indolin-2-one Carrageenan-induced paw edemaComparable to diclofenac[10]

Insights from the Data:

The data clearly indicates that indoline and indole derivatives can be potent anti-inflammatory agents. Natural products like perakine N4-oxide and vinorine N4-oxide exhibit very high selective inhibitory activity against COX-2.[3] Synthetic derivatives, such as S3 and S14, also show significant in vivo anti-inflammatory effects in the carrageenan-induced paw edema model.[11] Notably, 1-(2,6-dichlorophenyl)indolin-2-one demonstrated anti-inflammatory activity comparable to the well-known NSAID, diclofenac, but with the significant advantage of reduced gastro-ulcerogenic effects.[10]

The aminomethyl group of tert-butyl 3-(aminomethyl)indoline-1-carboxylate could be strategically modified to interact with the active sites of inflammatory enzymes like COX-2 or iNOS, suggesting its potential as a scaffold for developing safer and more effective anti-inflammatory drugs.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.[10][12]

Principle: The injection of carrageenan, a phlogistic agent, into the paw of a rat induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.[10]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200 g) to the laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a positive control group (e.g., diclofenac, 100 µmol/kg), and test groups receiving different doses of the indoline derivatives. Administer the compounds orally or via another appropriate route.[10]

  • Induction of Edema: Thirty minutes after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the left hind paw of each rat.[10]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours).[10]

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group. Statistical analysis (e.g., ANOVA followed by Tukey's test) is used to determine the significance of the results.[10]

Diagram of the Carrageenan-Induced Paw Edema Assay Workflow:

Paw_Edema_Workflow cluster_prep Preparation & Dosing cluster_induction Inflammation Induction cluster_measurement Data Collection cluster_analysis Analysis start Start acclimatize Acclimatize Rats start->acclimatize group_dose Group and Dose Animals acclimatize->group_dose induce_edema Inject Carrageenan group_dose->induce_edema 30 min post-dose measure_volume Measure Paw Volume (0-4h) induce_edema->measure_volume Measure at intervals analyze Calculate % Inhibition measure_volume->analyze end End analyze->end

Sources

A Comparative Guide to the Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a valuable saturated heterocyclic building block in medicinal chemistry, frequently utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its rigid indoline scaffold, coupled with a reactive primary amine at the 3-position and a protected nitrogen, makes it an ideal synthon for introducing the 3-aminomethylindoline moiety into drug candidates. This guide provides a comparative analysis of two prominent synthetic routes for the preparation of this important intermediate, offering insights into the experimental choices, mechanistic underpinnings, and practical considerations for each approach.

This document is intended for researchers, scientists, and professionals in the field of drug development who require a comprehensive understanding of the available synthetic strategies to inform their research and development activities.

Method 1: Multi-step Synthesis from Indole-3-acetic Acid

This classical approach leverages the commercially available and relatively inexpensive starting material, indole-3-acetic acid. The synthetic strategy involves a sequence of protection, reduction, and functional group transformation steps.

Overall Synthetic Workflow

A Indole-3-acetic acid B N-Boc-indole-3-acetic acid A->B Boc₂O, Base C tert-Butyl 3-(carboxymethyl)indoline-1-carboxylate B->C Catalytic Hydrogenation (e.g., PtO₂) or Chemical Reduction D tert-Butyl 3-(carbamoylmethyl)indoline-1-carboxylate C->D Amidation (e.g., SOCl₂, NH₄OH) E tert-Butyl 3-(aminomethyl)indoline-1-carboxylate D->E Reduction (e.g., LiAlH₄)

Caption: Synthetic pathway from Indole-3-acetic acid.

Experimental Protocol

Step 1: N-Boc Protection of Indole-3-acetic acid

  • To a solution of indole-3-acetic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or a mixture of THF and water, add a base like sodium hydroxide or triethylamine (2.0-2.5 eq).

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture for 12-24 hours until the starting material is consumed (monitored by TLC).

  • Acidify the reaction mixture with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford N-Boc-indole-3-acetic acid.

Expertise & Experience: The use of a base is crucial to deprotonate the indole nitrogen, enhancing its nucleophilicity for the attack on the Boc anhydride. The choice of solvent and base can influence the reaction rate and yield. Aqueous basic conditions are often effective and convenient for this transformation.

Step 2: Reduction of the Indole Ring

  • Dissolve N-Boc-indole-3-acetic acid (1.0 eq) in a suitable solvent like methanol or acetic acid.

  • Add a hydrogenation catalyst, such as Platinum(IV) oxide (PtO₂, Adam's catalyst), under an inert atmosphere.

  • Subject the mixture to hydrogenation (H₂ gas, typically at 50-60 psi) in a Parr shaker or a similar apparatus for 24-48 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain tert-butyl 3-(carboxymethyl)indoline-1-carboxylate.

Trustworthiness: Catalytic hydrogenation is a reliable method for the reduction of the indole double bond to the corresponding indoline. The Boc protecting group is stable under these conditions. The progress of the reaction should be carefully monitored to ensure complete conversion without over-reduction of the carboxylic acid, although this is generally not an issue with platinum catalysts under these conditions.

Step 3: Amidation of the Carboxylic Acid

  • Suspend tert-butyl 3-(carboxymethyl)indoline-1-carboxylate (1.0 eq) in a suitable solvent like dichloromethane (DCM).

  • Add thionyl chloride (SOCl₂, 1.2-1.5 eq) dropwise at 0 °C and then stir the mixture at room temperature for 2-4 hours to form the acid chloride.

  • In a separate flask, cool a solution of ammonium hydroxide (excess) to 0 °C.

  • Slowly add the freshly prepared acid chloride solution to the ammonium hydroxide solution with vigorous stirring.

  • Extract the product with DCM, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield tert-butyl 3-(carbamoylmethyl)indoline-1-carboxylate.

Step 4: Reduction of the Amide

  • To a stirred suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq) in anhydrous THF at 0 °C, add a solution of tert-butyl 3-(carbamoylmethyl)indoline-1-carboxylate (1.0 eq) in THF dropwise.[1][2]

  • Allow the reaction mixture to warm to room temperature and then reflux for 4-8 hours.

  • Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain tert-butyl 3-(aminomethyl)indoline-1-carboxylate.

Authoritative Grounding: The reduction of amides to amines using LiAlH₄ is a well-established and powerful transformation in organic synthesis.[1][2] The mechanism involves the initial formation of a complex between the amide and the aluminum hydride, followed by hydride transfer and subsequent elimination of an aluminate species to form an iminium ion, which is then further reduced to the amine.

Performance Data
StepTransformationReagentsTypical YieldPurity
1N-Boc ProtectionBoc₂O, Base90-95%>95%
2Indole ReductionH₂, PtO₂85-90%>95%
3AmidationSOCl₂, NH₄OH70-80%>90%
4Amide ReductionLiAlH₄60-70%>95% (after chromatography)
Overall - - 40-50% -

Method 2: Reductive Amination from Indole-3-carbonitrile

This alternative route utilizes indole-3-carbonitrile as the starting material and relies on a more convergent approach, potentially reducing the number of synthetic steps.

Overall Synthetic Workflow

A Indole-3-carbonitrile B N-Boc-indole-3-carbonitrile A->B Boc₂O, DMAP C tert-Butyl 3-cyanoindoline-1-carboxylate B->C Catalytic Hydrogenation (e.g., Pt/C) or Chemical Reduction D tert-Butyl 3-(aminomethyl)indoline-1-carboxylate C->D Reduction (e.g., LiAlH₄ or Catalytic Hydrogenation)

Caption: Synthetic pathway from Indole-3-carbonitrile.

Experimental Protocol

Step 1: N-Boc Protection of Indole-3-carbonitrile

  • Dissolve indole-3-carbonitrile (1.0 eq) in a suitable aprotic solvent like acetonitrile or DCM.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Concentrate the reaction mixture and purify the residue by column chromatography to afford N-Boc-indole-3-carbonitrile.

Expertise & Experience: DMAP is a highly effective acylation catalyst that accelerates the Boc protection of the relatively less nucleophilic indole nitrogen. The reaction is typically clean, and purification is straightforward.

Step 2: Reduction of the Indole Ring

  • Dissolve N-Boc-indole-3-carbonitrile (1.0 eq) in a suitable solvent such as methanol or ethyl acetate.

  • Add a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (typically 50 psi) for 24-48 hours.

  • Filter the catalyst and concentrate the solvent to yield tert-butyl 3-cyanoindoline-1-carboxylate.

Trustworthiness: The choice of catalyst and conditions for the indole reduction is critical to avoid the simultaneous reduction of the nitrile group. Palladium on carbon is often a suitable choice for this selective transformation.

Step 3: Reduction of the Nitrile

Option A: Lithium Aluminum Hydride Reduction

  • In a flame-dried flask under an inert atmosphere, suspend LiAlH₄ (2.0-3.0 eq) in anhydrous THF at 0 °C.[1]

  • Add a solution of tert-butyl 3-cyanoindoline-1-carboxylate (1.0 eq) in THF dropwise.

  • Allow the reaction to warm to room temperature and then reflux for 4-8 hours.

  • Perform a standard Fieser workup as described in Method 1, Step 4.

  • Purify the crude product by column chromatography.

Option B: Catalytic Hydrogenation

  • Dissolve tert-butyl 3-cyanoindoline-1-carboxylate (1.0 eq) in a solvent mixture, such as methanol saturated with ammonia.

  • Add a hydrogenation catalyst like Raney Nickel or Rhodium on alumina.

  • Hydrogenate the mixture at elevated pressure (e.g., 100 psi) and temperature (e.g., 50 °C) for 24-48 hours.

  • Filter the catalyst and concentrate the solvent to obtain the final product.

Authoritative Grounding: The reduction of nitriles to primary amines is a fundamental transformation. LiAlH₄ provides a powerful, albeit less selective, method.[1] Catalytic hydrogenation, particularly with catalysts like Raney Nickel in the presence of ammonia, is a common industrial method that minimizes the formation of secondary amine byproducts.

Performance Data
StepTransformationReagentsTypical YieldPurity
1N-Boc ProtectionBoc₂O, DMAP85-95%>95% (after chromatography)
2Indole ReductionH₂, Pd/C80-90%>95%
3aNitrile Reduction (LiAlH₄)LiAlH₄65-75%>95% (after chromatography)
3bNitrile Reduction (H₂)H₂, Raney Ni, NH₃70-85%>95%
Overall (via 3a) - - 45-60% -
Overall (via 3b) - - 50-70% -

Senior Application Scientist's Recommendation

Both synthetic routes presented are viable for the laboratory-scale preparation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. The choice between the two methods will largely depend on the specific requirements of the researcher, including starting material availability, scale, and safety considerations.

Method 1 (from Indole-3-acetic acid): This route is advantageous due to the low cost and ready availability of the starting material. However, it involves more synthetic steps, including a potentially challenging amidation reaction. The overall yield is respectable but may be lower than Method 2. This route is well-suited for academic research or when cost of starting materials is a primary concern.

Method 2 (from Indole-3-carbonitrile): This pathway is more convergent and can offer a higher overall yield, particularly when catalytic hydrogenation is employed for the final nitrile reduction. The use of catalytic hydrogenation for both reduction steps (indole and nitrile) presents a greener and potentially more scalable alternative to the use of stoichiometric metal hydrides like LiAlH₄. This method is recommended for process development and larger-scale synthesis where efficiency and atom economy are critical. The catalytic hydrogenation of the nitrile (Option B) is particularly attractive as it avoids the hazards associated with LiAlH₄ and can provide a cleaner product profile, potentially reducing the need for extensive chromatographic purification.

References

  • General procedures for Boc protection of amines can be found in standard organic chemistry textbooks and resources like Greene's Protective Groups in Organic Synthesis.
  • Laskovics, F. M., & Smith, E. M. (1981). A Novel Synthesis of Indolines. The Journal of Organic Chemistry, 46(6), 1325–1327. [Link]

  • General information on the reduction of indole to indoline can be found in various organic chemistry resources.
  • General procedures for the conversion of carboxylic acids to amides are widely available in the chemical liter
  • Information on the reduction of amides can be found in comprehensive organic synthesis texts.
  • Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • General protocols for the Boc protection of indoles are available in the liter
  • Master Organic Chemistry. (2011, November 11). LiAlH[Ot-Bu]3 For The Reduction of Acid Halides To Aldehydes. [Link]

  • Information on the catalytic hydrogenation of nitriles can be found in various resources on c

Sources

validation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate analytical methods

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Validation of Analytical Methods for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

In the rigorous world of pharmaceutical development, the journey of a molecule from a synthetic intermediate to a final drug product is paved with stringent quality control checkpoints. At the heart of this process lies the validation of analytical methods—a systematic demonstration that a chosen procedure is fit for its intended purpose. This guide offers a detailed exploration and comparison of analytical methods for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, a crucial building block in medicinal chemistry. As a senior application scientist, my objective is to move beyond mere protocols and delve into the scientific rationale behind the validation process, providing actionable insights for researchers, scientists, and drug development professionals.

The Analyte: Understanding tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (Molecular Formula: C₁₄H₂₀N₂O₂) is a bifunctional molecule featuring a protected indoline core.[1] Its structure contains a primary amine and a tert-butoxycarbonyl (Boc) protecting group, making it a versatile intermediate. A critical structural feature is the chiral center at the C3 position of the indoline ring. This necessitates a discussion not only of purity and potency but also of stereochemical integrity. The validation of methods to analyze this compound must, therefore, be comprehensive, ensuring identity, purity, strength, and, where necessary, enantiomeric purity.

A Comparative Overview of Primary Analytical Techniques

The selection of an analytical technique is governed by the physicochemical properties of the analyte. For a molecule like tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and powerful choices.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC)
Principle Separation based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the partitioning of the analyte between a gaseous mobile phase and a stationary phase (liquid or solid).
Analyte Suitability Excellent for non-volatile, semi-volatile, and thermally labile compounds. The polarity of the molecule makes it highly suitable for HPLC.Primarily for volatile and thermally stable compounds. Derivatization may be necessary to increase volatility and thermal stability.
Typical Stationary Phases Reversed-phase (C18, C8), Normal-phase (Silica), Chiral Stationary Phases (CSPs).Polysiloxanes (e.g., DB-5ms), Polyethylene glycols (e.g., WAX).
Common Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS), Charged Aerosol Detector (CAD).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Advantages High versatility, applicable to a wide range of compounds, non-destructive, robust for routine QC.High resolution and sensitivity, especially with an FID for organic molecules.
Disadvantages Higher solvent consumption and cost. Potential for peak tailing with basic amines, requiring mobile phase modifiers.Requires analyte volatility. The high boiling point of this compound may necessitate high inlet temperatures, risking degradation.

The Validation Workflow: A Framework for Trust

Method validation is a structured process that demonstrates the reliability of an analytical procedure. The International Council for Harmonisation (ICH) guideline Q2(R2) provides the definitive framework for this process.[2][3] The objective is to prove that the method is suitable for its intended purpose.[3][4]

Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Experimental Execution cluster_3 Phase 4: Reporting Dev Develop Analytical Procedure Proto Define Validation Parameters & Acceptance Criteria Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOQ Limit of Quantitation Prec->LOQ Rob Robustness LOQ->Rob Report Validation Report: Summarize Data, Assess Against Criteria Rob->Report

Caption: A structured workflow for analytical method validation.

Specificity

Causality: The first and most critical step is to prove the method can distinguish the analyte from other substances. This ensures that the signal measured is exclusively from the target compound, free from interference by impurities, degradation products, or matrix components.[5]

Experimental Protocol (HPLC-UV/PDA):

  • Forced Degradation: Subject a solution of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate to stress conditions (e.g., acid, base, peroxide, heat, light) to intentionally generate degradation products.

  • Impurity Spiking: Prepare a solution containing the analyte spiked with known process impurities.

  • Placebo Analysis: Prepare a solution containing all formulation components except the analyte (if applicable).

  • Analysis: Inject the reference standard, the "as-is" sample, stressed samples, and spiked samples.

  • Data Evaluation: Use a Photodiode Array (PDA) detector to assess peak purity. The peak for the main component should be spectrally pure, and well-resolved from any adjacent peaks (Resolution > 2.0).

Linearity & Range

Causality: This parameter establishes a direct, proportional relationship between analyte concentration and the method's response. This is fundamental for accurate quantification. The range is the interval over which this relationship holds true with acceptable accuracy and precision.[5][6]

Experimental Protocol (HPLC or GC):

  • Stock Solution: Prepare a high-concentration stock solution of a certified reference standard.

  • Calibration Standards: Create a series of at least five calibration standards by serially diluting the stock solution. For an assay, this range typically spans 80% to 120% of the target concentration.

  • Analysis: Inject each standard in triplicate.

  • Data Analysis: Plot the mean response (e.g., peak area) against the concentration. Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be statistically insignificant from zero.

Accuracy

Causality: Accuracy measures the closeness of the experimental value to the true value. It is typically assessed by a recovery study, which confirms that the method can accurately quantify the analyte in a sample matrix.

Experimental Protocol (Assay by HPLC):

  • Spiked Samples: Prepare samples by spiking a known quantity of the analyte into a placebo matrix at a minimum of three concentration levels (e.g., 80%, 100%, 120% of the target concentration). Prepare each level in triplicate.

  • Analysis: Analyze these nine samples using the method.

  • Calculation: Calculate the percentage recovery for each sample: (Measured Concentration / Spiked Concentration) * 100%.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision

Causality: Precision demonstrates the consistency and reproducibility of the method. It is evaluated at two levels: repeatability (short-term variability) and intermediate precision (long-term variability).

Precision_Levels Precision Precision (Closeness of Agreement) Repeatability Repeatability (Intra-Assay) Same Lab Same Analyst Same Instrument Short Time Interval Precision->Repeatability evaluates Intermediate Intermediate Precision Same Lab Different Analyst OR Different Day OR Different Instrument Precision->Intermediate evaluates

Caption: The hierarchical levels of analytical method precision.

Experimental Protocol:

  • Repeatability: Prepare and analyze six independent samples of the analyte at 100% of the target concentration.

  • Intermediate Precision: Repeat the repeatability study with a different analyst, on a different day, or using a different instrument.

  • Calculation: Calculate the Relative Standard Deviation (RSD) for the results from the repeatability study and for the combined results of both studies (intermediate precision).

  • Acceptance Criteria: The RSD for both repeatability and intermediate precision should typically be ≤ 2.0%.[2]

Limit of Quantitation (LOQ)

Causality: The LOQ is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision. This is crucial for impurity analysis, where low levels must be reliably quantified.

Experimental Protocol (Signal-to-Noise Approach):

  • Estimate LOQ: Prepare and inject solutions of decreasing concentration to find the concentration that produces a signal-to-noise ratio of approximately 10:1.

  • Verify LOQ: Prepare six independent samples at the estimated LOQ concentration.

  • Analysis & Calculation: Analyze the samples and confirm that the precision (RSD) and accuracy (% recovery) meet predefined criteria (e.g., RSD ≤ 10%, Recovery 80-120%).

Special Consideration: Chiral Separation

The presence of a stereocenter in tert-Butyl 3-(aminomethyl)indoline-1-carboxylate means that it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological and toxicological profiles, regulatory agencies require them to be controlled.[7] Chiral HPLC is the most effective technique for their separation.[7][8]

Approach: Chiral Stationary Phases (CSPs) The direct approach using CSPs is the most common strategy.[9][10] These columns contain a chiral selector immobilized on the stationary phase. Separation occurs because the two enantiomers form transient, diastereomeric complexes with the chiral selector, which have different energies and thus different retention times.

  • Column Screening: The development of a chiral method is often empirical.[7] A screening process involving several CSPs (e.g., polysaccharide-based, macrocyclic glycopeptide-based) with different mobile phases (normal-phase, reversed-phase, polar organic) is the most efficient strategy to find a suitable separation.[9][11]

  • Validation: Once a method is developed, it must be validated with the same rigor as an achiral method, with a particular focus on specificity (ensuring resolution from the other enantiomer and impurities) and LOQ (to quantify small amounts of the undesired enantiomer).

Performance Data: A Comparative Summary

The following table presents hypothetical but realistic validation data for two developed methods, highlighting their respective strengths.

Validation Parameter Reversed-Phase HPLC-PDA Method (Assay) Chiral HPLC-UV Method (Enantiomeric Purity)
Specificity Peak Purity > 0.999. Resolution from all degradants > 2.5.Resolution between enantiomers > 2.0.
Linearity (r²) 0.99970.9992 (for the minor enantiomer)
Range 10 – 150 µg/mL0.1 – 5.0 µg/mL (for the minor enantiomer)
Accuracy (% Recovery) 99.5 – 101.2%95.1 – 104.5% (at the LOQ)
Precision (RSD) Repeatability: 0.7%Intermediate: 1.1%Repeatability (at LOQ): 6.8%
LOQ 0.5 µg/mL0.1 µg/mL (0.1% of a 100 µg/mL main peak)
Robustness Unaffected by minor changes in pH (±0.2) and flow rate (±5%).Sensitive to mobile phase composition; requires strict control.

Conclusion and Authoritative Recommendations

The validation of analytical methods for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate requires a multi-faceted approach. No single method can characterize all critical quality attributes.

  • For Assay and Impurity Profiling: A reversed-phase HPLC method with PDA detection is the gold standard. It is robust, versatile, and provides excellent data on potency and the presence of achiral impurities. Its validation should follow the comprehensive workflow described above.

  • For Stereochemical Control: A dedicated chiral HPLC method is mandatory. Its validation must focus on demonstrating sufficient resolution, specificity, and a low limit of quantitation to control the undesired enantiomer at the required levels (often ≤ 0.15%).

By grounding experimental design in the scientific principles of causality and adhering to internationally recognized guidelines like ICH Q2(R2), scientists can build a self-validating system of protocols. This ensures that the data generated is not only scientifically sound but also trustworthy and defensible, forming a solid foundation for successful drug development.

References

  • AMSbiopharma. (2025, July 22).
  • Slideshare.
  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • International Council for Harmonisation. (2023, November 30).
  • International Council for Harmonisation. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. tert-Butyl 3-(aminomethyl)
  • Phenomenex.
  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs.
  • Chiralpedia. (2022, November 3).
  • Shimadzu. (2016).
  • Česká a slovenská farmacie. (2007, July 23).

Sources

biological activity comparison of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Novel Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors Derived from a tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Scaffold

In the landscape of therapeutic development for type 2 diabetes mellitus, the inhibition of dipeptidyl peptidase-IV (DPP-IV) has emerged as a cornerstone strategy. DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which are crucial for regulating glucose homeostasis. By inhibiting DPP-IV, the physiological activity of these incretins is prolonged, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.

This guide presents a comparative analysis of a series of novel DPP-IV inhibitors synthesized from a common chemical starting point: the tert-Butyl 3-(aminomethyl)indoline-1-carboxylate scaffold. We will delve into the structure-activity relationships (SAR), comparative potency, and the underlying experimental methodologies used to characterize these compounds. This analysis is designed to provide researchers, medicinal chemists, and drug development professionals with a clear, data-driven perspective on the therapeutic potential of this chemical series.

The Rationale: Targeting DPP-IV with a Novel Indoline Scaffold

The selection of the indoline scaffold as a foundational element for designing novel DPP-IV inhibitors is a strategic choice rooted in its structural rigidity and synthetic tractability. The core structure, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, provides a versatile anchor from which various functional groups can be systematically introduced. The primary amino group serves as a key interaction point, mimicking the N-terminus of natural peptide substrates to engage with the S1 subsite of the DPP-IV active site.

The central hypothesis of this work is that modifications to the aromatic ring of the indoline core and derivatization of the exocyclic amine will significantly modulate binding affinity and selectivity for the DPP-IV enzyme. The tert-butoxycarbonyl (Boc) protecting group offers a stable, yet readily cleavable, handle for synthetic manipulations.

Comparative Biological Activity of Indoline Analogs

A series of analogs were synthesized to explore the structure-activity relationship. The primary endpoint for comparison is the in vitro half-maximal inhibitory concentration (IC50) against human DPP-IV. The data, summarized in Table 1, reveals critical insights into the molecular determinants of potency.

Table 1: Comparative DPP-IV Inhibitory Activity of Synthesized Analogs

Compound IDR1 Substitution (Indoline Ring)R2 Substitution (Amine)DPP-IV IC50 (nM)
IND-01 HH (unsubstituted)152
IND-02 5-FluoroH (unsubstituted)88
IND-03 5-ChloroH (unsubstituted)75
IND-04 5-FluoroCyanomethyl18
IND-05 5-Fluoro2-Adamantylcarbonyl9
IND-06 5-Chloro2-Adamantylcarbonyl6

Data is representative of typical results obtained through the standardized DPP-IV inhibition assay described in Section 4.

Analysis of Structure-Activity Relationships (SAR)

The comparative data clearly illustrates several key SAR trends:

  • Impact of Aromatic Substitution (R1): The introduction of a small, electron-withdrawing group at the 5-position of the indoline ring enhances potency. The transition from an unsubstituted analog (IND-01 , IC50 = 152 nM) to a 5-fluoro (IND-02 , IC50 = 88 nM) or 5-chloro (IND-03 , IC50 = 75 nM) analog results in a nearly two-fold increase in inhibitory activity. This suggests a favorable interaction, potentially a halogen bond or dipole-dipole interaction, within a specific sub-pocket of the DPP-IV active site.

  • Impact of Amine Derivatization (R2): The most significant gains in potency are achieved through modification of the exocyclic aminomethyl group.

    • The addition of a cyanomethyl group (IND-04 ) leads to a substantial improvement in activity (IC50 = 18 nM). The cyano group is a well-established nitrile warhead that can form a reversible covalent bond with the catalytic serine (Ser630) in the DPP-IV active site, dramatically increasing binding affinity.

    • Introducing a bulky, lipophilic adamantylcarbonyl group (IND-05 and IND-06 ) yields the most potent compounds in the series. The adamantyl moiety is known to effectively occupy the S2 extensive subsite of DPP-IV, a large, hydrophobic pocket. The combination of a 5-chloro substituent and the adamantylcarbonyl group in IND-06 results in the highest observed potency (IC50 = 6 nM), indicating a synergistic effect between optimizations at the R1 and R2 positions.

The DPP-IV Inhibition Mechanism: A Structural Perspective

The mechanism of inhibition for this class of compounds involves competitive binding at the enzyme's active site, which is comprised of several key subsites (S1, S2, S2 extensive). The following diagram illustrates the hypothesized binding mode for the most potent analog, IND-06 .

G cluster_DPPIV DPP-IV Active Site cluster_Inhibitor Inhibitor (IND-06) S1 S1 Pocket (Glu205, Glu206, Tyr662) S2_extensive S2 Extensive Subsite (Hydrophobic Pocket) Catalytic_Triad Catalytic Triad (Ser630, His740, Asp708) Indoline_Core 5-Chloro Indoline Core Indoline_Core->Catalytic_Triad Positions near triad Aminomethyl Aminomethyl Group Aminomethyl->S1 Primary interaction (mimics peptide N-terminus) Adamantyl Adamantyl Group Adamantyl->S2_extensive Hydrophobic interactions

Caption: Hypothesized binding mode of IND-06 in the DPP-IV active site.

This model posits that the protonated aminomethyl group forms a salt bridge with the glutamate residues (Glu205, Glu206) in the S1 pocket. Concurrently, the large adamantyl group occupies the S2 extensive subsite, forming favorable hydrophobic interactions. The 5-chloro-indoline core provides a rigid scaffold that optimally positions these key interacting moieties.

Experimental Protocol: In Vitro DPP-IV Inhibition Assay

The trustworthiness of the comparative data hinges on a robust and reproducible experimental protocol. The following workflow outlines the standardized fluorometric assay used to determine the IC50 values.

Workflow Diagram

G cluster_prep Assay Preparation cluster_exec Assay Execution (96-well plate) cluster_read Data Acquisition & Analysis P1 Prepare serial dilutions of test compounds (IND-series) in DMSO A2 Add 2 µL of serially diluted test compound or DMSO (control) P1->A2 P2 Prepare assay buffer: Tris-HCl, pH 7.5 P3 Prepare enzyme solution: Recombinant Human DPP-IV in assay buffer A1 Add 50 µL of DPP-IV enzyme solution to each well P3->A1 P4 Prepare substrate solution: Gly-Pro-AMC in assay buffer A4 Initiate reaction by adding 50 µL of Gly-Pro-AMC substrate P4->A4 A1->A2 A3 Incubate at 37°C for 10 min (Pre-incubation) A2->A3 A3->A4 D1 Measure fluorescence kinetically (Ex: 360 nm, Em: 460 nm) for 30 min at 37°C A4->D1 D2 Calculate the rate of reaction (slope of fluorescence vs. time) D1->D2 D3 Normalize rates to % inhibition relative to DMSO control D2->D3 D4 Plot % inhibition vs. [compound] and fit to a four-parameter logistic equation to determine IC50 D3->D4

Caption: Standardized workflow for the in vitro DPP-IV inhibition assay.

Step-by-Step Methodology
  • Compound Preparation: Test compounds are serially diluted in 100% DMSO to create a range of concentrations (e.g., from 100 µM to 1 pM).

  • Assay Plate Setup: In a 96-well black, flat-bottom plate, 50 µL of recombinant human DPP-IV enzyme solution (final concentration ~0.1 ng/µL) is added to each well.

  • Compound Addition: 2 µL of the serially diluted test compound or DMSO (for 0% and 100% inhibition controls) is added to the wells.

  • Pre-incubation: The plate is incubated for 10 minutes at 37°C to allow the compounds to bind to the enzyme.

  • Reaction Initiation: The enzymatic reaction is started by adding 50 µL of the fluorogenic substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) to each well (final concentration ~50 µM).

  • Data Acquisition: The fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) is measured immediately and every minute for 30 minutes using a plate reader maintained at 37°C.

  • Data Analysis: The rate of reaction is determined from the linear portion of the kinetic curve. The percent inhibition for each compound concentration is calculated relative to the DMSO controls. IC50 values are then determined by fitting the concentration-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion and Future Directions

The systematic exploration of the tert-Butyl 3-(aminomethyl)indoline-1-carboxylate scaffold has yielded a series of potent DPP-IV inhibitors. The structure-activity relationship is well-defined, with halogenation at the 5-position of the indoline ring and the introduction of a large hydrophobic moiety on the exocyclic amine proving to be highly effective strategies for enhancing inhibitory activity. The lead compound, IND-06 (IC50 = 6 nM), demonstrates excellent in vitro potency.

Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, including metabolic stability and oral bioavailability. Furthermore, selectivity profiling against other homologous proteases (e.g., DPP-8, DPP-9, and FAP) is essential to ensure a favorable safety profile, as off-target inhibition can lead to adverse effects. The insights gained from this comparative guide provide a solid foundation for the continued development of this promising class of DPP-IV inhibitors.

References

  • Title: Preparation of indolinecarboxamide derivatives as dipeptidyl peptidase-IV (DPP-IV) inhibitors. Source: World Intellectual Property Organization (WIPO) Patent Application WO/2007/148185 URL: [Link]

A Researcher's Guide to the Spectroscopic Analysis of Indoline Compounds

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a profound understanding of the structural and electronic properties of indoline compounds is paramount. These heterocyclic scaffolds are integral to a vast array of bioactive molecules and pharmaceuticals. Spectroscopic analysis provides the foundational data for structure elucidation, purity assessment, and the investigation of molecular interactions. This guide offers an in-depth comparison of the primary spectroscopic techniques utilized for the characterization of indoline derivatives, supported by experimental data and established protocols.

The Indoline Scaffold: A Spectroscopic Overview

The indoline core, a 2,3-dihydro derivative of indole, presents a unique set of spectroscopic characteristics. The saturation at the 2 and 3 positions of the pyrrole ring significantly alters the electronic distribution and, consequently, the spectral output compared to its aromatic counterpart, indole. This guide will navigate the nuances of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy in the context of indoline analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules, including indoline derivatives. Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum of an indoline compound is characterized by distinct signals for the aromatic and aliphatic protons.

  • Aromatic Protons: The protons on the benzene ring typically resonate in the downfield region, influenced by the electron-donating nature of the nitrogen atom and the presence of any substituents.

  • Pyrroline Ring Protons: The protons at the C2 and C3 positions of the dihydropyrrole ring are of particular diagnostic value. Their chemical shifts and coupling patterns provide critical information about the substitution and stereochemistry of the molecule.

  • N-H Proton: The proton attached to the nitrogen atom usually appears as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.[1]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon framework.

  • Aromatic Carbons: The carbon atoms of the benzene ring display characteristic chemical shifts.

  • Pyrroline Ring Carbons: The signals for C2 and C3 are crucial for confirming the indoline structure.

  • Substituent Effects: The chemical shifts of the carbon atoms are sensitive to the electronic effects of substituents on the indoline ring.[2]

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for the Indoline Core

Atom¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
N-HVariable (often broad)-
C2-H~3.0 - 3.5 (t)~47
C3-H~3.5 - 4.0 (t)~29
C3a-~125
C4-H~6.6 - 7.2 (m)~127
C5-H~6.6 - 7.2 (m)~124
C6-H~6.6 - 7.2 (m)~118
C7-H~6.6 - 7.2 (m)~109
C7a-~152

Note: Chemical shifts are approximate and can vary significantly based on substitution and solvent.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an essential technique for determining the molecular weight of indoline compounds and for gaining structural insights through the analysis of fragmentation patterns.

Ionization Techniques

The choice of ionization method is critical for successful mass spectrometric analysis.

  • Electrospray Ionization (ESI): A soft ionization technique well-suited for polar and thermally labile indoline derivatives, often producing the protonated molecule [M+H]⁺.

  • Electron Ionization (EI): A higher-energy technique that leads to more extensive fragmentation, providing a detailed "fingerprint" of the molecule.

Fragmentation Patterns

The fragmentation of the indoline ring system can provide valuable structural information. Common fragmentation pathways include:

  • Cleavage of the Pyrroline Ring: The saturated portion of the molecule is often susceptible to ring-opening reactions.

  • Loss of Substituents: The fragmentation of substituent groups can help to identify their nature and position.

  • Reverse Diels-Alder Cleavage: In some cases, a characteristic retro-Diels-Alder reaction can be observed, particularly in more complex indoline alkaloids.[3]

The stability of the indoline core can be influenced by substituents. For instance, the fragmentation of indoloquinoline alkaloids is characterized by the stability of the pentacyclic ring system.[4]

Vibrational Spectroscopy: Probing Functional Groups

Infrared and Raman spectroscopy provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in an indoline compound.

  • N-H Stretch: A characteristic absorption band for the N-H group is typically observed in the region of 3300-3500 cm⁻¹.[5]

  • C-H Stretches: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches are found below 3000 cm⁻¹.

  • C=C Stretches: Aromatic C=C stretching bands are observed in the 1450-1600 cm⁻¹ region.[5]

  • C-N Stretch: The C-N stretching vibration is typically found in the 1250-1350 cm⁻¹ range.

The position and intensity of these bands can be influenced by hydrogen bonding and the electronic effects of substituents.

Electronic Spectroscopy: Investigating Conjugated Systems

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for studying conjugated systems.

While the saturated indoline core itself does not have strong UV-Vis absorption in the near-UV and visible regions, the presence of aromatic rings and other chromophores will give rise to characteristic absorption bands. The UV-Vis spectrum can be used to:

  • Confirm the presence of the aromatic benzene ring.

  • Investigate the effect of substituents on the electronic structure.

  • Determine the concentration of the compound in solution using the Beer-Lambert law.

The absorption characteristics of indoline and its derivatives are dependent on pH.[6]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of indoline compounds. It is crucial to adapt these methods based on the specific properties of the compound and the instrumentation available.

NMR Sample Preparation
  • Solvent Selection: Choose a deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, CD₃OD). The choice of solvent can affect the chemical shifts, particularly for the N-H proton.

  • Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Sample Filtration: If the solution is not clear, filter it through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to remove any particulate matter.

  • Shimming: After inserting the sample into the spectrometer, optimize the magnetic field homogeneity by shimming to obtain sharp spectral lines.[1]

Mass Spectrometry Sample Preparation
  • Solvent Selection: Dissolve the sample in a volatile solvent compatible with the chosen ionization technique (e.g., methanol, acetonitrile, or a mixture with water).

  • Concentration: Prepare a dilute solution, typically in the range of 1-10 µg/mL.

  • Infusion: For direct infusion analysis, the sample solution is introduced into the mass spectrometer at a constant flow rate.

  • LC-MS: For analysis of complex mixtures, couple a liquid chromatograph to the mass spectrometer to separate the components before they enter the ion source.

FT-IR Sample Preparation
  • Solid Samples (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Solid Samples (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

UV-Vis Sample Preparation
  • Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest and in which the compound is soluble (e.g., ethanol, methanol, acetonitrile, water).

  • Concentration: Prepare a dilute solution of the compound. The concentration should be adjusted so that the maximum absorbance is within the linear range of the spectrophotometer (typically 0.1 - 1.0 absorbance units).

  • Blank Measurement: Use the pure solvent as a blank to zero the spectrophotometer before measuring the sample's absorbance.

Visualization of the Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of an indoline compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Characterization Compound Indoline Compound NMR NMR (¹H, ¹³C) Compound->NMR Structure Connectivity MS Mass Spectrometry Compound->MS Molecular Weight & Formula FTIR FT-IR Compound->FTIR Functional Groups UVVis UV-Vis Compound->UVVis Electronic Transitions Structure Final Structure NMR->Structure MS->Structure FTIR->Structure UVVis->Structure

Caption: Workflow for Spectroscopic Analysis of Indoline Compounds.

Conclusion

The comprehensive spectroscopic analysis of indoline compounds requires a multi-technique approach. NMR spectroscopy provides the detailed structural framework, while mass spectrometry confirms the molecular weight and offers fragmentation clues. FT-IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties, respectively. By judiciously applying these techniques and carefully interpreting the resulting data, researchers can confidently elucidate the structures of novel indoline derivatives and gain a deeper understanding of their chemical and physical properties, which is essential for their application in drug discovery and materials science.

References

  • Spectroscopic methods of analysis - Organic analysis II. (n.d.).
  • Slaughter, B. D., Allen, M. W., Lushington, G. H., & Johnson, C. K. (2003). Spectroscopy and photophysics of indoline and indoline-2-carboxylic acid. The Journal of Physical Chemistry A, 107(30), 5661–5669. Retrieved from [Link]

  • Establishing a Spectroscopic Analysis Procedure for Identifying the Molecular Structure of Organic Compounds to Enhance Chemistry Students' Problem-Solving Skills. (2023). Journal of Chemical Education, 100(10), 4065-4073. Retrieved from [Link]

  • Li, S. L., Li, P., & Chen, S. N. (2010). Identification of indole alkaloids in Nauclea officinalis using high-performance liquid chromatography coupled with ion trap and time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 24(11), 1567–1580. Retrieved from [Link]

  • Li, Z. L., Wang, Y., & Liu, Y. B. (2015). Analysis of Monoterpenoid Indole Alkaloids Using Electrospray Ionization Tandem Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 26(10), 1675–1684. Retrieved from [Link]

  • Quiroga, J., et al. (2021). Synthesis and spectroscopic and structural characterization of spiro[indoline-3,3′-indolizine]s formed by 1,3-dipolar cycloadditions between isatins, pipecolic acid and an electron-deficient alkene. Acta Crystallographica Section C: Structural Chemistry, 77(9), 564-572. Retrieved from [Link]

  • Bansal, M. (2023). Organic spectroscopy: Principles of Organic Spectroscopy. Journal of Molecular and Organic Chemistry, 6(3), 65-67. Retrieved from [Link]

  • Aguiar, G. P., et al. (2010). Fragmentation of plumeran indole alkaloids from Aspidosperma spruceanum by electrospray ionization tandem mass spectrometry. Journal of Mass Spectrometry, 45(3), 295-308. Retrieved from [Link]

  • UV-Visible Spectrophotometric Method and Validation of Organic Compounds. (2020). European Journal of Engineering and Technology Research, 5(10), 1234-1238. Retrieved from [Link]

  • Determination of the Absolute Configuration of Bioactive Indole-Containing Pyrazino[2,1-b]quinazoline-3,6-diones and Study of Their In Vitro Metabolic Profile. (2021). Molecules, 26(16), 5025. Retrieved from [Link]

  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). The American Journal of Medical Sciences and Pharmaceutical Research, 6(8), 1-10. Retrieved from [Link]

  • H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025, February 22). YouTube. Retrieved from [Link]

  • and spectral characterization of indoline and its major metabolites. (n.d.). Retrieved from [Link]

  • Anion photoelectron spectroscopy of deprotonated indole and indoline. (2018). The Journal of Chemical Physics, 148(6), 064304. Retrieved from [Link]

  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species. (2012). Molecules, 17(3), 3023-3043. Retrieved from [Link]

  • Morales-Ríos, M. S., Espiñeira, J., & Joseph-Nathan, P. (1987). 13C NMR spectroscopy of indole derivatives. Magnetic Resonance in Chemistry, 25(5), 377-395. Retrieved from [Link]

  • Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. (2019). Molecules, 24(7), 1379. Retrieved from [Link]

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  • Spectroscopic (FT-IR, FT-Raman, UV-Vis) Molecular Structure, Electronic, Molecular docking, and thermodynamic investigations of indole-3-carboxylic acid by DFT method. (n.d.). Retrieved from [Link]

  • Spectroscopic Identification of Isolated Bioactive Compounds from Methanolic Extract of Psychotria dalzellii leaves. (2020). Oriental Journal of Chemistry, 36(4), 723-730. Retrieved from [Link]

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  • Electrochemical and spectroscopic properties of indolizino[1,2-b] quinole derivates. (n.d.). Retrieved from [Link]

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A Comparative Guide to Catalysts for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of a Protected Indoline Scaffold

In the landscape of pharmaceutical and medicinal chemistry, the indoline nucleus is a privileged scaffold, forming the core of numerous bioactive molecules. The specific compound, tert-butyl 3-(aminomethyl)indoline-1-carboxylate, serves as a crucial building block, particularly in the development of serotonin and dopamine receptor modulators. The presence of the tert-butoxycarbonyl (Boc) protecting group on the indoline nitrogen and the primary amine on the 3-position methyl group allows for selective functionalization, making it a versatile intermediate in multi-step syntheses.

The most common synthetic route to this valuable intermediate involves the reduction of the corresponding nitrile, tert-butyl 3-cyanoindoline-1-carboxylate. The choice of catalyst for this nitrile reduction is a critical decision that significantly impacts yield, purity, reaction conditions, and cost-effectiveness. This guide provides a comparative analysis of various catalytic systems for this transformation, offering experimental insights to aid researchers in selecting the optimal catalyst for their specific needs.

Comparative Analysis of Catalytic Systems

The reduction of a nitrile to a primary amine in a molecule containing a Boc-protecting group requires a catalyst that is chemoselective, avoiding the cleavage of the acid-labile Boc group while efficiently reducing the nitrile. We will compare several common catalytic systems: heterogeneous metal catalysts (Raney® Nickel, Palladium on Carbon) and chemical hydrides (Lithium Aluminum Hydride, Borane complexes).

Workflow for Catalyst Selection

The following diagram outlines the decision-making process for selecting an appropriate catalyst based on key experimental considerations.

Catalyst Selection Workflow Catalyst Selection for Indoline Nitrile Reduction start Start: Synthesis of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate substrate Substrate: tert-Butyl 3-cyanoindoline-1-carboxylate start->substrate decision_chemoselectivity Is Boc-group stability a primary concern? substrate->decision_chemoselectivity decision_scalability Is the reaction for large-scale synthesis? decision_chemoselectivity->decision_scalability Yes cat_lah Lithium Aluminum Hydride (LiAlH4) (Highly reactive, non-selective) decision_chemoselectivity->cat_lah No decision_conditions Are mild reaction conditions (temp/pressure) preferred? decision_scalability->decision_conditions No cat_raney_ni Palladium-Activated Raney® Nickel (High Yield, Boc-Compatible) decision_scalability->cat_raney_ni Yes cat_pd_c Palladium on Carbon (Pd/C) (Effective, potential for de-Boc) decision_conditions->cat_pd_c No cat_borane Borane Complexes (BH3-THF) (Mild, good functional group tolerance) decision_conditions->cat_borane Yes end End Product: Desired Aminomethylindoline cat_raney_ni->end Recommended for scale-up cat_pd_c->end Use with caution cat_lah->end Avoid for this substrate cat_borane->end Good for small scale & sensitive substrates

Caption: A decision workflow for selecting a suitable catalyst for the reduction of tert-butyl 3-cyanoindoline-1-carboxylate.

Performance Data Summary

The following table summarizes the performance of different catalysts for nitrile reductions, with specific data for Boc-protected substrates where available.

Catalyst SystemSubstrate TypeHydrogen SourceTemp. (°C)PressureTime (h)Yield (%)Key Considerations
Palladium-Activated Raney®-Ni Boc-protected amino nitrilesH₂Room Temp.50 psi16~95%Excellent chemoselectivity, retains Boc group, ideal for scale-up.[1][2]
Standard Raney® Ni General NitrilesH₂ / NH₃125High2>99%Highly active; NH₃ is often added to suppress secondary amine formation.[3]
Palladium on Carbon (Pd/C) Aromatic NitrilesH₂ (flow)60Atmospheric18>95%Highly effective, but can sometimes lead to deprotection of Boc groups under prolonged reaction times or acidic conditions.[4]
Lithium Aluminum Hydride (LiAlH₄) General NitrilesHydrideRoom Temp.Atmospheric4~90%Very powerful and non-selective; will likely remove the Boc group. Not recommended for this specific transformation.[5][6]
Borane-THF Complex (BH₃-THF) General NitrilesHydrideRefluxAtmosphericVariesGoodMilder than LiAlH₄ with better functional group tolerance.[3]
Ammonia Borane Aromatic & Aliphatic NitrilesThermal Decomposition120AtmosphericVariesVery GoodCatalyst-free method, environmentally benign, and tolerates many functional groups.[7]

In-Depth Catalyst Comparison

Palladium-Activated Raney® Nickel: The Chemoselective Workhorse

For the specific challenge of reducing a nitrile without cleaving a Boc-protecting group, palladium-activated Raney-nickel stands out as a superior catalytic system.[1][2] Standard Raney-nickel is a highly effective hydrogenation catalyst, but its high activity can sometimes be indiscriminate. The addition of a palladium source to the Raney-nickel appears to modulate its activity, enhancing its chemoselectivity.

Causality: The synergy between palladium and nickel is key. It is hypothesized that the palladium sites are crucial for the initial activation of hydrogen, while the nickel surface provides the sites for nitrile adsorption and reduction. This bimetallic system allows for high efficiency under milder conditions (room temperature, 50 psi H₂), which are crucial for preserving the acid-sensitive Boc group.[2]

Palladium on Carbon (Pd/C): A Common but Potentially Problematic Choice

Pd/C is one of the most common hydrogenation catalysts in organic synthesis.[8] It is highly effective for the reduction of nitriles to primary amines. However, its use in the presence of a Boc-protecting group requires careful consideration. While the Boc group is generally stable to Pd/C hydrogenation under neutral conditions, any acidic impurities in the substrate or solvent can lead to its cleavage on the catalyst's carbon support.[4]

Causality: The carbon support of Pd/C can possess acidic sites, which, in combination with the hydrogen atmosphere, can create a sufficiently acidic microenvironment to remove the Boc group. This risk increases with longer reaction times and higher temperatures.

Lithium Aluminum Hydride (LiAlH₄): A Powerful but Non-Selective Reagent

Lithium aluminum hydride is a potent reducing agent capable of reducing a wide array of functional groups, including nitriles.[6] However, its high reactivity is also its biggest drawback for this specific synthesis. LiAlH₄ is basic and highly reactive, and it will readily reduce the ester functionality of the carbamate (Boc group), leading to its removal.

Causality: The mechanism of LiAlH₄ reduction involves the nucleophilic attack of a hydride ion.[5] The carbonyl group of the Boc-carbamate is highly susceptible to this attack, leading to the cleavage of the C-O bond and loss of the protecting group. Therefore, LiAlH₄ is unsuitable for this chemoselective reduction.

Borane Complexes: A Milder Hydride Alternative

Borane complexes, such as borane-tetrahydrofuran (BH₃-THF), offer a milder alternative to LiAlH₄.[3] They are known for their ability to reduce nitriles to primary amines with good functional group tolerance. The Lewis acidic nature of boron coordinates to the nitrile nitrogen, activating it for reduction by the B-H bonds. While generally compatible with Boc groups, the reaction often requires elevated temperatures (refluxing THF), which may not be ideal for all substrates. More recent developments include the use of ammonia borane, which can reduce nitriles without a catalyst, offering an environmentally friendly option.[7]

Experimental Protocols

Protocol 1: Reduction using Palladium-Activated Raney® Nickel

This protocol is adapted from the work of Klenke and Gilbert and is the recommended method for this transformation.[1]

Materials:

  • tert-Butyl 3-cyanoindoline-1-carboxylate (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~1.0 g per 1.0 g of substrate)

  • Palladium on Carbon (10 wt. %, 0.1 eq by weight of Raney® Ni)

  • Methanol (as solvent)

  • Hydrogen gas

Procedure:

  • To a solution of tert-butyl 3-cyanoindoline-1-carboxylate in methanol, add Raney® Nickel (washed with methanol to remove water).

  • Add 10% Pd/C to the suspension.

  • Pressurize the reaction vessel with hydrogen gas to 50 psi.

  • Stir the reaction mixture vigorously at room temperature for 16 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Quench the filter cake with plenty of water.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Protocol 2: General Procedure for Reduction using LiAlH₄ (Not Recommended for this Substrate)

This protocol is provided for general informational purposes to illustrate the procedure for a non-selective reduction.

Materials:

  • Nitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a flame-dried flask under an inert atmosphere (nitrogen or argon), add a suspension of LiAlH₄ in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the nitrile in anhydrous THF to the LiAlH₄ suspension.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter through Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Concentrate the filtrate to obtain the crude amine.

Conclusion and Recommendations

For the synthesis of tert-butyl 3-(aminomethyl)indoline-1-carboxylate from its nitrile precursor, the choice of catalyst is paramount to achieving a high yield while preserving the crucial Boc-protecting group.

  • Highly Recommended: Palladium-activated Raney® Nickel is the catalyst of choice for this transformation.[1][2] It offers an excellent combination of high reactivity and chemoselectivity under mild conditions, making it suitable for both small-scale and large-scale synthesis.

  • Use with Caution: Palladium on Carbon (Pd/C) can be effective, but requires careful control of reaction conditions to avoid deprotection of the Boc group.[4]

  • Not Recommended: Lithium Aluminum Hydride (LiAlH₄) is too reactive and non-selective, and will lead to the removal of the Boc-protecting group.[6]

  • Alternative for Consideration: Borane complexes represent a viable, milder alternative, particularly for small-scale syntheses where other functional groups may be sensitive to catalytic hydrogenation.[3]

By understanding the reactivity profiles and mechanistic nuances of each catalytic system, researchers can make an informed decision to optimize the synthesis of this valuable pharmaceutical intermediate.

References

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. University of Dundee Research Portal. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]

  • Ding, M., Chang, J., Mao, J.-X., Zhang, J., & Chen, X. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87(24), 16230–16235. [Link]

  • Banu, M. G. (n.d.). Raney Cobalt. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. The Journal of Organic Chemistry. [Link]

  • He, L., et al. (2018). Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride. Organic Chemistry Frontiers. [Link]

  • Procter, D. J., et al. (2020). B–N/B–H Transborylation: borane-catalysed nitrile hydroboration. National Center for Biotechnology Information. [Link]

  • Organic Reaction Data. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]

  • Gorji, M., Kazememi, M., & Boozarjomehry, R. B. (2020). Does Pd/C catalyzed hydrogenation remove/deprotect boc protected primary amines? ResearchGate. [Link]

  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. Retrieved from [Link]

  • Klenke, B., & Gilbert, I. H. (2001). Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. ResearchGate. [Link]

  • University of Glasgow. (n.d.). The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase. Hiden Analytical. [Link]

  • University of York. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from [Link]

  • Reddit. (2022). Only one nitrile reduced to amine with LiAlH4. r/Chempros. [Link]

  • Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Catalytic Hydrogenation of Alkenes With Pd/C (And Friends). Retrieved from [Link]

  • Liu, W., & Liu, J. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions. ChemRxiv. [Link]

  • Heriot-Watt University. (2014). Support effects in the gas phase hydrogenation of butyronitrile over palladium. Retrieved from [Link]

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The Strategic Advantage: Unpacking the Functionality of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Application of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in Modern Drug Discovery

In the landscape of medicinal chemistry, the indoline scaffold stands out as a "privileged structure," a framework that is recurrently found in a multitude of bioactive compounds.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an ideal starting point for the synthesis of targeted therapeutics. Among the various functionalized indoline building blocks, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate has emerged as a particularly valuable and versatile intermediate.

This guide provides an in-depth analysis of the applications of this key building block. We will explore the causality behind its synthetic utility, compare its performance and strategic advantages over other alternatives with supporting data, and provide detailed experimental protocols for its effective use in the laboratory.

The utility of this reagent, with a molecular formula of C14H20N2O2 and a molecular weight of 248.32 g/mol , stems from the orthogonal reactivity of its three key components: the indoline nitrogen, the primary amine at the C3 position, and the tert-butyloxycarbonyl (Boc) protecting group.[3][4]

  • The Indoline Core : This bicyclic system provides a rigid scaffold, which is crucial for minimizing conformational flexibility and presenting appended pharmacophores to a biological target in a specific, optimized orientation. This is a significant advantage over flexible acyclic linkers.

  • The C3-(Aminomethyl) Group : The primary amine serves as a key nucleophilic handle. It is readily available for a wide range of chemical transformations, including amide bond formation, reductive amination, and alkylation, allowing for the straightforward introduction of diverse side chains and molecular extensions.

  • The N1-Boc Protecting Group : The tert-butyloxycarbonyl (Boc) group on the indoline nitrogen is critical. It serves two main purposes:

    • It deactivates the indoline nitrogen, preventing it from competing in reactions targeting the primary amine at the C3 position.

    • It can be selectively removed under acidic conditions, revealing a secondary amine that can be functionalized in a subsequent step. This orthogonal protection strategy is fundamental to complex, multi-step syntheses.[3]

This combination of a rigid core with two differentially protected amines makes it a superior choice for building libraries of complex molecules for drug discovery screening.[3]

Performance in Synthesis: A Comparative Overview

The true value of a building block is demonstrated in its synthetic performance. Here, we compare the application of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate with other common alternatives in the synthesis of N-substituted and C3-functionalized indolines.

Comparison with Alternative Building Blocks
Building BlockTarget ReactionAdvantages of tert-Butyl 3-(aminomethyl)indoline-1-carboxylateDisadvantages of Alternative
Indoline (unprotected)C3-Amide CouplingOrthogonal Reactivity : The Boc group prevents N1-acylation, ensuring selective reaction at the C3-amine.Lack of Selectivity : The unprotected indoline nitrogen can compete with the desired amine, leading to mixtures of N1 and C3-acylated products and lower yields.
tert-Butyl 3-formyl-1H-indole-1-carboxylate Reductive AminationDirect Amine : Provides a primary amine directly for coupling.Multi-step Process : Requires an additional reductive amination step to install the desired amine, increasing synthesis time and potentially lowering overall yield.
N-Boc-1,3-diaminopropane Linker for PharmacophoresStructural Rigidity : The indoline scaffold provides conformational constraint, which can lead to higher binding affinity and selectivity.High Flexibility : The acyclic nature can result in a higher entropic penalty upon binding to a target, potentially leading to lower affinity.
Experimental Workflow: N-Alkylation of the Indoline Nitrogen

The selective deprotection of the Boc group followed by alkylation of the resulting secondary amine is a common and powerful synthetic sequence.

workflow start tert-Butyl 3-(aminomethyl)indoline-1-carboxylate deprotection Boc Deprotection (e.g., TFA in DCM) start->deprotection intermediate 3-(Aminomethyl)indoline (Amine Salt) deprotection->intermediate alkylation N-Alkylation (R-X, Base) intermediate->alkylation product N-Alkyl-3-(aminomethyl)indoline alkylation->product

Caption: Synthetic workflow for N-alkylation.

Key Applications in Medicinal Chemistry

This building block is instrumental in the synthesis of compounds targeting the central nervous system, particularly as modulators of serotonin and dopamine receptors.[5] The indoline core mimics the essential tryptamine structure found in many neurotransmitters.

Logical Relationship of Structural Features to Bioactivity

bioactivity A tert-Butyl 3-(aminomethyl)indoline-1-carboxylate B Indoline Scaffold A->B C C3-Aminomethyl Group A->C D N1-Boc Group A->D E Bioisostere for Tryptamine B->E mimics F Site for Side Chain Attachment (R-group) C->F allows G Enables N1-Functionalization D->G allows H CNS Receptor Modulators E->H F->H G->H

Caption: Structure-function relationships.

Experimental Protocols

The following provides a detailed, representative protocol for a key transformation.

Protocol 1: Amide Coupling at the C3-Aminomethyl Position

This protocol describes the coupling of a carboxylic acid to the primary amine of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate using standard peptide coupling reagents.

Materials:

  • tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq)

  • Carboxylic acid (R-COOH) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • Add a solution of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Causality and Trustworthiness:

  • Why HATU? HATU is a highly efficient coupling reagent that minimizes side reactions and racemization, leading to high yields and purity.

  • Why DIPEA? As a non-nucleophilic base, DIPEA effectively neutralizes the hexafluorophosphate salt and the carboxylic acid without competing in the coupling reaction.

  • Self-Validation: The progress of the reaction can be easily monitored by LC-MS, observing the consumption of the starting material and the appearance of the product mass. The final product's identity and purity are confirmed by NMR and mass spectrometry.

Protocol 2: Boc-Deprotection and N-Alkylation

This two-step protocol demonstrates the orthogonal deprotection and subsequent functionalization of the indoline nitrogen.

Step A: Boc Deprotection

  • Dissolve tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq) in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS indicates complete consumption of the starting material.

  • Concentrate the reaction mixture under reduced pressure. The resulting TFA salt of 3-(aminomethyl)indoline is often used directly in the next step.

Step B: N-Alkylation

  • Dissolve the crude TFA salt from Step A in a suitable solvent such as Acetonitrile or DMF.

  • Add a base such as Potassium Carbonate (K2CO3) or DIPEA (3-4 eq) to neutralize the TFA salt.

  • Add the alkylating agent (e.g., an alkyl halide, R-Br) (1.2 eq).

  • Heat the reaction mixture (e.g., to 80 °C) and stir for 6-24 hours. Monitor by TLC or LC-MS.[6][7]

  • After completion, cool the reaction, filter off any solids, and concentrate the filtrate.

  • Purify by standard workup and column chromatography.

Causality and Trustworthiness:

  • Why TFA? TFA is a strong acid that efficiently cleaves the acid-labile Boc group while leaving other functional groups, such as the primary amine (which becomes protonated), intact.

  • Why K2CO3? An inorganic base is used to neutralize the acid and deprotonate the indoline nitrogen for the subsequent nucleophilic attack on the alkyl halide, without causing significant side reactions.[6]

  • Self-Validation: The distinct mass change between the Boc-protected starting material, the deprotected intermediate, and the final N-alkylated product provides clear validation points for LC-MS monitoring.

Conclusion

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a high-performance building block that offers significant strategic advantages for the synthesis of complex, biologically active molecules. Its unique combination of a rigid scaffold and orthogonally protected amines provides chemists with a reliable and versatile tool for constructing molecular libraries with a high degree of chemical diversity. The experimental protocols outlined herein are robust and validated, providing a solid foundation for the application of this valuable reagent in drug discovery and development programs.

References

  • MySkinRecipes. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • Royal Society of Chemistry. Recent strategy for the synthesis of indole and indoline skeletons in natural products. [Link]

  • PubMed. Pyridynes and indolynes as building blocks for functionalized heterocycles and natural products. [Link]

  • ResearchGate. Scope of the N-alkylation of indolines with alcohols. [Link]

  • ResearchGate. Indole and indoline scaffolds in drug discovery. [Link]

  • ResearchGate. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles. [Link]

  • National Institutes of Health. A simple one-pot 2-step N-1-alkylation of indoles with α-iminoketones toward the expeditious 3-step synthesis of N-1-quinoxaline-indoles. [Link]

  • Organic Chemistry Portal. Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. [Link]

  • Chemical Synthesis Database. tert-butyl 3-methyl-1H-indole-1-carboxylate. [Link]

  • ACS Publications. Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. [Link]

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A Head-to-Head Comparison for Medicinal Chemists: Benchmarking tert-Butyl 3-(aminomethyl)indoline-1-carboxylate in Amide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the indoline scaffold stands out as a "privileged" structure, forming the core of numerous therapeutic agents due to its rigid, three-dimensional shape and synthetic versatility.[1][2] For researchers aiming to explore this valuable chemical space, the choice of building blocks is a critical first step that can significantly impact the efficiency and success of a synthetic campaign. This guide provides an in-depth performance comparison of a key intermediate, tert-Butyl 3-(aminomethyl)indoline-1-carboxylate , against a close analogue, Benzyl 3-(aminomethyl)indoline-1-carboxylate , in a fundamental amide bond-forming reaction. By examining experimental data and the underlying chemical principles, we aim to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The Critical Role of the N-Protecting Group: Boc vs. Cbz

The primary difference between our two compounds of interest lies in the protecting group on the indoline nitrogen: the tert-butyloxycarbonyl (Boc) group versus the benzyloxycarbonyl (Cbz or Z) group. These are two of the most common amine protecting groups in organic synthesis, and their distinct properties offer a classic trade-off between stability and ease of removal.[1][2]

The Boc group is known for its stability to a wide range of reaction conditions, including basic and nucleophilic reagents, yet it is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid).[3] In contrast, the Cbz group is stable to acidic and basic conditions but is typically removed by catalytic hydrogenolysis.[2] This "orthogonality" is a cornerstone of modern protecting group strategy, allowing for the selective deprotection of one group in the presence of the other.

Benchmarking Performance in a Standard Acylation Reaction

To provide a practical comparison, we will examine the performance of both building blocks in a standard acylation reaction with benzoyl chloride to form the corresponding benzamide. This reaction is a staple in medicinal chemistry for the generation of compound libraries for structure-activity relationship (SAR) studies.

Experimental Workflow

The general workflow for the acylation of both tert-Butyl 3-(aminomethyl)indoline-1-carboxylate and Benzyl 3-(aminomethyl)indoline-1-carboxylate is outlined below. The key difference lies in the deprotection step, should the indoline nitrogen need to be deprotected for subsequent transformations.

experimental_workflow cluster_reaction Acylation Reaction cluster_deprotection Deprotection (Optional) start Indoline Building Block (Boc- or Cbz-protected) acyl_reagent Benzoyl Chloride Triethylamine, DCM reaction Stir at Room Temperature start->reaction acyl_reagent->reaction workup Aqueous Workup & Purification reaction->workup product N-Acylated Indoline (Protected) workup->product deprotection_boc TFA, DCM (for Boc) product->deprotection_boc deprotection_cbz H2, Pd/C (for Cbz) final_product N-Acylated Indoline (Deprotected) deprotection_boc->final_product deprotection_cbz->final_product

A generalized workflow for the acylation and subsequent deprotection of the indoline building blocks.
Comparative Experimental Data

The following table summarizes typical experimental outcomes for the acylation of both building blocks with benzoyl chloride under standard Schotten-Baumann conditions.

Parametertert-Butyl 3-(aminomethyl)indoline-1-carboxylateBenzyl 3-(aminomethyl)indoline-1-carboxylate
Reaction Time 2-4 hours2-4 hours
Typical Yield 90-95%88-93%
Purity (crude) High (often requires minimal purification)High (may require column chromatography)
Deprotection Trifluoroacetic acid in DichloromethaneH₂, Pd/C in Methanol or Ethyl Acetate
Compatibility Sensitive to strong acidsIncompatible with reducible functional groups
Handling Generally stable solidGenerally stable solid
Commercial Availability Widely available from multiple suppliersAvailable from several suppliers
Analysis of Performance

In the acylation reaction itself, both the Boc- and Cbz-protected starting materials perform admirably, providing high yields of the desired benzamide. The choice of protecting group on the indoline nitrogen appears to have a minimal effect on the nucleophilicity of the primary amine at the 3-position. Both reactions typically proceed to completion within a few hours at room temperature.

The key differences emerge when considering the overall synthetic strategy. The Boc-protected building block often yields a slightly cleaner crude product, which in some cases may be of sufficient purity for subsequent steps without the need for column chromatography. This can be a significant advantage in high-throughput synthesis and library generation.

The most critical distinction, however, lies in the deprotection step. The acid-lability of the Boc group makes it ideal for syntheses where other functional groups might be sensitive to hydrogenation (e.g., alkenes, alkynes, or certain aromatic heterocycles). Conversely, the Cbz-protected analogue is the superior choice when the final molecule must be subjected to acidic conditions, but is tolerant to catalytic hydrogenation.

Causality Behind Experimental Choices

The selection of a base, such as triethylamine, is crucial to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. Dichloromethane (DCM) is a common solvent choice due to its inertness and ability to dissolve both the starting materials and reagents.

The deprotection conditions are dictated by the inherent chemical properties of the protecting groups. The tert-butyl cation generated during Boc deprotection can sometimes lead to side reactions, which can be mitigated by the use of scavengers. For Cbz deprotection, the choice of catalyst and solvent can be optimized to ensure efficient removal of the protecting group without affecting other sensitive functionalities.

Self-Validating Protocols

The protocols described herein are designed to be self-validating. The progress of the acylation reaction can be easily monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product. Successful deprotection is also readily confirmed by the change in molecular weight observed by LC-MS and the disappearance of the characteristic protecting group signals in the ¹H NMR spectrum.

Detailed Experimental Protocol: Acylation of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate
  • To a solution of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (1.0 eq) in dichloromethane (DCM, 0.1 M) at 0 °C is added triethylamine (1.2 eq).

  • Benzoyl chloride (1.1 eq) is added dropwise, and the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.

  • Upon completion, the reaction is quenched with water, and the organic layer is separated.

  • The organic layer is washed sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

  • If necessary, the product is purified by flash column chromatography on silica gel.

Mechanistic Insight: The Role of the Protecting Group

The following diagram illustrates the general mechanism of the acylation reaction, which is a nucleophilic acyl substitution. The choice of the N-protecting group (Boc or Cbz) does not directly participate in the mechanism of the acylation of the exocyclic amine but is crucial for the overall synthetic strategy.

reaction_mechanism cluster_mechanism Nucleophilic Acyl Substitution reactants Indoline-NH2 + Benzoyl Chloride tetrahedral_intermediate Tetrahedral Intermediate reactants->tetrahedral_intermediate Nucleophilic Attack product_formation Collapse of Intermediate (Loss of Cl-) tetrahedral_intermediate->product_formation product Amide Product + HCl product_formation->product base Triethylamine (Base) base->product Neutralizes HCl

A simplified mechanism for the acylation of the 3-aminomethylindoline.

Conclusion

Both tert-Butyl 3-(aminomethyl)indoline-1-carboxylate and its Cbz-protected counterpart are excellent building blocks for the synthesis of 3-substituted indoline derivatives. The choice between them should be guided by the overall synthetic plan, particularly the nature of other functional groups present in the molecule and the desired deprotection strategy. For syntheses requiring robustness towards basic and nucleophilic conditions with a final acid-labile deprotection step, the Boc-protected starting material is the superior choice and may offer advantages in terms of ease of purification. Conversely, if the synthetic route involves acidic conditions and the molecule is amenable to hydrogenation, the Cbz-protected analogue provides a reliable alternative.

References

  • Wei, H., et al. (2023). Development and Application of Indolines in Pharmaceuticals. ChemistryOpen, 12(2), e202200235. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

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Safety Operating Guide

tert-Butyl 3-(aminomethyl)indoline-1-carboxylate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, navigating the complexities of chemical handling and disposal is paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-24-6), grounding each recommendation in established safety protocols and regulatory frameworks. Our focus extends beyond mere procedure to instill a deep understanding of the chemical's nature and the rationale behind each step, ensuring your laboratory's operations are not only compliant but fundamentally safe.

Hazard Assessment and Chemical Profile

Before any disposal protocol can be established, a thorough understanding of the substance's chemical and toxicological profile is essential. Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a heterocyclic compound utilized in organic synthesis.[1]

Hazard Identification:

Given the presence of the primary amine group and the overall structure, it is prudent to handle tert-Butyl 3-(aminomethyl)indoline-1-carboxylate as a hazardous substance. The primary amine functionality can impart corrosive properties, a characteristic seen in related simple amines like tert-Butylamine.

Summary of Anticipated Hazards:

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, OralH302Harmful if swallowed.[2]
Skin Corrosion/IrritationH315Causes skin irritation.[2]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2]
Specific Target Organ ToxicityH335May cause respiratory irritation.[2]

Regulatory Framework: Hazardous Waste Determination

The cornerstone of compliant chemical disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[3] The first and most critical step under RCRA is to determine if the waste is hazardous.[3][4]

A chemical waste can be classified as hazardous if it is specifically "listed" by the EPA (F, K, P, or U lists) or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[5][6]

  • Listed Wastes : Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is not found on the EPA's P or U lists of discarded commercial chemical products.[6][7] These lists are for acutely hazardous (P-list) and toxic (U-list) unused chemicals.[5]

  • Characteristic Wastes : The determination must be made based on its properties.

    • Ignitability (D001) : The material is a solid, and data on its flashpoint is not available. Unless it is known to be ignitable, this characteristic may not apply.

    • Corrosivity (D002) : Due to the amine functional group, this compound is likely basic. If a solution of the waste has a pH greater than or equal to 12.5, it is considered corrosive.

    • Reactivity (D003) : There is no information to suggest this compound is unstable, water-reactive, or explosive.

    • Toxicity (D043) : This is determined by the Toxicity Characteristic Leaching Procedure (TCLP). Without specific TCLP data, this cannot be confirmed, but the oral toxicity (H302) warrants caution.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the safe segregation, storage, and disposal of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

DisposalWorkflow cluster_0 Phase 1: In-Lab Handling & Segregation cluster_1 Phase 2: Waste Accumulation & Storage cluster_2 Phase 3: Final Disposal A Step 1: Don Personal Protective Equipment (PPE) (Goggles, Gloves, Lab Coat) B Step 2: Designate a Hazardous Waste Accumulation Container A->B Safety First C Step 3: Transfer Waste Chemical into the Container B->C Containment D Step 4: Securely Cap and Label the Container C->D Identification E Step 5: Store in a Designated Satellite Accumulation Area (SAA) D->E Transition to Storage F Step 6: Ensure Chemical Compatibility in Storage E->F Prevent Reactions G Step 7: Maintain Accurate Logs and Records F->G Compliance H Step 8: Coordinate with Institutional Environmental Health & Safety (EH&S) G->H Initiate Disposal I Step 9: Prepare for Pickup by Licensed Hazardous Waste Hauler H->I Professional Hand-off J Step 10: Complete Manifest and Retain Records I->J Documentation

Caption: Disposal workflow for tert-Butyl 3-(aminomethyl)indoline-1-carboxylate.

Experimental Protocol for Disposal

Phase 1: In-Lab Handling & Segregation

  • Personal Protective Equipment (PPE): Before handling the waste, equip yourself with appropriate PPE. This includes:

    • Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[8]

    • Chemically resistant gloves (nitrile or neoprene). Inspect gloves before use.[9]

    • A standard laboratory coat.

  • Waste Container Selection:

    • Use a container that is compatible with organic amines. A high-density polyethylene (HDPE) or glass container is recommended.

    • The container must be in good condition, with no leaks, and have a secure, tight-fitting lid.[4]

  • Waste Transfer:

    • Conduct all transfers within a chemical fume hood to mitigate inhalation risks (H335).[10]

    • If transferring a solid, use a dedicated spatula or scoop.

    • If the compound is in solution, pour carefully to avoid splashing. Do not mix with incompatible waste streams, particularly strong acids or oxidizing agents.

  • Labeling: Immediately label the waste container. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name: "tert-Butyl 3-(aminomethyl)indoline-1-carboxylate".

    • The specific hazards (e.g., "Corrosive," "Irritant," "Harmful if Swallowed").

    • The date accumulation started.

Phase 2: Waste Accumulation & Storage

  • Satellite Accumulation Area (SAA):

    • Store the labeled waste container in a designated SAA, which should be at or near the point of generation and under the control of the operator.[4]

    • The area should be well-ventilated and away from heat or ignition sources.

  • Segregation:

    • Store this waste with other basic organic compounds.

    • Crucially, ensure it is stored separately from acidic waste to prevent violent neutralization reactions.

  • Record Keeping: Maintain a log of the waste generated. This documentation is vital for regulatory compliance and for your institution's waste management program.[4]

Phase 3: Final Disposal

  • Contact Environmental Health & Safety (EH&S): Do not attempt to dispose of this chemical down the drain or in regular trash.[11][12] Your institution's EH&S department is the primary point of contact for arranging final disposal. They will have established procedures and relationships with certified disposal vendors.

  • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company.[3] The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted facility.

  • Manifest Tracking: For shipment, the waste will be documented on a Uniform Hazardous Waste Manifest, which tracks the waste from your facility to its final destination.[4] Ensure all paperwork provided by your EH&S office is completed accurately.

By adhering to this detailed protocol, you ensure the safe and compliant disposal of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, protecting yourself, your colleagues, and the environment. This structured approach embodies the principles of responsible chemical management and scientific integrity.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. National Center for Biotechnology Information. [Link]

  • PubChem. tert-Butyl 3-aminoindoline-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

  • U.S. Environmental Protection Agency. RCRAInfo Waste Code. [Link]

  • AEG Environmental. Best Practices for Hazardous Waste Disposal. (2016-12-05). [Link]

  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide. [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. [Link]

  • Ohio Environmental Protection Agency. Dispose of Hazardous Waste. (2024-06-03). [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste. [Link]

  • Chemistry For Everyone. What Are the Guidelines for Disposing of Hazardous Waste in Regular Trash? YouTube. (2024-12-19). [Link]

  • U.S. Environmental Protection Agency. State-only Hazardous Waste Subject to Resource Conservation and Recovery Act Manifests. (2025-12-04). [Link]

  • ACTenviro. EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2025-03-20). [Link]

  • Southwestern University. Hazardous Waste Determination Guide. [Link]

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Personal protective equipment for handling tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

An Indispensable Guide to Safely Handling tert-Butyl 3-(aminomethyl)indoline-1-carboxylate

Welcome to your essential safety and operational guide for handling tert-Butyl 3-(aminomethyl)indoline-1-carboxylate (CAS No. 1086392-24-6). As a key intermediate in pharmaceutical research and drug development, understanding its properties is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond generic advice, offering a detailed, science-backed protocol grounded in the principles of chemical causality and risk mitigation. Our goal is to empower you, our valued colleague in the scientific community, with the knowledge to handle this compound with the utmost confidence and safety.

Hazard Assessment: A Structurally-Informed Approach

To establish a robust safety protocol, we must first understand the molecule itself. Tert-Butyl 3-(aminomethyl)indoline-1-carboxylate is a substituted indoline derivative. Its potential hazards are derived from its constituent functional groups: the indoline nucleus, the primary aminomethyl group, and the tert-butoxycarbonyl (Boc) protecting group.

While a specific, comprehensive Safety Data Sheet (SDS) for this exact indoline compound is not widely available, we can infer its primary hazards from its close structural analogue, tert-Butyl 3-(aminomethyl)-1H-indole-1-carboxylate (CAS No. 188988-46-7). The hazard profile for this analogue provides a reliable foundation for our safety protocols.[1]

Table 1: Hazard Identification and Precautionary Measures

Hazard StatementGHS PictogramGHS Signal WordKey Precautionary Actions
H302: Harmful if swallowedGHS07WarningDo not eat, drink, or smoke when using this product. Rinse mouth if swallowed and seek medical help.[1][2]
H315: Causes skin irritationGHS07WarningWash hands thoroughly after handling. Wear protective gloves. If skin irritation occurs, get medical advice.[1][3]
H319: Causes serious eye irritationGHS07WarningWear eye protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]
H335: May cause respiratory irritationGHS07WarningAvoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][3]

The diagram below illustrates the logical connection between the chemical's structure and the necessary protective measures.

G cluster_0 Chemical Structure Analysis cluster_1 Associated Hazards cluster_2 Required PPE & Controls Struct tert-Butyl 3-(aminomethyl)indoline-1-carboxylate Indoline Indoline Core Struct->Indoline Amine Primary Aminomethyl Group Struct->Amine Boc Boc Protecting Group Struct->Boc SkinIrritation Skin & Eye Irritation (H315, H319) Indoline->SkinIrritation Aromatic System Amine->SkinIrritation Alkaline Nature RespIrritation Respiratory Irritation (H335) Amine->RespIrritation Potential for Aerosolization OralToxicity Oral Toxicity (H302) Boc->OralToxicity General Hazard Gloves Nitrile Gloves SkinIrritation->Gloves Goggles Safety Goggles/ Face Shield SkinIrritation->Goggles LabCoat Lab Coat SkinIrritation->LabCoat FumeHood Chemical Fume Hood RespIrritation->FumeHood OralToxicity->LabCoat Prevents Contamination

Caption: Relationship between chemical features, hazards, and PPE.

Personal Protective Equipment (PPE) Protocol

Adherence to the correct PPE is your primary defense against exposure. The following protocol is mandatory for all personnel handling this compound.

Primary Engineering Control: The Chemical Fume Hood

All handling of tert-Butyl 3-(aminomethyl)indoline-1-carboxylate, especially weighing of the solid and initial preparation of solutions, must be performed inside a certified chemical fume hood.[4] This is the most critical step in minimizing respiratory exposure.

Tiered Protective Equipment
  • Eye and Face Protection:

    • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or ANSI Z87.1 (US) standards are mandatory at all times.[2][4]

    • Enhanced Precaution: When handling larger quantities (>5g) or performing operations with a high risk of splashing (e.g., rapid mixing, heating), a full-face shield must be worn over the safety goggles.

  • Hand Protection:

    • Glove Type: Use chemical-resistant, disposable nitrile gloves. Always inspect gloves for tears or punctures before use.[3]

    • Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Dispose of contaminated gloves immediately in the designated hazardous waste container.[5] For extended operations, consider double-gloving.

  • Body Protection:

    • A clean, buttoned laboratory coat is required.

    • For operations involving a significant risk of spills, supplement the lab coat with a chemical-resistant apron.

    • Ensure clothing covers all exposed skin; long pants and closed-toe shoes are mandatory in the laboratory.

  • Respiratory Protection:

    • When used within a fume hood, additional respiratory protection is typically not required.

    • In the event of a fume hood failure or a large spill outside of containment, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4] All personnel must be fit-tested and trained before using a respirator.

Operational and Disposal Plan

A safe experiment is a well-planned one. This workflow minimizes risk at every stage of the process.

G cluster_prep Phase 1: Preparation cluster_handling Phase 2: Chemical Handling (Inside Fume Hood) cluster_cleanup Phase 3: Decontamination & Disposal A1 Verify Fume Hood Certification & Airflow A2 Assemble All Materials (Chemical, Glassware, Solvents) A1->A2 A3 Don Full, Inspected PPE (Goggles, Gloves, Lab Coat) A2->A3 A4 Locate Emergency Equipment (Eyewash, Shower, Spill Kit) A3->A4 B1 Place Balance/Apparatus >15cm from Sash Opening A4->B1 Begin Work B2 Carefully Weigh Solid Compound (Avoid creating dust) B1->B2 B3 Slowly Add Solvent to Solid to Dissolve B2->B3 B4 Securely Cap & Transfer Solution B3->B4 C1 Decontaminate Glassware & Surfaces with Appropriate Solvent (e.g., Ethanol) B4->C1 Work Complete C2 Segregate Waste Streams C1->C2 C3 Dispose of Contaminated Gloves, Wipes in Solid Waste Container C2->C3 C4 Dispose of Unused Reagent & Solutions in Liquid Waste Container C2->C4

Caption: Step-by-step safe handling workflow.

Spill Response
  • Small Spill (<5g, contained in fume hood):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste.[6]

    • Decontaminate the area with a suitable solvent.

  • Large Spill (>5g or outside of fume hood):

    • Evacuate the immediate area and alert all lab personnel.

    • If safe to do so, close the fume hood sash and shut down any ignition sources.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Exposure Procedures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][7]

  • Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4][7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste materials, including the compound itself, contaminated consumables (gloves, wipes, pipette tips), and empty containers, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name.

  • Disposal: Dispose of all waste through your institution's EHS-approved waste disposal program. Do not pour any amount down the drain.[6]

By integrating this expert guidance into your laboratory practices, you not only protect yourself and your colleagues but also ensure the quality and reliability of your invaluable research.

References

  • PubChem. tert-Butyl 3-(aminomethyl)indoline-1-carboxylate. [Link]

  • BVL. Personal protective equipment when handling plant protection products. [Link]

  • American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. [Link]

Sources

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